L-Cyclopropylglycine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
(2S)-2-amino-2-cyclopropylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c6-4(5(7)8)3-1-2-3/h3-4H,1-2,6H2,(H,7,8)/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSBCPMSNBMUMT-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC1[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80363564 | |
| Record name | L-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49606-99-7 | |
| Record name | L-Cyclopropylglycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80363564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Unique Profile of a Non-Proteinogenic Amino Acid
An In-Depth Technical Guide to L-Cyclopropylglycine: Properties, Structure, and Applications
This compound (L-CPG) is a non-proteinogenic amino acid, a class of molecules that, while not incorporated into proteins during translation, play significant roles in biochemistry and pharmaceutical development. What sets L-CPG apart is the presence of a cyclopropyl group attached to the alpha-carbon of the glycine backbone.[1][2] This small, strained three-membered ring is not merely a structural curiosity; it imparts a unique set of physicochemical properties that make L-CPG a highly valuable building block in medicinal chemistry and a powerful tool in neuroscience research.[1][3][4]
The cyclopropyl moiety introduces conformational rigidity, enhances metabolic stability, and can improve the potency and selectivity of drug candidates.[3][4] Consequently, L-CPG has garnered significant attention for its potential in developing novel therapeutics for neurological disorders, including anxiety, depression, and neurodegenerative diseases.[1][2] This guide offers a comprehensive overview of its fundamental properties, structure, synthesis, and key applications for researchers and drug development professionals.
Part 1: Core Molecular Structure and Physicochemical Properties
The defining feature of this compound is its unique three-dimensional structure, which dictates its biological activity and synthetic utility.
Molecular Structure and Stereochemistry
This compound, systematically named (S)-2-amino-2-cyclopropylacetic acid, possesses a chiral center at the alpha-carbon.[2][5] The "L" designation refers to the (S)-enantiomer, a stereochemical configuration that is crucial for its specific interactions with biological targets like enzymes and receptors.[2] The cyclopropyl ring, with its coplanar carbon atoms and high degree of sp3 character, provides a rigid scaffold that restricts the conformational freedom of the molecule compared to its linear aliphatic counterparts.[3][4] This conformational constraint is a key factor in its ability to bind selectively to specific biological targets.
Caption: 2D structure of this compound highlighting the chiral center.
Basic Physicochemical Properties
The physical and chemical properties of L-CPG are essential for its handling, formulation, and application in both laboratory and industrial settings. It typically presents as a white to off-white crystalline solid or powder.[1][2][6]
| Property | Value | Source(s) |
| CAS Number | 49606-99-7 | [1][2][5] |
| Molecular Formula | C₅H₉NO₂ | [1][2][5] |
| Molecular Weight | 115.13 g/mol | [1] |
| Appearance | White to off-white crystalline powder/solid | [1][2][6] |
| Solubility | Soluble in water; Insoluble in ethanol | [2][5][6][7] |
| Boiling Point | 253.5 ± 23.0 °C (Predicted) | [6] |
| Density | 1.321 ± 0.06 g/cm³ (Predicted) | [6] |
| pKa | 2.40 ± 0.10 (Predicted) | [6] |
| Optical Activity | [α]/D +101±4°, c = 1% in 1 M HCl | [6] |
| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [1][6] |
Part 2: Applications in Scientific Research and Drug Discovery
The structural uniqueness of the cyclopropyl fragment is the primary driver of L-CPG's utility. This ring system is increasingly recognized as a "versatile player" in drug design.[4]
The Strategic Role of the Cyclopropyl Moiety
Incorporating a cyclopropyl ring into a molecule is a strategic choice in medicinal chemistry to overcome common drug discovery challenges.[4] The high C-H bond dissociation energy of the ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, which can increase the metabolic stability and half-life of a drug.[3]
Key advantages conferred by the cyclopropyl group include:
-
Enhanced Metabolic Stability: Resistance to CYP-mediated oxidation.[3]
-
Improved Potency: The rigid structure can lock the molecule into a bioactive conformation, leading to more favorable and lower-energy binding to its target receptor.[4]
-
Reduced Off-Target Effects: The defined shape can improve selectivity for the intended target.[4]
-
Increased Brain Permeability: In some contexts, the fragment can help molecules cross the blood-brain barrier.[4]
Key Research Applications
This compound is utilized across several research domains, most prominently in neuroscience and pharmaceutical development.
-
Neuroscience: L-CPG is known for its role as a selective antagonist for certain glutamate receptors, such as the NMDA receptor.[2] These receptors are fundamental to synaptic plasticity, learning, and memory. By selectively blocking them, L-CPG serves as a critical research tool for studying the pathways involved in neurodegenerative diseases and for exploring potential therapeutic interventions.[1][2]
-
Pharmaceutical Development: The compound is actively explored for its potential in drug formulations aimed at treating anxiety and mood disorders, offering a potentially novel mechanism of action compared to existing medications.[1] Its structural features are leveraged to design new central nervous system (CNS) drug candidates.
-
Organic Synthesis: As a chiral building block, L-CPG is an important intermediate in the synthesis of more complex molecules.[1] Its rigid, three-dimensional structure provides a reliable scaffold for constructing compounds with precise stereochemistry and enhanced biological activity.[1]
-
Metabolic and Plant Research: Researchers also investigate its role in amino acid metabolism, which can provide insights into metabolic disorders.[1] Additionally, it is studied for its effects on plant growth and development.[1]
Part 3: Synthesis Methodologies and Protocols
The synthesis of enantiomerically pure this compound is a critical challenge. A variety of methods have been developed, ranging from classical organic reactions to modern biocatalytic systems.
Overview of Synthetic Strategies
Key methods for synthesizing cyclopropylglycines include:
-
Carbene and ylide addition to alkenes.[8]
-
The Strecker reaction applied to cyclopropanecarbaldehydes.[8]
-
Kulinkovich cyclopropanation of esters and amides.[8]
Among these, chemo-enzymatic routes have emerged as highly efficient and stereoselective, making them suitable for industrial-scale production.[9] These methods leverage the high enantioselectivity of enzymes to produce the desired L-enantiomer with excellent purity.
Example Protocol: Chemo-Enzymatic Synthesis of this compound
This protocol is based on a modern, NADH-driven biocatalytic system that employs a self-sufficient bifunctional enzyme for reductive amination and coenzyme regeneration.[9] This approach provides high yields, excellent enantiomeric excess (>99.5% ee), and is highly efficient.[9]
Objective: To synthesize (S)-cyclopropylglycine from potassium cyclopropylglyoxylate via reductive amination using a recombinant enzyme system.
Materials:
-
Potassium cyclopropylglyoxylate (substrate)
-
Ammonium formate (amine source and for cofactor regeneration)
-
NAD⁺ (cofactor)
-
Recombinant E. coli cell lysate containing a bifunctional enzyme (e.g., integrating leucine dehydrogenase and formate dehydrogenase activities)
-
Phosphate buffer (pH ~8.0)
-
Dialysis tubing for enzyme containment
Step-by-Step Methodology:
-
Enzyme Preparation: Prepare a lysate from E. coli cells overexpressing the bifunctional enzyme. The enzyme integrates a leucine dehydrogenase (for the primary reductive amination) and a formate dehydrogenase (for recycling the NADH cofactor).
-
Enzyme Immobilization (Optional but Recommended): To improve reusability, pack the cell lysate into a dialysis tube. This contains the enzyme while allowing substrates and products to diffuse freely.[9][10]
-
Reaction Setup: In a temperature-controlled vessel (e.g., 40°C), prepare the reaction medium containing phosphate buffer (pH 8.0), the substrate potassium cyclopropylglyoxylate (e.g., at a high concentration like 120 g/L), ammonium formate, and a catalytic amount of NAD⁺.[9]
-
Initiation: Introduce the dialysis tube containing the enzyme lysate into the reaction medium. The reaction begins as the substrate diffuses into the tube and is converted.
-
Bioconversion Process:
-
The leucine dehydrogenase component catalyzes the reductive amination of the keto acid substrate to this compound, consuming NADH in the process.
-
Simultaneously, the formate dehydrogenase component oxidizes formate (from ammonium formate) to regenerate NADH from NAD⁺. This closed-loop system ensures the catalytic cycle continues efficiently without needing stoichiometric amounts of the expensive NADH cofactor.
-
-
Monitoring and Completion: Monitor the reaction progress using HPLC or LC-MS to quantify the conversion of the substrate and the formation of L-CPG. The reaction typically proceeds to >95% conversion within a short period (e.g., 6 hours).[9]
-
Product Isolation and Purification:
-
Once the reaction is complete, remove the dialysis tube (which can be reused for subsequent batches).[9]
-
Purify the this compound from the reaction mixture. This may involve steps like ion-exchange chromatography to separate the amino acid from salts and other components.
-
Confirm the product structure and enantiomeric purity using NMR, LC-MS, and chiral HPLC. The optical rotation should be verified against a standard.[9]
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. CAS 49606-99-7: this compound | CymitQuimica [cymitquimica.com]
- 3. hyphadiscovery.com [hyphadiscovery.com]
- 4. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemwhat.com [chemwhat.com]
- 6. This compound CAS#: 49606-99-7 [m.chemicalbook.com]
- 7. chembk.com [chembk.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
L-Cyclopropylglycine (L-CPG): A Technical Guide to its Mechanism of Action in Neuroscience
Prepared by: Gemini, Senior Application Scientist
Abstract
L-Cyclopropylglycine (L-CPG) is a conformationally constrained analog of glutamate that has become an invaluable pharmacological tool in neuroscience research. Its primary utility stems from its activity as a potent agonist for Group II metabotropic glutamate receptors (mGluRs), which play a critical role in modulating synaptic transmission and neuronal excitability throughout the central nervous system. This guide provides an in-depth examination of the molecular mechanism of action of L-CPG, detailing its interaction with mGluR2 and mGluR3, the subsequent downstream intracellular signaling cascades, and the resulting functional effects on neuronal circuits. Furthermore, this document outlines detailed, field-proven experimental protocols for researchers to investigate and validate the effects of L-CPG using electrophysiology and calcium imaging techniques. This guide is intended for researchers, neuropharmacologists, and drug development professionals seeking a comprehensive understanding of L-CPG's function and application.
Introduction to this compound (L-CPG)
This compound is a synthetic amino acid derivative that, due to its rigid cyclopropyl ring, mimics a specific conformation of the endogenous neurotransmitter L-glutamate. This structural constraint confers selectivity for certain glutamate receptor subtypes. In the field of neuroscience, L-glutamate is the principal excitatory neurotransmitter, acting on both ionotropic receptors (iGluRs) for fast synaptic transmission and metabotropic receptors (mGluRs) for slower, modulatory effects.[1][2] L-CPG's significance lies in its selective activation of the Group II mGluRs (mGluR2 and mGluR3), making it a powerful tool to dissect the physiological roles of this specific receptor group in complex neural systems.[3]
Primary Molecular Target: Group II Metabotropic Glutamate Receptors
The eight identified mGluRs are classified into three groups based on sequence homology, G-protein coupling, and agonist pharmacology.[4]
-
Group I (mGluR1, mGluR5): Coupled to Gαq/11, leading to phospholipase C activation.
-
Group II (mGluR2, mGluR3): Coupled to Gαi/o, leading to inhibition of adenylyl cyclase.[4][5]
-
Group III (mGluR4, mGluR6, mGluR7, mGluR8): Also coupled to Gαi/o, inhibiting adenylyl cyclase.[4]
L-CPG is a potent and selective agonist for the Group II mGluRs.[3] These receptors are predominantly found in presynaptic terminals, where they act as autoreceptors to inhibit the release of glutamate.[4][5] Their location outside the immediate synaptic cleft suggests they are activated by high-frequency neuronal activity, which causes glutamate to "spill over" from the synapse.[6]
Quantitative Pharmacology of L-CPG
The potency of L-CPG can be quantified by its half-maximal effective concentration (EC50), which represents the concentration required to elicit 50% of the maximal response. The table below summarizes reported EC50 values for L-CPG and other related Group II agonists at cloned rat mGluR subtypes.
| Compound | mGluR2 (EC50) | mGluR3 (EC50) | Primary Reference |
| This compound (L-CPG) | ~0.3 µM | ~0.5 µM | Bio-Techne[3] |
| LY354740 | ~18 nM | ~15 nM | Rorick-Kehn et al., 2007[7] |
| LY404039 | ~10 nM | ~19 nM | Rorick-Kehn et al., 2007[7] |
Note: Values can vary depending on the expression system and assay used.
Mechanism of Action: Downstream Signaling Cascades
Activation of Group II mGluRs by L-CPG initiates a canonical Gαi/o-coupled signaling pathway. This cascade is a key mechanism for neuromodulation, primarily exerting an inhibitory influence on neuronal function.
The core signaling events are as follows:
-
Receptor Activation: L-CPG binds to the extracellular Venus flytrap domain of the mGluR2 or mGluR3 subunit of a receptor dimer.
-
G-Protein Coupling: This binding event induces a conformational change, activating the associated heterotrimeric G-protein (Gαi/oβγ).
-
Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit directly inhibits the enzyme adenylyl cyclase, leading to a reduction in intracellular cyclic AMP (cAMP) levels.[4][5]
-
Modulation of Ion Channels: The dissociated Gβγ subunit can directly interact with and modulate the activity of ion channels. A primary effect is the inhibition of presynaptic voltage-gated calcium channels (VGCCs), which reduces calcium influx and, consequently, neurotransmitter release.[4][5] Gβγ can also activate certain types of potassium channels, leading to membrane hyperpolarization.[4]
Functional Neuromodulatory Effects
The molecular cascade initiated by L-CPG translates into significant physiological consequences for neuronal communication.
-
Presynaptic Inhibition: The most prominent effect of L-CPG is the reduction of neurotransmitter release from presynaptic terminals.[4] By inhibiting VGCCs, L-CPG effectively dampens the release of glutamate at excitatory synapses and can also reduce the release of GABA at inhibitory synapses, acting as a powerful modulator of circuit activity.[4]
-
Postsynaptic Modulation: While less common, postsynaptic Group II mGluRs exist and their activation can lead to the opening of potassium channels, causing hyperpolarization and a decrease in neuronal excitability.[6]
-
Synaptic Plasticity: By modulating the amount of glutamate released, Group II mGluR activation is deeply involved in forms of synaptic plasticity like long-term depression (LTD) and long-term potentiation (LTP).[8] For instance, inhibiting excessive glutamate release can prevent excitotoxicity and fine-tune the conditions necessary for inducing lasting changes in synaptic strength.
Experimental Protocols for Investigating L-CPG's Effects
To validate and quantify the effects of L-CPG, specific experimental techniques are required. Activation of mGluRs does not directly generate a measurable current, so their effects must be studied via their downstream targets, such as ion channels and intracellular calcium levels.[9]
Protocol: Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of synaptic currents and provides a robust method to assess L-CPG's presynaptic inhibitory effects.
Objective: To measure the effect of L-CPG on evoked excitatory postsynaptic currents (eEPSCs) in a postsynaptic neuron.
Methodology:
-
Slice Preparation: Prepare acute brain slices (e.g., hippocampus, cortex) from a rodent according to standard institutional protocols. Maintain slices in oxygenated artificial cerebrospinal fluid (aCSF).
-
Recording Setup: Transfer a slice to a recording chamber continuously perfused with aCSF. Visualize neurons using DIC microscopy.
-
Whole-Cell Patching:
-
Pull glass pipettes to a resistance of 3-6 MΩ.
-
Fill the pipette with an internal solution containing (in mM): 130 K-Gluconate, 10 KCl, 10 HEPES, 4 Mg-ATP, 0.3 Na-GTP, 10 Phosphocreatine, and 0.2 EGTA. pH adjusted to 7.3.
-
Establish a gigaseal and obtain a whole-cell recording configuration from a target postsynaptic neuron.
-
-
Synaptic Stimulation:
-
Place a bipolar stimulating electrode near the patched neuron to activate presynaptic afferents.[10]
-
Voltage-clamp the neuron at -70 mV.
-
Deliver brief electrical pulses (e.g., 0.1 ms duration) to evoke eEPSCs. Adjust stimulation intensity to elicit a stable baseline response (e.g., 100-200 pA amplitude).
-
-
Pharmacology:
-
Record a stable baseline of eEPSCs for 5-10 minutes.
-
Bath-apply L-CPG at a known concentration (e.g., 1-10 µM).
-
Continue recording eEPSCs to observe the drug's effect, which is expected to be a reduction in amplitude.
-
Perform a washout by perfusing with normal aCSF to see if the effect is reversible.
-
-
Data Analysis: Measure the peak amplitude of the eEPSCs before, during, and after L-CPG application. A significant reduction in amplitude during application indicates presynaptic inhibition.
Protocol: Ratiometric Calcium Imaging
This method visualizes changes in intracellular calcium ([Ca²⁺]i), which can be an indirect reporter of mGluR activation, particularly for Group I mGluRs that mobilize intracellular stores. While L-CPG primarily acts on Group II receptors that don't directly release calcium, studying its modulatory effect on calcium influx through VGCCs is a valuable application.
Objective: To determine if L-CPG can modulate depolarization-evoked calcium transients.
Methodology:
-
Cell Preparation: Use either cultured neurons or acute brain slices.
-
Dye Loading: Incubate the preparation with a ratiometric calcium indicator dye, such as Fura-2 AM (e.g., 5 µM for 30-45 minutes). This allows for quantitative measurement of [Ca²⁺]i.
-
Imaging Setup: Place the preparation on an inverted microscope equipped for fluorescence imaging with a camera and rapid wavelength switching (for 340 nm and 380 nm excitation).
-
Baseline Measurement:
-
Select a region of interest (ROI) over a neuronal soma.
-
Record the baseline Fura-2 fluorescence ratio (F340/F380).
-
-
Evoked Calcium Transients:
-
Stimulate the neuron to depolarize and open VGCCs. This can be done by puffing a high-potassium solution (e.g., 50 mM KCl) onto the cell.
-
Record the resulting sharp increase in the F340/F380 ratio, which reflects calcium influx.
-
-
Pharmacology:
-
After the signal returns to baseline, perfuse the chamber with L-CPG (e.g., 10 µM) for several minutes.
-
Repeat the high-potassium stimulation in the presence of L-CPG.
-
-
Data Analysis: Compare the peak amplitude of the KCl-evoked calcium transient before and during L-CPG application. A reduction in the transient's amplitude would be consistent with L-CPG's known inhibitory effect on VGCCs.
Conclusion and Future Directions
This compound is an essential pharmacological tool for selectively probing the function of Group II metabotropic glutamate receptors. Its mechanism of action, centered on the Gαi/o-mediated inhibition of adenylyl cyclase and voltage-gated calcium channels, results in a powerful presynaptic inhibition that modulates neural circuits throughout the brain. The experimental protocols detailed herein provide a robust framework for researchers to investigate these effects.
Future research may focus on leveraging L-CPG and more advanced Group II agonists to explore the therapeutic potential of targeting these receptors for conditions characterized by glutamate dysregulation, such as anxiety, schizophrenia, and epilepsy.[7][11][12] Understanding the precise role of mGluR2 versus mGluR3 in these processes remains a key area of investigation.
References
- 1. Group II Metabotropic Glutamate Receptors Modulate Sound Evoked and Spontaneous Activity in the Mouse Inferior Colliculus | eNeuro [eneuro.org]
- 2. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L-CCG-l | Glutamate (Metabotropic) Group II Receptors | Bio-Techne [bio-techne.com]
- 4. Group II Metabotropic Glutamate Receptors: Role in Pain Mechanisms and Pain Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Phosphorylation and regulation of group II metabotropic glutamate receptors (mGlu2/3) in neurons [frontiersin.org]
- 6. Group II Metabotropic Glutamate Receptors Mediate Presynaptic Inhibition of Excitatory Transmission in Pyramidal Neurons of the Human Cerebral Cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo pharmacological characterization of the structurally novel, potent, selective mGlu2/3 receptor agonist LY404039 in animal models of psychiatric disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of group II metabotropic glutamate receptors (mGluR2/3) blockade on long-term potentiation in the dentate gyrus region of hippocampus in rats fed with high-fat diet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Electrophysiological and Calcium Imaging Approaches to Study Metabotropic Glutamate Receptors | Springer Nature Experiments [experiments.springernature.com]
- 10. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Perspectives on the mGluR2/3 agonists as a therapeutic target for schizophrenia: still promising or a dead end? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. LY-2140023, a prodrug of the group II metabotropic glutamate receptor agonist LY-404039 for the potential treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Uncharted Territory of (S)-2-aminocyclopropylacetic acid: Acknowledging the Research Frontier
A comprehensive investigation into the biological activity of (S)-2-aminocyclopropylacetic acid reveals a notable scarcity of dedicated scientific literature. While the broader class of aminocycloalkanecarboxylic acids has been explored for various applications, this specific stereoisomer remains a largely uncharted entity within publicly accessible research databases.
Our extensive search for detailed information regarding the mechanism of action, specific biological targets, and established experimental protocols for (S)-2-aminocyclopropylacetic acid did not yield the requisite depth of data to construct an in-depth technical guide as originally envisioned. This suggests that the compound may be in the early stages of investigation, with research potentially confined to private industry or yet to be published.
While a definitive guide on (S)-2-aminocyclopropylacetic acid is not feasible at this time, we can provide insights into the broader context of related compounds, which may offer clues to its potential biological activities. The structural motif of a cyclopropyl ring fused to an amino acid backbone is of significant interest in medicinal chemistry. The rigid conformation imparted by the cyclopropane ring can lead to enhanced binding affinity and selectivity for biological targets.
Potential Avenues for Exploration Based on Related Compounds:
The biological activity of aminocycloalkane derivatives is diverse, with documented roles as:
-
Enzyme Inhibitors: The constrained geometry of these molecules makes them attractive candidates for designing potent and selective enzyme inhibitors.
-
Neuromodulatory Agents: Several related compounds have been investigated for their effects on the central nervous system, particularly as analogs of neurotransmitters.
-
Peptide Mimetics: The unique structural features of these amino acids can be incorporated into peptides to create more stable and potent therapeutic agents.
Given the current landscape of available information, a detailed exploration of (S)-2-aminocyclopropylacetic acid would necessitate novel, foundational research. Such an endeavor would involve a systematic approach, beginning with its synthesis and chiral separation, followed by a broad-based screening for biological activity across various cell lines and enzyme assays.
Future Directions and a Call for Research:
The dearth of information on (S)-2-aminocyclopropylacetic acid presents a clear opportunity for original research. Key areas for investigation would include:
-
Chemical Synthesis and Characterization: Development of efficient and stereoselective synthetic routes to obtain high-purity (S)-2-aminocyclopropylacetic acid.
-
In Vitro Biological Screening: A comprehensive screening campaign to identify potential biological targets, including enzymes, receptors, and ion channels.
-
Mechanism of Action Studies: Once a biological target is identified, detailed mechanistic studies would be required to elucidate how the compound exerts its effects.
-
In Vivo Efficacy and Safety: Evaluation of the compound's therapeutic potential and safety profile in relevant animal models.
While we are unable to provide a comprehensive guide on the biological activity of (S)-2-aminocyclopropylacetic acid at this time, we hope that this overview provides a clear understanding of the current state of knowledge and highlights the exciting research opportunities that lie ahead in characterizing this intriguing molecule. As new research emerges, a more complete picture of its biological role and therapeutic potential will undoubtedly come into focus.
L-Cyclopropylglycine: A Technical Guide to its Function as a Glutamate Receptor Antagonist
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamate, the principal excitatory neurotransmitter in the mammalian central nervous system, plays a pivotal role in a vast array of physiological processes, including synaptic plasticity, learning, and memory. Its actions are mediated by a diverse family of glutamate receptors. Dysregulation of glutamatergic signaling is implicated in numerous neurological and psychiatric disorders, making glutamate receptors a key target for therapeutic intervention. L-Cyclopropylglycine (L-CPG), a conformationally restricted analog of glutamate, has emerged as a valuable pharmacological tool for dissecting the complexities of glutamatergic neurotransmission. This in-depth technical guide provides a comprehensive overview of L-CPG's role as a glutamate receptor antagonist, with a particular focus on its mechanism of action, structure-activity relationships, and its application in experimental neuroscience. We will delve into detailed protocols for the characterization of L-CPG's antagonist properties and discuss its synthesis, offering a robust resource for researchers in the field of neuropharmacology and drug discovery.
The Glutamate Receptor Family: A Primer
To appreciate the significance of this compound as a research tool, it is essential to first understand its targets: the glutamate receptors. These receptors are broadly classified into two main families: ionotropic and metabotropic glutamate receptors.[1][2]
-
Ionotropic Glutamate Receptors (iGluRs): These are ligand-gated ion channels that mediate fast excitatory synaptic transmission.[2] Upon glutamate binding, these receptors undergo a conformational change that opens an intrinsic ion channel, leading to the influx of cations such as Na+ and Ca2+ and subsequent neuronal depolarization. The iGluR family is further subdivided into three main subtypes based on their selective activation by specific agonists:
-
N-methyl-D-aspartate (NMDA) Receptors: Unique among iGluRs, NMDA receptors require the binding of both glutamate and a co-agonist, typically glycine or D-serine, for activation.[2][3] They also exhibit a voltage-dependent block by magnesium ions (Mg2+) at resting membrane potentials.[4] This dual requirement for ligand binding and depolarization makes them crucial "coincidence detectors" for synaptic plasticity.[5]
-
α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) Receptors: These receptors are the primary mediators of fast excitatory neurotransmission in the brain.[6]
-
Kainate Receptors: While also involved in synaptic transmission, kainate receptors have more complex roles in both pre- and postsynaptic modulation.[6][7]
-
-
Metabotropic Glutamate Receptors (mGluRs): These are G-protein coupled receptors (GPCRs) that modulate synaptic activity and neuronal excitability through slower, second messenger-mediated signaling cascades.[2] There are eight subtypes of mGluRs (mGluR1-8), which are classified into three groups based on their sequence homology, pharmacology, and intracellular signaling pathways.[8]
-
Group I (mGluR1 and mGluR5): Primarily coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG).[8]
-
Group II (mGluR2 and mGluR3): Coupled to Gi/Go proteins, their activation inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[8]
-
Group III (mGluR4, mGluR6, mGluR7, and mGluR8): Also coupled to Gi/Go, these receptors similarly inhibit adenylyl cyclase.[8]
-
This compound: Chemical Properties and Synthesis
This compound (L-CPG) is a non-proteinogenic amino acid characterized by the presence of a cyclopropyl ring attached to the α-carbon of a glycine backbone. This rigid cyclopropyl moiety conformationally constrains the molecule, a key feature that dictates its interaction with glutamate receptors.
Chemical Properties of this compound:
| Property | Value |
| Molecular Formula | C5H9NO2 |
| Molecular Weight | 115.13 g/mol |
| Appearance | White to off-white powder |
| Solubility | Soluble in water |
| Stereochemistry | (S)-enantiomer |
Enantioselective Synthesis of this compound
The biological activity of cyclopropylglycine is highly dependent on its stereochemistry. The L-enantiomer is the active form as a glutamate receptor antagonist. Therefore, enantioselective synthesis is crucial for its pharmacological application. Several methods have been developed for the asymmetric synthesis of L-CPG.[9][10][11] One effective approach involves enzymatic resolution.
Exemplary Chemo-enzymatic Synthesis Protocol:
This protocol outlines a chemo-enzymatic approach that leverages the stereoselectivity of enzymes to produce the desired L-enantiomer with high enantiomeric excess.[9]
Step 1: Synthesis of Racemic N-Boc-cyclopropylglycine methyl ester
-
Starting Material: Cyclopropyl methyl ketone.
-
Reaction: A multi-step chemical synthesis is employed to convert the starting material into racemic N-Boc-cyclopropylglycine methyl ester. This typically involves reactions such as the Strecker synthesis or similar methodologies.[9] The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the amine.
Step 2: Enzymatic Hydrolysis
-
Enzyme: Papain from Carica papaya.[9]
-
Procedure: The racemic N-Boc-cyclopropylglycine methyl ester is subjected to enzymatic hydrolysis using papain. The enzyme selectively hydrolyzes the methyl ester of the L-enantiomer, leaving the D-enantiomer as the unreacted methyl ester.
-
Rationale: Papain exhibits a high degree of stereoselectivity, enabling the separation of the two enantiomers.
Step 3: Separation and Deprotection
-
Separation: The resulting mixture of L-N-Boc-cyclopropylglycine (the hydrolyzed product) and D-N-Boc-cyclopropylglycine methyl ester (the unreacted starting material) can be separated based on their differing chemical properties (e.g., solubility, chromatographic behavior).
-
Deprotection: The separated L-N-Boc-cyclopropylglycine is then treated with a strong acid, such as hydrochloric acid, to remove the Boc protecting group, yielding the final product, this compound.[9]
Mechanism of Action: L-CPG as a Glutamate Receptor Antagonist
This compound and its derivatives exhibit a complex pharmacological profile, acting as ligands for both ionotropic and metabotropic glutamate receptors. The primary focus of this guide is on its antagonist activity.
Antagonism at NMDA Receptors
L-CPG is recognized as a competitive antagonist at the glutamate binding site of the NMDA receptor.[3][5] This means that L-CPG directly competes with the endogenous agonist, glutamate, for binding to the receptor's active site on the GluN2 subunit.[5] By occupying this site, L-CPG prevents glutamate from binding and subsequently activating the receptor, thereby inhibiting the influx of ions through the channel.
dot digraph "L-CPG_NMDA_Antagonism" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} L-CPG's competitive antagonism at the NMDA receptor.
Activity at Metabotropic Glutamate Receptors
Derivatives of cyclopropylglycine have demonstrated significant and often selective activity at various mGluR subtypes. For instance, certain isomers of 2-(carboxycyclopropyl)glycine (CCG) act as potent agonists or antagonists at different mGluR groups.[12][13][14] For example, (RS)-α-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG) is a potent and selective antagonist for group II and III mGluRs.[13] While L-CPG itself is less studied in the context of mGluRs compared to its more complex analogs, the structural motif is clearly important for interaction with these receptors. The conformationally restricted nature of the cyclopropyl ring likely mimics a specific bound conformation of glutamate, allowing for high-affinity interactions with the Venus flytrap domain of mGluRs.
Structure-Activity Relationships (SAR)
The rigid cyclopropyl scaffold of L-CPG provides an excellent platform for exploring structure-activity relationships at glutamate receptors. Modifications to both the cyclopropyl ring and the amino acid backbone have profound effects on potency and selectivity.
-
Substitution on the Cyclopropyl Ring: The addition of substituents to the cyclopropyl ring can dramatically alter the pharmacological profile. For example, the introduction of a carboxyl group to create 2-(carboxycyclopropyl)glycines (CCGs) leads to a variety of isomers with distinct activities at both iGluRs and mGluRs.[15] The stereochemistry of these substitutions is critical in determining whether the compound acts as an agonist or antagonist and its selectivity for different receptor subtypes.
-
Modifications to the Glycine Moiety: Alterations to the α-carbon and the amino and carboxyl groups also influence activity. For instance, α-methylation of some cyclopropylglycine derivatives can convert an agonist into an antagonist.[15]
Experimental Protocols for Characterizing L-CPG
To rigorously assess the antagonist properties of L-CPG, a combination of biochemical and electrophysiological assays is employed.
Radioligand Binding Assay
This technique is used to determine the binding affinity (Ki) of L-CPG for different glutamate receptor subtypes. It involves measuring the displacement of a radiolabeled ligand from the receptor by increasing concentrations of the unlabeled test compound (L-CPG).
Protocol: Competitive Radioligand Binding Assay for NMDA Receptors
-
Receptor Preparation:
-
Prepare synaptic membranes from a brain region rich in NMDA receptors (e.g., rat cortex or hippocampus) or use cell lines expressing recombinant NMDA receptor subtypes.
-
Homogenize the tissue in a suitable buffer and centrifuge to pellet the membranes. Wash the membranes multiple times to remove endogenous ligands.
-
-
Assay Setup:
-
In a 96-well plate, add the membrane preparation, a fixed concentration of a radiolabeled NMDA receptor antagonist (e.g., [3H]CGP 39653), and varying concentrations of L-CPG.
-
Rationale for Radioligand Choice: [3H]CGP 39653 is a high-affinity, selective competitive antagonist for the glutamate binding site of the NMDA receptor, making it an excellent tool for competition binding studies.[15]
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled ligand like L-glutamate).
-
-
Incubation:
-
Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The membranes with bound radioligand will be trapped on the filter, while the unbound radioligand will pass through.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the L-CPG concentration and fit the data to a one-site competition model to determine the IC50 value (the concentration of L-CPG that inhibits 50% of the specific binding).
-
Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
dot digraph "Radioligand_Binding_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Workflow for a competitive radioligand binding assay.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion channel activity in response to agonist application, providing a functional assessment of L-CPG's antagonist effects.
Protocol: Whole-Cell Voltage-Clamp Recording of NMDA Receptor Currents
-
Cell Preparation:
-
Use cultured neurons or acute brain slices containing neurons that express NMDA receptors.
-
Alternatively, use a heterologous expression system (e.g., HEK293 cells) transfected with the cDNAs for specific NMDA receptor subunits (e.g., GluN1 and a GluN2 subtype).[16]
-
-
Recording Setup:
-
Prepare an external recording solution (artificial cerebrospinal fluid, aCSF) and an internal pipette solution.
-
Rationale for Solutions: The aCSF mimics the extracellular ionic environment of the brain. The internal solution is designed to mimic the intracellular environment and contains specific ions and energy sources to maintain cell health. It often includes a cesium-based solution to block potassium channels, which can interfere with the measurement of NMDA receptor currents.
-
Pull a glass micropipette to a resistance of 3-7 MΩ and fill it with the internal solution.
-
-
Establishing a Whole-Cell Recording:
-
Under a microscope, carefully approach a neuron with the micropipette and form a high-resistance seal (>1 GΩ) with the cell membrane.
-
Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell configuration, which allows for electrical access to the entire cell.
-
-
Data Acquisition:
-
Clamp the membrane potential at a negative holding potential (e.g., -70 mV) to maintain the Mg2+ block of the NMDA receptor.
-
Apply a brief pulse of a solution containing NMDA and glycine to elicit an inward current.
-
To specifically measure NMDA receptor currents, it is common to include antagonists for AMPA/kainate receptors (e.g., CNQX) and GABAA receptors (e.g., picrotoxin) in the aCSF.
-
To study the antagonism by L-CPG, co-apply L-CPG with the NMDA/glycine solution.
-
-
Data Analysis:
-
Measure the peak amplitude of the NMDA receptor-mediated current in the absence and presence of different concentrations of L-CPG.
-
Construct a concentration-response curve by plotting the percent inhibition of the NMDA current as a function of the L-CPG concentration.
-
Fit the data to determine the IC50 value for L-CPG's antagonism of NMDA receptor function.
-
dot digraph "Patch_Clamp_Workflow" { graph [splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fontcolor="#202124", color="#5F6368", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Workflow for whole-cell patch-clamp analysis.
Quantitative Data Summary
The following table summarizes representative antagonist potency data for cyclopropylglycine derivatives at various glutamate receptors. It is important to note that the specific values can vary depending on the experimental conditions and the specific isomer of the compound tested.
| Compound | Receptor Subtype | Assay Type | Potency (IC50/Ki/KB) | Reference |
| (2S,1'S,2'S,3'R)-PCCG-IV | mGluR2 | Functional (cAMP) | KB = 8.2 µM | [12] |
| (RS)-CPPG | Group II/III mGluRs | Functional (cAMP) | IC50 = 2.2 - 46.2 nM | [13] |
| (RS)-CPPG | Group I mGluRs | Functional (PI Hydrolysis) | KB = 0.65 mM | [13] |
| 4CPG | mGluR1 | Functional | IC50 = 40 µM | [14] |
Conclusion
This compound and its derivatives represent a versatile class of pharmacological agents for the study of the glutamate system. Their conformationally restricted nature provides a unique tool for probing the ligand-binding domains of both ionotropic and metabotropic glutamate receptors. The antagonist properties of L-CPG, particularly at the NMDA receptor, make it a valuable compound for investigating the role of this receptor in synaptic plasticity and excitotoxicity. The detailed experimental protocols provided in this guide offer a framework for researchers to characterize the activity of L-CPG and similar compounds, thereby facilitating further advancements in our understanding of glutamatergic neurotransmission and the development of novel therapeutics for neurological disorders.
References
- 1. Activation Kinetics of AMPA Receptor Channels Reveal the Number of Functional Agonist Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-CCG-I | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]
- 4. Whole-cell patch clamp electrophysiology to study ionotropic glutamatergic receptors and their roles in addiction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The synaptic activation of kainate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Positive AMPA and Kainate Receptor Modulators and Their Therapeutic Potential in CNS Diseases: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabotropic Glutamate Receptors: Physiology, Pharmacology, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A General, Highly Enantioselective Method for the Synthesis of D and L α-Amino Acids and Allylic Amines [organic-chemistry.org]
- 12. (2S,1'S,2'S,3'R)-2-(2'-carboxy-3'-phenylcyclopropyl)glycine, a potent and selective antagonist of type 2 metabotropic glutamate receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Group 1 and 2 Metabotropic Glutamate Receptors Play Differential Roles in Hippocampal Long-Term Depression and Long-Term Potentiation in Freely Moving Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of 2′-substituted (2S,1′R,2′S)-2-(carboxycyclopropyl)glycine analogues as potent N-methyl-d-aspartic acid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pharmacological analysis of recombinant NR1a/2A and NR1a/2B NMDA receptors using the whole-cell patch-clamp method - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cyclopropylglycine in Drug Discovery: From Conformational Constraint to Clinical Candidates
An In-Depth Technical Guide
Abstract
In the landscape of modern medicinal chemistry, the pursuit of drug candidates with optimized potency, selectivity, and pharmacokinetic profiles is paramount. Non-canonical amino acids represent a powerful toolkit for achieving these goals, and among them, L-Cyclopropylglycine (L-CPG) has emerged as a uniquely versatile and impactful building block.[1][2] This guide provides a comprehensive technical overview of the applications of L-CPG in drug discovery, intended for researchers, medicinal chemists, and drug development professionals. We will explore the fundamental physicochemical properties conferred by the cyclopropyl moiety, delve into its role as a glutamate mimetic in neuroscience, detail its application as a conformational linchpin in peptidomimetics, and examine its utility as a chiral synthon. This document synthesizes field-proven insights, detailed experimental workflows, and the causal logic behind the strategic incorporation of L-CPG into next-generation therapeutics.
The Strategic Advantage of the Cyclopropyl Moiety
The true value of this compound in drug design stems from the unique and powerful properties of its strained three-membered ring.[2] This is not merely a passive structural element; it is an active modulator of a molecule's four-dimensional existence—its structure, conformation, metabolism, and interaction with biological targets.
The Power of Pre-organization: Conformational Rigidity
The primary strategic advantage of incorporating L-CPG is the introduction of profound conformational constraint.[2][3] Unlike the free rotation allowed by the side chains of natural amino acids like leucine or alanine, the cyclopropyl ring locks the peptide backbone into a more defined conformational space.[4]
Causality: Why is this critical for drug activity? A flexible ligand must pay an entropic penalty upon binding to its receptor, as it loses conformational freedom. By using a rigid building block like L-CPG, the molecule is "pre-organized" into a bioactive conformation that more closely resembles its receptor-bound state.[5][6] This reduces the entropic cost of binding, often leading to a significant increase in binding affinity and potency.[3][7]
Enhancing In Vivo Longevity: Metabolic Stability
A frequent roadblock in drug discovery is rapid metabolic degradation, often mediated by cytochrome P450 (CYP) enzymes.[8] The cyclopropyl group is exceptionally robust and resistant to common metabolic pathways that target flexible hydrocarbon chains.[3][8]
Causality: The high C-H bond dissociation energy of the cyclopropyl ring makes the initial hydrogen atom abstraction step, a key part of CYP-mediated oxidation, energetically unfavorable.[8] This inherent stability can dramatically increase a drug's in vivo half-life, which allows for less frequent dosing and improves the potential for patient compliance.[3]
Fine-Tuning Molecular Interactions
The cyclopropane ring possesses unique electronic properties, including enhanced π-character in its C-C bonds.[5] This allows it to participate in subtle but significant interactions with biological targets, influencing binding affinity and selectivity in ways that simple alkyl groups cannot.[2] The strategic placement of this moiety can therefore be used to optimize drug-target interactions with high precision.[3]
Application I: Modulating the Glutamatergic System in Neuroscience
This compound and its derivatives are structurally similar to the neurotransmitter glutamate, allowing them to act as potent and selective modulators of the glutamatergic system.[1] This has profound implications for developing treatments for a range of neurological and psychiatric conditions, including neurodegenerative diseases, anxiety, and major depressive disorder.[1][9][10]
Targeting Glutamate Receptors and Transporters
Different stereoisomers of carboxycyclopropyl-glycine (CCG) exhibit distinct activities, highlighting the stereochemical precision required for potent biological effect. For example, the L-CCG-III isomer is a powerful competitive inhibitor of glutamate uptake by both neuronal and glial transporters, while the L-CCG-IV isomer is a novel and potent agonist for metabotropic glutamate (mGlu) receptors.[11][12] This ability to selectively target different components of the glutamatergic synapse makes L-CPG derivatives invaluable tools for neuroscience research and therapeutic development.[1][13]
Below is a diagram illustrating the key targets within the glutamatergic synapse that can be modulated by L-CPG derivatives.
Caption: Glutamatergic synapse modulation by L-CPG derivatives.
Quantitative Activity of L-CPG Derivatives
The subtle changes in stereochemistry among L-CPG derivatives lead to dramatic differences in their biological activity.
| Compound | Target | Activity | Potency (Ki or IC50) | Reference |
| L-CCG-III | Glial & Neuronal Glutamate Transporters | Competitive Inhibitor | Ki ≈ 1 µM | [11] |
| L-CCG-IV | Metabotropic Glutamate Receptors | Agonist | Nanomolar range | [12] |
| L-CCG-I | Metabotropic Glutamate Receptors | Agonist | Less potent than DCG-IV | [12] |
| (RS)-CPPG | Group II/III mGlu Receptors | Antagonist | IC50 = 2.2 - 46.2 nM | [14] |
Application II: Engineering Superior Peptides and Peptidomimetics
Peptides are promising therapeutic agents, but their utility is often limited by poor metabolic stability and conformational flexibility.[4] Incorporating L-CPG is a powerful strategy to overcome these limitations.[4][7]
Inducing and Stabilizing Secondary Structures
By restricting the rotational freedom of the peptide backbone, L-CPG can be used to stabilize specific secondary structures, such as beta-turns, which are often critical for receptor recognition and biological activity.[4][15] This conformational control is a cornerstone of rational drug design, enabling the creation of peptides with enhanced targeting capabilities.[4][13]
The diagram below illustrates how L-CPG (right) imposes a rigid turn compared to the flexibility of a standard glycine residue (left).
Caption: Conformational constraint of L-CPG vs. Glycine.
Protocol: Solid-Phase Peptide Synthesis (SPPS) with L-CPG
This protocol outlines the standard steps for incorporating Fmoc-L-Cyclopropylglycine-OH into a peptide sequence using an automated peptide synthesizer.
Objective: To couple Fmoc-L-CPG-OH to a growing peptide chain on a solid support resin.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-L-Cyclopropylglycine-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), N,N-Diisopropylethylamine (DIPEA)
-
Deprotection solution: 20% piperidine in Dimethylformamide (DMF)
-
Solvents: DMF, Dichloromethane (DCM)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
Methodology:
-
Resin Swelling: Place the Rink Amide resin in the reaction vessel. Wash and swell the resin with DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes. Drain.
-
Repeat the piperidine treatment for an additional 15 minutes to ensure complete removal of the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.
-
-
L-CPG Coupling:
-
Prepare the coupling solution: Dissolve Fmoc-L-CPG-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in a minimal amount of DMF.
-
Pre-activate the solution by stirring for 2-3 minutes.
-
Add the activated L-CPG solution to the deprotected resin.
-
Agitate the reaction vessel for 1-2 hours at room temperature.
-
Self-Validation Check: Perform a Kaiser test to confirm the absence of free primary amines, indicating complete coupling. If the test is positive, repeat the coupling step.
-
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times) to remove excess reagents.
-
Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the sequence.
-
Final Cleavage and Deprotection:
-
Once the synthesis is complete, wash the resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail (TFA/TIS/water) to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding it to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Application III: A Versatile Chiral Building Block
Beyond its direct incorporation as an amino acid, this compound is a valuable chiral building block for the synthesis of complex small molecules.[2][16][17] Its defined stereochemistry and unique reactivity make it an indispensable tool for constructing novel molecular scaffolds with tailored functionalities.[2][18]
Causality: Many biological targets, such as enzymes and receptors, are chiral. Therefore, the biological activity of a drug is often dependent on its specific stereochemistry. Using a high-purity chiral starting material like L-CPG ensures that the final product has the desired stereochemical configuration, which is critical for achieving optimal efficacy and minimizing off-target effects.[2]
The diagram below outlines a generalized workflow for utilizing L-CPG in chiral synthesis.
Caption: L-CPG as a chiral starting material in synthesis.
Synthetic methodologies for L-CPG itself are diverse, often based on carbene additions to alkenes, enzymatic resolutions, or the Kulinkovich cyclopropanation of esters and amides.[16]
Conclusion and Future Outlook
This compound is far more than a simple non-canonical amino acid; it is a strategic tool for molecular engineering. Its ability to impart conformational rigidity, enhance metabolic stability, and serve as a versatile chiral synthon makes it a high-value asset in the drug discovery pipeline.[1][2] Its applications have already made a significant impact in the challenging field of neuroscience by enabling the selective targeting of the glutamatergic system.[1][11][12] In the realm of peptide therapeutics, it provides a direct solution to the core problems of instability and flexibility, paving the way for more potent and durable drugs.[4][7] As synthetic methods become more advanced and our understanding of structural biology deepens, the strategic deployment of this compound and its derivatives will undoubtedly continue to accelerate the development of innovative and effective medicines.
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conformational control in structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyphadiscovery.com [hyphadiscovery.com]
- 9. Targeting the Glutamatergic System to Treat Major Depressive Disorder: Rationale and Progress to Date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel glutamatergic agents for major depressive disorder and bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 11. (2S,3S,4R)-2-(carboxycyclopropyl)glycine, a potent and competitive inhibitor of both glial and neuronal uptake of glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A novel metabotropic glutamate receptor agonist: marked depression of monosynaptic excitation in the newborn rat isolated spinal cord - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. The effects of (RS)-alpha-cyclopropyl-4-phosphonophenylglycine ((RS)-CPPG), a potent and selective metabotropic glutamate receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Conformational effects of C(alpha,alpha)-dipropargylglycine as a constrained residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
A Technical Guide to L-Cyclopropylglycine in Asymmetric Synthesis: From Chiral Building Block to Catalyst for Innovation
Abstract
L-Cyclopropylglycine (L-Cpg) has emerged as a uniquely powerful building block in the field of asymmetric synthesis, prized by researchers and drug development professionals for the distinct structural and functional characteristics it imparts to target molecules. This non-natural amino acid, featuring a strained cyclopropyl ring, offers a compelling combination of conformational rigidity and metabolic stability. This guide provides an in-depth exploration of L-Cpg's role in modern synthetic chemistry. We will dissect the causality behind its synthetic utility, detail robust protocols for its own asymmetric synthesis, and illustrate its application in constructing complex chiral molecules, particularly peptide-based therapeutics. This document serves as a technical resource, grounded in field-proven insights, to empower chemists to leverage the full potential of this compound in their research and development endeavors.
The Strategic Value of this compound in Molecular Design
The cyclopropyl moiety is more than a simple cyclic substituent; its inherent ring strain and sp3-rich character introduce profound effects on a molecule's architecture and biological behavior. When incorporated into the glycine scaffold, these effects become particularly advantageous for asymmetric synthesis and medicinal chemistry.
-
Conformational Constraint: The rigid cyclopropyl group significantly limits the rotational freedom of the peptide backbone when L-Cpg is incorporated into a sequence.[1][2] This pre-organization can stabilize specific secondary structures, such as beta-turns or alpha-helices, which are often crucial for high-affinity binding to biological targets like receptors or enzymes.[1] This structural rigidity is a key strategy for enhancing the potency and selectivity of peptide-based therapeutics.[3]
-
Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] In drug design, this is a critical feature, as it can block metabolic hotspots, increase the in-vivo half-life of a drug candidate, and reduce the potential for drug-drug interactions.[4]
-
Chiral Scaffolding: As a chiral amino acid, L-Cpg serves as a versatile starting point for synthesizing more complex molecules. It provides a chiral center and a unique cyclopropyl fragment that can be elaborated upon, making it an invaluable component in the chiral pool for creating novel therapeutic agents.[5][6]
-
Modulation of Physicochemical Properties: The cyclopropyl group can alter the electronic properties and lipophilicity of a molecule, influencing its solubility, membrane permeability, and overall pharmacokinetic profile.[2]
Methodologies for the Asymmetric Synthesis of this compound
The efficient and stereoselective synthesis of L-Cpg is paramount for its widespread application. While classical methods like the Strecker reaction exist, they often involve toxic reagents and produce racemic mixtures requiring resolution.[7][8] Modern approaches have focused on enzymatic and catalytic methods to achieve high enantiopurity directly.
Chemoenzymatic and Biocatalytic Approaches
Enzymatic reactions offer exceptional stereoselectivity under mild conditions. A prominent strategy involves the reductive amination of a keto acid precursor, such as cyclopropylglyoxylic acid.[7]
A highly efficient, state-of-the-art method utilizes a self-sufficient bifunctional enzyme system.[5][9] This system integrates a reductive amination activity (from an L-amino acid dehydrogenase) and a coenzyme (NADH) regeneration activity into a single engineered enzyme. This one-pot process is highly efficient, scalable, and environmentally benign.[5] It has been shown to produce (S)-cyclopropylglycine with excellent enantiomeric excess (>99.5% ee) and high conversion yields (>95%) at substantial substrate concentrations.[5][9]
Workflow for NADH-Driven Biocatalytic Synthesis
Caption: Workflow for the biocatalytic synthesis of (S)-Cpg.
Other Synthetic Strategies
A review of synthetic methods reveals several other viable routes, each with specific advantages:[7][8]
-
Carbene and Ylide Addition: Cyclopropanation of alkenes using carbene or ylide chemistry.
-
Kulinkovich Cyclopropanation: Reaction of esters and amides to form cyclopropanol derivatives, which can be converted to Cpg.
-
Michael-initiated Ring Closure (MIRC): A powerful method for forming cyclopropane rings.
These methods provide alternative pathways that may be advantageous depending on the available starting materials and desired scale.
This compound as a Chiral Auxiliary and Ligand
Beyond its role as a direct building block, the principles of asymmetric induction can be leveraged by using L-Cpg derivatives as chiral auxiliaries or ligands in catalysis.[10]
-
As Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into an organic synthesis to control the stereochemical outcome of a reaction. An L-Cpg derivative can be attached to a prochiral substrate, directing the approach of a reagent to one face of the molecule, thereby inducing diastereoselectivity. Subsequent removal of the L-Cpg auxiliary reveals the enantiomerically enriched product.
Conceptual Asymmetric Induction using an L-Cpg Auxiliary
Caption: General workflow for using L-Cpg as a chiral auxiliary.
-
As Chiral Ligands: L-Cpg derivatives can be elaborated into more complex structures to serve as chiral ligands for transition metal catalysts.[11][12] The defined stereochemistry and rigid framework of the Cpg unit can create a chiral pocket around the metal center, influencing the enantioselectivity of catalytic reactions such as hydrogenations, cross-couplings, or cyclopropanations.[13][14] The modular synthesis of such ligands allows for fine-tuning of steric and electronic properties to optimize catalytic performance.[15][16]
Data and Protocols
Performance Data for Biocatalytic Synthesis
The following table summarizes the high performance of the NADH-driven biocatalytic system for producing (S)-cyclopropylglycine, demonstrating its industrial applicability.[5]
| Parameter | Value | Reference |
| Substrate Concentration | 120 g·L⁻¹ | [5] |
| Bioconversion Period | 6 hours | [5][9] |
| Conversion Yield | > 95% | [5][9] |
| Enantiomeric Excess (ee) | > 99.5% | [5][9] |
| Space-Time Yield | 377.3 g·L⁻¹·d⁻¹ | [5] |
| Continuous Synthesis Duration | 90 hours (12 cycles) | [5][17] |
Experimental Protocol: NADH-Driven Biocatalytic Asymmetric Synthesis of (S)-Cyclopropylglycine
This protocol is based on the highly efficient method developed for scalable synthesis.[5][9]
A. Biocatalyst Preparation:
-
Gene Synthesis & Cloning: Synthesize the gene for the bifunctional enzyme (e.g., linking Ti-LDH for reductive amination and Kp-FDH for cofactor regeneration). Clone into a suitable expression vector (e.g., pET-28a).
-
Expression: Transform the plasmid into E. coli BL21(DE3) cells. Grow cells in Terrific Broth (TB) medium at 37 °C to an OD₆₀₀ of ~0.8.
-
Induction: Induce protein expression with 0.4 mM IPTG and supplement the medium with 0.75 g/L sodium fumarate. Reduce the temperature to 21 °C and continue cultivation overnight.[18]
-
Harvesting & Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in a suitable buffer (e.g., 100 mM PBS, pH 8.0) and lyse the cells using sonication on ice. Centrifuge the lysate to remove cell debris and collect the supernatant containing the enzyme.
B. Asymmetric Synthesis Reaction:
-
Reaction Setup: In a temperature-controlled vessel, prepare the reaction medium containing 100 mM PBS (pH 8.0), 0.65 M potassium cyclopropylglyoxylate, 2.0 M ammonium formate, and 0.6 mM NADH in a total volume of 1 L.[5]
-
Initiation: Add the prepared E. coli cell lysate (containing the bifunctional enzyme) to the reaction medium.
-
Incubation: Maintain the reaction at 40 °C with gentle stirring.
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them via HPLC or LC-MS to determine the conversion of the keto acid and the formation of (S)-cyclopropylglycine. The reaction should reach >99% conversion within 6 hours.[5]
C. Product Isolation and Verification:
-
Enzyme Removal: After the reaction is complete, terminate it by adding acid (e.g., HCl) to denature and precipitate the enzyme. Remove the precipitate by centrifugation.
-
Purification: The supernatant can be purified using standard techniques such as ion-exchange chromatography to isolate the (S)-cyclopropylglycine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and LC-MS.[5]
-
Stereochemical Analysis: Determine the enantiomeric excess using chiral HPLC or by measuring the optical rotation. The optical rotation for (S)-cyclopropylglycine should be approximately +112° (c=1 in 1 M HCl).[5][19]
Conclusion
This compound is a cornerstone chiral building block for modern asymmetric synthesis. Its unique ability to impart conformational rigidity and enhance metabolic stability makes it an indispensable tool for medicinal chemists and drug developers.[2][6] The development of highly efficient and scalable biocatalytic routes has made this valuable synthon more accessible, paving the way for its broader application.[5] By understanding the fundamental principles of its synthesis and application—whether as a direct structural component, a transient chiral auxiliary, or the foundation for a chiral ligand—researchers can effectively harness the power of this compound to construct complex, stereochemically defined molecules with tailored biological functions.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]
- 6. chemimpex.com [chemimpex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Asymmetric induction - Wikipedia [en.wikipedia.org]
- 11. Design of chiral ligands for asymmetric catalysis: From C2-symmetric P,P- and N,N-ligands to sterically and electronically nonsymmetrical P,N-ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ligand Development for Asymmetric Catalysis from a Historical and Didactical Perspective: Chemical Education | CHIMIA [chimia.ch]
- 13. scholars.northwestern.edu [scholars.northwestern.edu]
- 14. researchgate.net [researchgate.net]
- 15. Atypical and Asymmetric 1,3‐P,N Ligands: Synthesis, Coordination and Catalytic Performance of Cycloiminophosphanes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chiral ditopic cyclophosphazane (CycloP) ligands: synthesis, coordination chemistry, and application in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. L -a-Cyclopropylglycine 95 49606-99-7 [sigmaaldrich.com]
Natural occurrence of cyclopropyl amino acids
An In-depth Technical Guide to the Natural Occurrence of Cyclopropyl Amino Acids
Authored by: A Senior Application Scientist
Foreword
The constrained three-membered ring of the cyclopropyl group imparts unique conformational rigidity to molecules. When incorporated into the scaffold of an amino acid, this feature gives rise to a fascinating class of non-proteinogenic amino acids with profound biological implications. This guide is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the natural occurrence of cyclopropyl amino acids. We will delve into their biosynthesis, biological activities, and the methodologies for their isolation and characterization, offering a blend of theoretical knowledge and practical insights.
Introduction to Cyclopropyl Amino Acids
Cyclopropyl amino acids are a unique class of non-proteinogenic amino acids characterized by the presence of a cyclopropane ring within their structure.[1][2][3] This small, strained ring system confers significant conformational constraints, which can profoundly influence the biological activity of peptides and other secondary metabolites that contain them.[4][5] Unlike their linear counterparts, the rigid structure of the cyclopropane ring can lock the molecule into a specific three-dimensional shape, enhancing its binding affinity and selectivity for biological targets, as well as increasing its resistance to enzymatic degradation.[5][6]
The natural world has harnessed the unique properties of cyclopropyl amino acids for a variety of purposes, from regulating plant growth to chemical warfare between microorganisms.[7][8] This guide will explore the most well-characterized examples of these fascinating molecules, their intricate biosynthetic pathways, and their diverse biological roles.
1-Aminocyclopropane-1-carboxylic Acid (ACC): The Ethylene Precursor in Plants
Perhaps the most well-known and widespread naturally occurring cyclopropyl amino acid is 1-aminocyclopropane-1-carboxylic acid (ACC).[1][7][9][10][11] ACC is a pivotal molecule in plant biology, serving as the direct precursor to the gaseous plant hormone ethylene.[7][9][11] Ethylene plays a crucial role in a vast array of physiological processes, including seed germination, fruit ripening, leaf senescence, and responses to biotic and abiotic stress.[9][10]
Biosynthesis of ACC
The biosynthesis of ACC in higher plants is a tightly regulated two-step process that begins with the proteinogenic amino acid L-methionine.[7][9]
-
Step 1: Conversion of L-methionine to S-adenosyl-L-methionine (SAM): The first step involves the activation of L-methionine by ATP, catalyzed by the enzyme SAM synthetase, to form S-adenosyl-L-methionine (SAM).[9]
-
Step 2: Formation of ACC from SAM: The key step in the pathway is the conversion of SAM to ACC, which is catalyzed by the enzyme ACC synthase (ACS).[7][9] This reaction is often the rate-limiting step in ethylene biosynthesis and is subject to complex regulation by various developmental and environmental cues.[7]
The final step in ethylene production is the oxidation of ACC to ethylene, catalyzed by ACC oxidase (ACO).[7]
Caption: Biosynthetic pathway of 1-aminocyclopropane-1-carboxylic acid (ACC) and ethylene in plants.
Biological Role of ACC
Beyond its role as an ethylene precursor, emerging evidence suggests that ACC itself may function as a signaling molecule, independent of its conversion to ethylene.[1][11] ACC can be transported throughout the plant, allowing for long-distance signaling in response to stress.[7][9] For example, under waterlogged conditions, ACC produced in the roots can be transported to the shoots, leading to increased ethylene production and physiological responses in the aerial parts of the plant.[7] Recent studies have also implicated ACC in enhancing maize resistance against biotic and abiotic stressors.[12]
Coronamic Acid: A Key Component of a Bacterial Phytotoxin
In the realm of microbial secondary metabolites, coronamic acid (CMA) stands out as a well-studied example of a substituted cyclopropyl amino acid.[13][14] CMA is an ethylcyclopropyl amino acid derived from L-isoleucine and is a key intermediate in the biosynthesis of coronatine (COR), a potent phytotoxin produced by several pathovars of the plant pathogen Pseudomonas syringae.[8][13][15][16]
Biosynthesis of Coronamic Acid
The biosynthesis of CMA is orchestrated by a dedicated gene cluster, cma, and involves a modified non-ribosomal peptide synthetase (NRPS) system.[13][15] The pathway begins with the amino acid L-isoleucine, which undergoes a series of enzymatic transformations to form the cyclopropane ring.
The key enzyme, CmaA, activates L-alloisoleucine (an isomer of L-isoleucine) as an adenylate and tethers it to a phosphopantetheinyl arm of a carrier protein domain.[8] Subsequent enzymatic steps, including the action of a thioesterase, are thought to facilitate the cyclization and release of CMA.[13] The biosynthesis of coronatine is temperature-sensitive, with optimal production occurring at lower temperatures.[13]
Caption: Simplified biosynthetic pathway of Coronamic Acid (CMA) and its incorporation into Coronatine (COR).
Biological Role of Coronamic Acid
CMA itself exhibits limited biological activity.[8] Its primary role is to serve as a building block for the phytotoxin coronatine, where it is ligated to another molecule, coronafacic acid (CFA), a polyketide.[8][15] The intact coronatine molecule is a potent molecular mimic of the plant hormone jasmonoyl-L-isoleucine (JA-Ile), allowing it to hijack the plant's jasmonate signaling pathway.[8] This leads to a variety of virulence responses, including the suppression of plant defenses, promotion of bacterial entry through stomata, and the development of chlorotic lesions on infected plant tissues.[8]
Other Naturally Occurring Cyclopropyl Amino Acids
While ACC and CMA are the most extensively studied, other cyclopropyl amino acids have been isolated from various natural sources, highlighting the broader distribution of this unique structural motif.
-
L-Cyclopropylalanine: This amino acid was isolated from the mushroom Amanita virgineoides. It exhibits broad-spectrum antifungal and antibacterial activity by inhibiting α-isopropylmalate synthase, a key enzyme in the biosynthesis of L-leucine.[17]
-
Pazamine: A more recently discovered cyclopropane-containing amino acid from the bacterium Pseudomonas azotoformans. Its biosynthesis involves a novel enzymatic strategy of cryptic chlorination followed by a pyridoxal-5'-phosphate-dependent enzyme-catalyzed cyclization.[18]
-
Carnosadine: Isolated from the red alga Grateloupia carnosa, this cyclopropyl amino acid has a more complex structure, featuring a guanidino group.[19]
These examples, though less characterized than ACC and CMA, underscore the diverse evolutionary origins and biological functions of cyclopropyl amino acids in nature.
Biological Significance and Applications
The unique structural properties of cyclopropyl amino acids make them valuable molecules in both nature and the laboratory.
-
Enzyme Inhibition: The constrained conformation of cyclopropyl amino acids can make them potent inhibitors of enzymes. For instance, L-cyclopropylalanine effectively blocks leucine biosynthesis in fungi and bacteria.[17] This makes them attractive candidates for the development of novel antimicrobial agents.
-
Peptide Conformation: Incorporating cyclopropyl amino acids into peptides can enforce specific secondary structures, such as turns and helices.[4] This is a powerful tool in peptidomimetics for designing peptides with enhanced stability, receptor selectivity, and bioavailability.[5][6]
-
Agrochemicals: The role of ACC in plant ethylene biosynthesis has implications for agriculture. Understanding and manipulating ACC levels can be used to control fruit ripening and other developmental processes.[9][10] Additionally, the phytotoxic properties of coronatine, which contains CMA, provide insights into plant-pathogen interactions that can inform the development of disease-resistant crops.
-
Drug Discovery: The unique conformational constraints and metabolic stability imparted by the cyclopropane ring make these amino acids attractive building blocks in drug discovery.[4][20] They are being explored for the development of new therapeutics in areas such as oncology and infectious diseases.
Isolation and Characterization of Cyclopropyl Amino Acids
The successful study of naturally occurring cyclopropyl amino acids hinges on robust methods for their isolation and characterization. The following provides a general workflow and specific protocols that can be adapted based on the source material and the target molecule.
Caption: General experimental workflow for the isolation and characterization of cyclopropyl amino acids.
Extraction
The choice of extraction method depends on the polarity of the target amino acid and the nature of the source material.
Protocol 1: Extraction of ACC from Plant Tissue
-
Homogenization: Homogenize fresh plant tissue (e.g., 1-5 g) in 80% ethanol at 4°C.
-
Centrifugation: Centrifuge the homogenate at 10,000 x g for 15 minutes to pellet cellular debris.
-
Supernatant Collection: Collect the supernatant, which contains the soluble amino acids.
-
Solvent Evaporation: Evaporate the ethanol from the supernatant under vacuum.
-
Reconstitution: Reconstitute the aqueous residue in a known volume of ultrapure water.
Purification
Chromatographic techniques are essential for purifying cyclopropyl amino acids from complex biological extracts.
Protocol 2: Purification of Coronamic Acid from Bacterial Culture Supernatant
-
Culture Preparation: Grow Pseudomonas syringae in a suitable liquid medium until the desired cell density is reached.
-
Centrifugation: Pellet the bacterial cells by centrifugation (e.g., 8,000 x g for 20 minutes).
-
Supernatant Acidification: Acidify the supernatant to pH 2.5 with HCl.
-
Solid-Phase Extraction (SPE):
-
Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2.5).
-
Load the acidified supernatant onto the cartridge.
-
Wash the cartridge with acidified water to remove unbound impurities.
-
Elute the coronamic acid with methanol.
-
-
High-Performance Liquid Chromatography (HPLC):
-
Evaporate the methanol from the SPE eluate and reconstitute in a suitable mobile phase.
-
Inject the sample onto a reverse-phase C18 HPLC column.
-
Elute with a gradient of acetonitrile in water (with 0.1% trifluoroacetic acid).
-
Collect fractions corresponding to the peak of interest. A new analytical method for CMA detection involves derivatization with phenylisothiocyanate followed by HPLC analysis.[14]
-
Characterization
Once purified, the structure of the cyclopropyl amino acid must be confirmed.
Table 1: Key Characterization Techniques
| Technique | Purpose |
| Mass Spectrometry (MS) | Determines the molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) can provide fragmentation patterns for structural elucidation. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. ¹H and ¹³C NMR are standard, and 2D NMR techniques (e.g., COSY, HSQC, HMBC) are used for complex structures. |
| Chiral Chromatography or Derivatization | Determines the stereochemistry of the amino acid by separating enantiomers. This can be done using a chiral HPLC column or by derivatizing the amino acid with a chiral reagent and analyzing the resulting diastereomers by standard chromatography. |
Conclusion
The natural occurrence of cyclopropyl amino acids is a testament to the chemical ingenuity of biological systems. From the central role of ACC in plant development to the function of coronamic acid as a virulence factor, these conformationally constrained molecules play diverse and critical roles. For researchers in drug development and agrochemicals, the unique properties of the cyclopropane ring offer a powerful tool for designing molecules with enhanced stability, selectivity, and biological activity. The continued exploration of the natural world will undoubtedly uncover new cyclopropyl amino acids with novel structures and functions, further expanding our understanding of their significance and potential applications.
References
- 1. 1-Aminocyclopropane-1-carboxylic acid - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Concise Synthesis of Optically Active Cyclopropane β-Amino Acid Derivatives via Olefination of Cyclopropanone Surrogates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO1985000809A1 - The synthesis of cyclopropane amino acids and peptides - Google Patents [patents.google.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The phytotoxin coronatine is a multifunctional component of the virulence armament of Pseudomonas syringae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Accumulation and Transport of 1-Aminocyclopropane-1-Carboxylic Acid (ACC) in Plants: Current Status, Considerations for Future Research and Agronomic Applications [frontiersin.org]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. Frontiers | 1-Aminocyclopropane 1-Carboxylic Acid and Its Emerging Role as an Ethylene-Independent Growth Regulator [frontiersin.org]
- 12. Exploring the efficacy of 1-amino-cyclopropane-1-carboxylic acid (ACCA) as a natural compound in strengthening maize resistance against biotic and abiotic stressors: an empirical computational study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The biosynthetic gene cluster for coronamic acid, an ethylcyclopropyl amino acid, contains genes homologous to amino acid-activating enzymes and thioesterases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. pnas.org [pnas.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. A Novel Antibiotic Mechanism of l-Cyclopropylalanine Blocking the Biosynthetic Pathway of Essential Amino Acid l-Leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. tennen.f.u-tokyo.ac.jp [tennen.f.u-tokyo.ac.jp]
- 19. researchgate.net [researchgate.net]
- 20. The impact of cyclopropane configuration on the biological activity of cyclopropyl-epothilones - PubMed [pubmed.ncbi.nlm.nih.gov]
L-Cyclopropylglycine in Plant Biology: A Technical Guide to Modulating Growth and Development
Abstract
This technical guide provides a comprehensive overview of L-Cyclopropylglycine (L-CPG) and its application in plant biology research. As a potent inhibitor of ethylene biosynthesis, L-CPG offers a precise tool for dissecting the role of this critical plant hormone in a variety of developmental processes. This document details the molecular mechanism of L-CPG action, its quantifiable effects on plant growth from germination to senescence, and provides validated, step-by-step protocols for its experimental application. This guide is intended for researchers, scientists, and professionals in plant science and agricultural biotechnology seeking to leverage chemical biology for the advancement of plant development studies.
Introduction: The Significance of Ethylene Modulation in Plants
Ethylene is a gaseous phytohormone that orchestrates a multitude of physiological processes in plants, including, but not limited to, seed germination, root development, flowering, fruit ripening, and senescence.[1][2] The ability to precisely control ethylene biosynthesis is, therefore, a powerful tool in both fundamental plant science research and agricultural applications. Chemical inhibitors of ethylene action have been instrumental in elucidating the intricacies of ethylene signaling pathways and have found commercial use in extending the shelf-life of horticultural products.[1][2]
This compound (L-CPG) is a structural analogue of L-Vinylglycine (L-VG) and aminoethoxyvinylglycine (AVG), two well-characterized inhibitors of ethylene biosynthesis.[3][4][5] These molecules act by targeting 1-aminocyclopropane-1-carboxylic acid (ACC) synthase, the enzyme responsible for the rate-limiting step in ethylene production.[6][7] This guide focuses on the utility of L-CPG as a research tool, providing the foundational knowledge and practical protocols necessary for its effective implementation in experimental plant biology.
Mechanism of Action: Inhibition of ACC Synthase
The biosynthetic pathway of ethylene in higher plants is a well-established metabolic route, with the conversion of S-adenosylmethionine (SAM) to 1-aminocyclopropane-1-carboxylic acid (ACC) being the committed step. This reaction is catalyzed by the enzyme ACC synthase (ACS), a pyridoxal 5'-phosphate (PLP)-dependent enzyme.[6][7] this compound, much like its analogues L-VG and AVG, functions as a mechanism-based inhibitor of ACS.[3][4][5]
The inhibitory action of these molecules stems from their ability to form a covalent adduct with the PLP cofactor within the active site of the ACS enzyme.[3][8] This interaction effectively and irreversibly inactivates the enzyme, thereby blocking the production of ACC and, consequently, ethylene.[4] The specificity of this inhibition makes L-CPG a valuable tool for studying ethylene-dependent processes with minimal off-target effects.
Effects of this compound on Plant Growth and Development
The application of L-CPG, through its inhibition of ethylene biosynthesis, can elicit a range of observable and quantifiable effects on plant physiology. The following sections detail these effects across key developmental stages.
Seed Germination
Seed germination is a complex process regulated by a delicate interplay of hormonal signals, with ethylene generally acting as a promoter by counteracting the inhibitory effects of abscisic acid (ABA).[9] While direct studies on L-CPG are limited, the application of ethylene biosynthesis inhibitors like AVG has been shown to delay or inhibit germination in species where ethylene plays a crucial role in breaking dormancy.
| Parameter | Expected Effect of L-CPG | Rationale |
| Germination Rate | Decrease | Inhibition of ethylene biosynthesis can enhance sensitivity to ABA, thus reinforcing dormancy.[9] |
| Mean Germination Time | Increase | Delayed onset of germination due to the absence of ethylene-mediated dormancy breaking. |
Root Development
Ethylene is a key regulator of root morphology, influencing primary root elongation and lateral root formation. High levels of ethylene typically inhibit primary root growth while promoting the formation of adventitious and lateral roots. Consequently, the application of L-CPG is expected to have the opposite effect.
| Parameter | Expected Effect of L-CPG | Rationale |
| Primary Root Length | Increase | Reduced ethylene levels alleviate the inhibitory effect on primary root elongation. |
| Lateral Root Density | Decrease | Ethylene promotes lateral root initiation; its inhibition would therefore reduce their formation. |
Flowering Time
The transition from vegetative growth to flowering is a critical developmental switch controlled by a complex network of genetic and environmental factors. Ethylene has been shown to delay flowering in model organisms like Arabidopsis thaliana, particularly under short-day conditions.[10] Therefore, inhibiting ethylene biosynthesis with L-CPG can lead to an earlier onset of flowering.
| Plant Species | Photoperiod | Effect of Ethylene Inhibitor | Reference |
| Arabidopsis thaliana | Short Day | Earlier flowering | [10] |
| Arabidopsis thaliana | Long Day | Minor to no effect | [10] |
Fruit Ripening and Senescence
Ethylene is widely recognized as the "ripening hormone" for climacteric fruits such as tomatoes, bananas, and apples.[11][12] The inhibition of ethylene biosynthesis is a well-established method for delaying fruit ripening and extending post-harvest shelf life.[13][14][15] L-CPG, by blocking the production of ethylene, can effectively postpone the physiological changes associated with ripening, including softening, color change, and the production of volatile compounds.
| Fruit Type | Parameter | Effect of Ethylene Inhibitor | Reference |
| Climacteric (e.g., Plum) | Firmness | Maintained for a longer duration | [13] |
| Climacteric (e.g., Plum) | Color Change | Delayed | [13] |
| Climacteric (e.g., Mango) | Ethylene Production | Significantly reduced | [14] |
| Climacteric (e.g., Mango) | Respiration Rate | Delayed climacteric peak | [14] |
Experimental Protocols
The following protocols provide a framework for the application of L-CPG and the assessment of its effects on plant growth and development. As L-CPG is a close analogue of AVG, protocols established for AVG can be adapted for use with L-CPG.
Preparation of this compound Stock Solution
Materials:
-
This compound (or a salt thereof)
-
Sterile deionized water
-
0.1 M HCl or NaOH (for pH adjustment)
-
Sterile filter (0.22 µm)
-
Sterile container for storage
Procedure:
-
Weigh the desired amount of L-CPG to prepare a stock solution of a specific concentration (e.g., 10 mM).
-
Dissolve the L-CPG in a small volume of sterile deionized water. Gentle heating may be required for some salt forms.
-
Adjust the pH of the solution to between 6.0 and 7.0 using 0.1 M HCl or NaOH. This is crucial for plant compatibility.
-
Bring the solution to the final volume with sterile deionized water.
-
Sterilize the stock solution by passing it through a 0.22 µm sterile filter.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Application of L-CPG to Plants
The method of application will depend on the experimental system and the developmental stage being investigated.
For Seed Germination Assays:
-
Prepare sterile agar plates containing a suitable growth medium (e.g., Murashige and Skoog).
-
After autoclaving and cooling the medium to approximately 50-60°C, add the L-CPG stock solution to achieve the desired final concentration.
-
Pour the plates and allow them to solidify.
-
Sterilize seeds and place them on the surface of the L-CPG-containing medium.
-
Incubate under appropriate light and temperature conditions.
For Whole Plant Treatments (Soil-drenched or Foliar Spray):
-
Dilute the L-CPG stock solution to the desired final concentration in water or a suitable buffer.
-
For soil drenching, apply a known volume of the L-CPG solution to the soil of potted plants.
-
For foliar spray, apply the solution to the leaves until runoff, ensuring even coverage. A surfactant may be added to improve adhesion.
-
Include a control group treated with a mock solution (water or buffer without L-CPG).
Measurement of Ethylene Production
Quantifying the reduction in ethylene production is a direct measure of L-CPG's efficacy. Gas chromatography is a standard method for this analysis.[16][17]
Materials:
-
Gas-tight syringes
-
Airtight containers for enclosing plant material
-
Gas chromatograph (GC) equipped with a flame ionization detector (FID) or a photoionization detector (PID)[16][17]
-
A suitable column for separating light hydrocarbons
Procedure:
-
Place the L-CPG-treated and control plant material into airtight containers of a known volume.
-
Incubate for a defined period to allow for the accumulation of ethylene in the headspace.
-
Using a gas-tight syringe, withdraw a known volume of the headspace gas.
-
Inject the gas sample into the GC.
-
Quantify the ethylene concentration by comparing the peak area to that of a known ethylene standard.
-
Calculate the rate of ethylene production based on the concentration, container volume, incubation time, and plant tissue weight.
More sensitive and real-time measurements can be achieved using laser-based photoacoustic detectors.[18]
Conclusion
This compound is a potent and specific inhibitor of ethylene biosynthesis, offering researchers a valuable tool to investigate the myriad roles of ethylene in plant growth and development. By understanding its mechanism of action and employing the standardized protocols outlined in this guide, scientists can effectively modulate ethylene levels in their experimental systems. This will facilitate a deeper understanding of fundamental plant biology and may pave the way for novel applications in agriculture and horticulture aimed at improving crop yield, quality, and resilience.
References
- 1. researchgate.net [researchgate.net]
- 2. ethylene action inhibitor: Topics by Science.gov [science.gov]
- 3. Structure of ACC synthase inactivated by the mechanism-based inhibitor L-vinylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inactivation of 1-Aminocyclopropane-1-Carboxylate Synthase by l-Vinylglycine as Related to the Mechanism-Based Inactivation of the Enzyme by S-Adenosyl-l-Methionine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. L-Vinylglycine is an alternative substrate as well as a mechanism-based inhibitor of 1-aminocyclopropane-1-carboxylate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Novel Inhibitors of 1-Aminocyclopropane-1-carboxylic Acid Synthase by Chemical Screening in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Enzymes that regulate ethylene levels--1-aminocyclopropane-1-carboxylic acid (ACC) deaminase, ACC synthase and ACC oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Apple 1-aminocyclopropane-1-carboxylate synthase in complex with the inhibitor L-aminoethoxyvinylglycine. Evidence for a ketimine intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. The plant stress hormone ethylene controls floral transition via DELLA-dependent regulation of floral meristem-identity genes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.apub.kr [cdn.apub.kr]
- 14. Inhibition of the ripening process in Nam Doc Mai No.4 mango fruit using 1-methylcyclopropene (1-MCP) after irradiation | International Society for Horticultural Science [ishs.org]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. ovid.com [ovid.com]
- 17. Current methods for detecting ethylene in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring ethylene in postharvest biology research using the laser-based ETD-300 ethylene detector - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Hypoglycemic Effects of Methylenecyclopropylglycine (MCPG)
Preamble: Contextualizing the Challenge
Methylenecyclopropylglycine (MCPG) is a non-proteinogenic amino acid found in plants of the Sapindaceae family, most notably the litchi fruit (Litchi chinensis)[1]. Its clinical significance arises from its potent ability to induce severe, and sometimes fatal, hypoglycemia, a condition implicated in outbreaks of acute encephalopathy, particularly in malnourished children during the litchi harvesting season[2][3]. Understanding the precise molecular mechanisms underpinning MCPG's action is paramount for developing diagnostic tools and effective therapeutic interventions. This guide provides a detailed technical exploration of MCPG's bioactivation, its targeted disruption of cellular metabolism, and the experimental frameworks required for its investigation. We will dissect the causal chain from molecular interaction to physiological outcome, offering field-proven insights for researchers in toxicology, metabolic disorders, and drug development.
Section 1: The Protoxin Principle - Metabolic Activation of MCPG
From a toxicological standpoint, MCPG is not the direct effector molecule. It is a protoxin that requires metabolic activation within the body to exert its hypoglycemic effect. The initial and critical step is its conversion to the highly reactive metabolite, methylenecyclopropylformyl-CoA (MCPF-CoA)[1][4][5]. This bioactivation process is a crucial prerequisite for the subsequent metabolic disruption.
The conversion pathway, as understood from analogous compounds like hypoglycin A, involves enzymatic processes within the liver. This transformation is a key consideration in experimental design, as the kinetics of this conversion will influence the time course of the hypoglycemic response observed in vivo.
Caption: Bioactivation of MCPG to its toxic metabolite, MCPF-CoA.
Section 2: The Core Mechanism - Targeted Inhibition of Fatty Acid β-Oxidation
The central mechanism of MCPG-induced hypoglycemia is the profound inhibition of mitochondrial fatty acid β-oxidation (FAO). During fasting, FAO is essential for generating ATP and, critically, for producing acetyl-CoA, which is required to sustain gluconeogenesis[2][6]. The active metabolite, MCPF-CoA, disrupts this vital energy pathway by inhibiting specific enzymes.
Unlike its homologue methylenecyclopropylacetic acid (MCPA), which primarily targets short-chain acyl-CoA dehydrogenase (SCAD), MCPF-CoA has a distinct inhibition profile. Experimental evidence points to the potent inhibition of:
This targeted inhibition creates a metabolic bottleneck, preventing the breakdown of short and medium-chain fatty acids[6][10]. The consequence is a cascade of metabolic derangements, beginning with the depletion of key downstream products.
Caption: MCPF-CoA inhibits key enzymes within the β-oxidation pathway.
Section 3: Downstream Consequences - The Collapse of Hepatic Gluconeogenesis
The inhibition of FAO by MCPF-CoA triggers a predictable and severe downstream effect: the shutdown of hepatic gluconeogenesis. This occurs primarily through two interconnected mechanisms:
-
Depletion of Acetyl-CoA: Hepatic β-oxidation is the primary source of acetyl-CoA during fasting. Acetyl-CoA is an obligatory allosteric activator of pyruvate carboxylase , the first and rate-limiting enzyme of gluconeogenesis[2][6]. Without sufficient acetyl-CoA, pyruvate cannot be converted to oxaloacetate, effectively halting the entire gluconeogenic pathway. In vivo studies in rodents have confirmed that MCPG administration leads to a significant decrease in hepatic acetyl-CoA content[2][10].
-
Depletion of Energy Charge (ATP): While FAO is a major source of ATP, studies suggest that the depletion of acetyl-CoA is the more immediate and dominant mechanism for MCPG. Some research indicates that hepatic ATP stores are not significantly altered by MCPG, in contrast to the effects of MCPA[2][6].
The inability of the liver to synthesize glucose to maintain blood homeostasis during a fasted state is the direct cause of the profound hypoglycemia observed in MCPG poisoning.
Caption: Pathway from β-oxidation inhibition to hypoglycemia via acetyl-CoA depletion.
Section 4: Quantitative Impact Assessment
The physiological effects of MCPG administration have been quantified in animal models. These studies provide critical dose-response and temporal data for understanding its potency.
| Parameter | Animal Model | Dose | Time | Observation | Reference |
| Blood Glucose | Starved Rats | 43 mg/kg (oral) | 4 hours | ~50% decrease compared to controls | [7][8][9] |
| Blood Glucose | Fasted Rats | 100 mg/kg | 6 hours | ~75% decrease compared to controls | [4][11] |
| Plasma Lactate | Starved Rats | 43 mg/kg (oral) | 4 hours | Substantially increased | [7][8][9] |
| Plasma NEFAs | Starved Rats | 43 mg/kg (oral) | 4 hours | Substantially increased | [7][8][9] |
| Hepatic Acetyl-CoA | Mice | - | 4 hours | Decreased | [2][6] |
| Hepatic Acyl-CoAs | Mice | - | - | Short/Medium chain (C4-C8) decreased; Long chain (C16-C18) increased | [2][6] |
| Ketone Bodies | Fasted Rats | 100 mg/kg | 6 hours | Decreased (in contrast to Hypoglycin A) | [4][11] |
NEFAs: Non-Esterified Fatty Acids
Section 5: Experimental Methodologies & Protocols
Investigating the effects of MCPG requires robust and validated experimental protocols. The following outlines are designed as self-validating systems for core analyses.
In Vivo Hypoglycemia Induction and Monitoring in a Rodent Model
This protocol provides a framework for assessing the hypoglycemic effect of MCPG in vivo. The causality is established by comparing the MCPG-treated group to a vehicle control group under identical conditions.
Objective: To quantify the time-dependent effect of orally administered MCPG on blood glucose levels in fasted rats.
Protocol Steps:
-
Animal Acclimation: Acclimate male Wistar rats (200-250g) for at least one week with a 12-hour light/dark cycle and ad libitum access to standard chow and water[12][13].
-
Fasting: Fast animals for 16-24 hours prior to the experiment with free access to water. This step is critical to deplete glycogen stores and make the animals dependent on gluconeogenesis, thereby sensitizing the model to the effects of MCPG.
-
Group Allocation: Randomly assign rats to two groups (n=6-8 per group):
-
Control Group: Vehicle (e.g., water or saline).
-
MCPG Group: MCPG (43 mg/kg body weight) dissolved in the vehicle.
-
-
Baseline Measurement (T=0): Obtain a baseline blood sample from the tail vein and measure blood glucose using a calibrated glucometer[13][14].
-
Compound Administration: Administer the respective solutions (Vehicle or MCPG) to the rats via oral gavage.
-
Time-Course Monitoring: Collect blood samples at regular intervals (e.g., T = 1, 2, 3, 4, and 6 hours) post-administration and measure blood glucose[4][7][8]. The rationale for a time-course study is to capture the onset and peak of the hypoglycemic effect.
-
Data Analysis: Plot the mean blood glucose levels for each group against time. Perform statistical analysis (e.g., two-way ANOVA with post-hoc tests) to determine significant differences between the control and MCPG groups at each time point.
Caption: Workflow for an in vivo study of MCPG-induced hypoglycemia.
Quantification of MCPG in Biological Matrices by UPLC-MS/MS
Accurate quantification of MCPG and its metabolites is essential for pharmacokinetic studies and diagnostic confirmation. Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the gold standard for this analysis due to its high sensitivity and specificity[3][15][16].
Objective: To develop a method for the sensitive quantification of MCPG in plasma or urine.
Protocol Steps:
-
Sample Preparation:
-
To 100 µL of plasma or urine, add an internal standard (e.g., isotopically labeled MCPG) to account for extraction variability[15].
-
Perform protein precipitation by adding 400 µL of ice-cold methanol. Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
-
Derivatization (Butylation): Reconstitute the dried extract in a solution of 3N HCl in n-butanol and heat at 65°C for 20 minutes. This butylation step improves the chromatographic properties and ionization efficiency of the amino acid[15][16].
-
Final Preparation: Evaporate the butylation reagent and reconstitute the sample in the mobile phase starting condition (e.g., 95% water, 5% acetonitrile with 0.1% formic acid).
-
UPLC-MS/MS Analysis:
-
Column: Use a reverse-phase column suitable for polar analytes (e.g., ACQUITY UPLC BEH C18)[16].
-
Mobile Phase: Employ a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific Multiple Reaction Monitoring (MRM) transitions for MCPG and its internal standard. The selection of a precursor ion and a specific product ion provides high selectivity.
-
-
Quantification: Generate a standard curve using known concentrations of MCPG. Quantify the unknown samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve. The Lower Limit of Quantification (LLOQ) for this type of method can reach low nmol/L levels[15].
Section 6: Conclusion and Future Perspectives
Methylenecyclopropylglycine induces hypoglycemia through a well-defined, yet elegant, mechanism of metabolic disruption. By acting as a protoxin, its metabolite MCPF-CoA effectively sabotages mitochondrial β-oxidation. This leads to a critical shortage of hepatic acetyl-CoA, which in turn silences the essential gluconeogenic pathway, culminating in a sharp decline in blood glucose.
For professionals in drug development, this pathway highlights the potent and specific nature of metabolic inhibitors. The study of MCPG provides a valuable model for understanding the intricate links between fatty acid and glucose metabolism. Future research should focus on developing rapid-detection assays for MCPG and its metabolites for clinical diagnostics and exploring potential antidotes that could either sequester the toxin or bypass the metabolic block it creates.
References
- 1. benchchem.com [benchchem.com]
- 2. In Vivo Studies on the Mechanism of Methylenecyclopropylacetic acid and Methylenecyclopropylglycine-Induced Hypoglycemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of hypoglycin A and methylenecyclopropylglycine in human plasma by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolic consequences of methylenecyclopropylglycine poisoning in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of Metabolites for Assessing Human Exposure to Soapberry Toxins Hypoglycin A and Methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanism of hypoglycaemic action of methylenecyclopropylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vivo studies on the mechanism of methylene cyclopropyl acetic acid and methylene cyclopropyl glycine-induced hypoglycemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. DSpace [kops.uni-konstanz.de]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. A new method for quantifying causative and diagnostic markers of methylenecyclopropylglycine poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Peptides Containing L-Cyclopropylglycine
Introduction: The Significance of L-Cyclopropylglycine in Peptide Therapeutics
This compound (Cpg) is a non-canonical amino acid that has garnered significant attention in medicinal chemistry and drug development. Its unique cyclopropyl side chain imparts conformational rigidity and altered electronic properties to peptides, often leading to enhanced biological activity, metabolic stability, and improved receptor binding properties.[1] The incorporation of Cpg into peptide sequences is a key strategy for designing novel therapeutics, particularly in the fields of neuropharmacology and cyclic peptides where structural pre-organization can significantly boost efficacy.[1]
However, the bulky and sterically hindered nature of the cyclopropyl moiety presents considerable challenges during solid-phase peptide synthesis (SPPS).[2][3] Standard coupling protocols often result in incomplete reactions, low yields, and potential side reactions.[2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective incorporation of this compound into peptides using optimized SPPS protocols. We will delve into the rationale behind specific reagent choices and procedural steps to ensure high-yield and high-purity synthesis of Cpg-containing peptides.
Challenges in the SPPS of this compound-Containing Peptides
The primary obstacle in synthesizing peptides with this compound lies in the steric hindrance posed by its side chain. This bulkiness can significantly slow down the kinetics of peptide bond formation, leading to incomplete coupling.[2] Traditional coupling reagents may not be efficient enough to overcome this steric barrier, necessitating the use of more potent activators.[3][4] Furthermore, the unique electronic nature of the cyclopropyl group could potentially influence side reactions, although this is less documented than the steric challenges.[5][6]
Recommended SPPS Protocol for this compound Incorporation
This protocol is based on the widely adopted Fmoc/tBu strategy, which offers milder reaction conditions compared to Boc-based synthesis.[7][8]
Materials and Reagents
-
Resin: Rink Amide resin is suitable for peptides with a C-terminal amide, while 2-chlorotrityl chloride resin is recommended for peptides requiring a C-terminal carboxylic acid to minimize side reactions like diketopiperazine formation.[9][10]
-
Fmoc-L-Cyclopropylglycine: High-purity Fmoc-Cpg is essential for successful synthesis.[1]
-
Standard Fmoc-protected amino acids
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM), N-Methyl-2-pyrrolidone (NMP) of peptide synthesis grade.
-
Fmoc Deprotection Solution: 20% piperidine in DMF.
-
Coupling Reagents:
-
Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate). These are highly efficient coupling reagents for sterically hindered amino acids.[2][11]
-
Alternative: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) with HOBt (Hydroxybenzotriazole).[12]
-
-
Base: Diisopropylethylamine (DIEA).
-
Washing Solvents: DMF, DCM, Methanol (MeOH).
-
Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/EDT [82.5:5:5:5:2.5]) or a simpler mixture of TFA/TIS/water (95:2.5:2.5) if the sequence allows. For peptides containing multiple arginine residues, Reagent R is recommended.[13]
-
Precipitation/Washing: Cold diethyl ether.
Experimental Workflow
The following diagram illustrates the key steps in the solid-phase synthesis of a Cpg-containing peptide.
Caption: SPPS workflow for Cpg-peptides.
Step-by-Step Protocol
-
Resin Swelling: Swell the chosen resin in DMF for at least 1 hour in a reaction vessel.[9]
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain and repeat the treatment for another 15-20 minutes to ensure complete Fmoc removal.[12]
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (2-3 times).
-
-
Amino Acid Coupling (for standard amino acids):
-
Pre-activate a solution of the Fmoc-amino acid (3-5 equivalents), HBTU/HOBt (3-5 equivalents), and DIEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and couple for 1-2 hours.
-
Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
This compound Coupling:
-
Rationale: Due to the steric hindrance of Cpg, a more potent coupling reagent and potentially longer reaction times or double coupling are necessary. HATU and COMU are recommended for their superior performance with hindered amino acids.[2][11]
-
Procedure:
-
Dissolve Fmoc-L-Cpg (3-5 equivalents), HATU (or COMU) (3-5 equivalents), and DIEA (6-10 equivalents) in DMF.
-
Add the solution to the deprotected resin.
-
Allow the coupling reaction to proceed for 2-4 hours. A double coupling (repeating the coupling step with a fresh solution of activated amino acid) is highly recommended to ensure maximum incorporation.
-
Thoroughly wash the resin with DMF (3-5 times) and DCM (2-3 times).
-
-
-
Repeat Synthesis Cycle: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Washing: After the final coupling step, perform a final Fmoc deprotection (step 2) and then wash the resin extensively with DMF, DCM, and finally methanol before drying under vacuum.
-
Cleavage and Global Deprotection:
-
Rationale: A strong acidic cocktail is required to cleave the peptide from the resin and remove all side-chain protecting groups. Scavengers are crucial to prevent side reactions with sensitive residues.
-
Procedure:
-
Treat the dried peptidyl-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, and 2.5% H₂O) for 2-3 hours at room temperature.[14]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Combine the filtrates.
-
-
-
Peptide Precipitation and Purification:
-
Precipitate the crude peptide by adding the TFA solution dropwise to a large volume of ice-cold diethyl ether.[12]
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether multiple times.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.[12]
-
Quantitative Data Summary
| Parameter | Recommendation | Rationale |
| Resin Type | Rink Amide (for C-terminal amide) or 2-Chlorotrityl (for C-terminal acid) | Choice depends on the desired C-terminus of the peptide.[9] |
| Fmoc-L-Cpg Equivalents | 3 - 5 | To drive the reaction to completion, especially with a sterically hindered amino acid. |
| Coupling Reagent for Cpg | HATU or COMU (3 - 5 equivalents) | Highly efficient for sterically hindered amino acids, ensuring higher coupling yields.[2][11] |
| Base (DIEA) Equivalents | 6 - 10 | To neutralize the reaction mixture and facilitate coupling. |
| Cpg Coupling Time | 2 - 4 hours (consider double coupling) | Longer reaction time is needed to overcome the steric hindrance of the cyclopropyl group. |
| Cleavage Cocktail | 95% TFA / 2.5% TIS / 2.5% H₂O or Reagent K | Effective for cleavage and global deprotection, with scavengers to prevent side reactions.[14] |
| Cleavage Time | 2 - 3 hours | Sufficient time for complete cleavage and deprotection. |
Troubleshooting and Key Considerations
-
Incomplete Coupling: If monitoring tests indicate incomplete coupling of this compound, perform a second coupling with a fresh solution of activated Fmoc-L-Cpg.
-
Racemization: While less common with urethane-based coupling reagents like HATU, racemization is a potential side reaction in peptide synthesis.[5] Using the recommended coupling reagents and conditions helps to minimize this risk.
-
Aggregation: For long or hydrophobic sequences, aggregation can hinder synthesis. Using NMP as a solvent or incorporating pseudoproline dipeptides in the sequence can help to disrupt aggregation.[15]
-
Cleavage Byproducts: The choice of scavengers in the cleavage cocktail is critical, especially for peptides containing sensitive residues like Trp, Met, or Cys, to prevent alkylation or oxidation.[10]
Conclusion
The solid-phase synthesis of peptides containing the sterically hindered amino acid this compound requires careful optimization of coupling conditions. By employing potent coupling reagents such as HATU or COMU, extending reaction times, and considering double coupling strategies, researchers can successfully incorporate this valuable non-canonical amino acid into their peptide sequences. The detailed protocol and recommendations provided in this guide are designed to facilitate high-yield and high-purity synthesis, enabling the advancement of peptide-based drug discovery and development.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 5. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. chempep.com [chempep.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
- 14. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. luxembourg-bio.com [luxembourg-bio.com]
Application Note: A Practical Guide to the Incorporation of L-Cyclopropylglycine into Synthetic Peptides
Abstract
The incorporation of non-canonical amino acids into peptides is a cornerstone of modern drug discovery, enabling the enhancement of therapeutic properties such as metabolic stability, conformational rigidity, and receptor-binding affinity.[1] L-Cyclopropylglycine (L-Cpg), with its unique cyclopropyl side chain, offers a compact and conformationally constrained motif that is highly attractive for designing novel peptide-based therapeutics.[2] This guide provides a comprehensive, field-proven experimental protocol for the efficient incorporation of L-Cpg into peptide sequences using standard Fmoc-based solid-phase peptide synthesis (SPPS). We delve into the rationale behind reagent selection, provide step-by-step workflows, and detail robust analytical methods for characterization, empowering researchers to confidently utilize this valuable building block.
Introduction: The Value of Conformational Constraint
Peptides are remarkable signaling molecules, but their therapeutic potential is often limited by poor metabolic stability and high conformational flexibility. Introducing non-natural amino acids is a powerful strategy to overcome these limitations.[1][3] this compound is particularly noteworthy. Its cyclopropyl moiety introduces significant steric and electronic constraints on the peptide backbone, which can:
-
Induce Specific Secondary Structures: The restricted bond rotation around the Cα-Cβ bond can favor specific backbone dihedral angles, pre-organizing the peptide into a bioactive conformation.
-
Enhance Proteolytic Stability: The bulky, non-natural side chain can shield adjacent peptide bonds from enzymatic cleavage, thereby increasing the peptide's in vivo half-life.
-
Probe Structure-Activity Relationships (SAR): The unique topology of L-Cpg allows for fine-tuning of peptide shape and interactions with biological targets, providing critical insights for drug design.[4]
This document outlines a robust protocol for incorporating Fmoc-L-Cpg-OH using the well-established Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.[5]
Method Overview: The SPPS Cycle for L-Cpg
The synthesis follows the standard iterative cycle of Fmoc-SPPS, which involves the sequential addition of protected amino acids to a growing chain anchored on an insoluble resin support.[6][7] The core challenge with L-Cpg is its steric bulk, which can hinder the coupling reaction. This protocol addresses this challenge through the selection of a highly efficient coupling reagent.
Figure 1: Iterative workflow for a single this compound coupling cycle in Fmoc-SPPS.
Materials and Reagents
Resins and Amino Acids
-
Resin: Rink Amide MBHA resin (100-200 mesh, ~0.5 mmol/g loading). Suitable for generating C-terminal peptide amides.[8]
-
Amino Acids: Standard Fmoc-protected amino acids with acid-labile side-chain protecting groups (e.g., Fmoc-Ala-OH, Fmoc-Lys(Boc)-OH).
-
Target Amino Acid: Fmoc-L-Cyclopropylglycine (Fmoc-L-Cpg-OH) [2][9]
Solvents and Reagents
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), ACS grade
-
Piperidine, ACS grade
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
1,2-Ethanedithiol (EDT) or Dithiothreitol (DTT)[10]
-
Diethyl ether, cold (<4°C)
-
Acetonitrile (ACN), HPLC grade
-
Deionized water (18 MΩ·cm)
Coupling and Activation Reagents
-
Primary Recommendation: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU is a highly effective aminium-based coupling reagent known to facilitate difficult couplings, including those involving sterically hindered amino acids, with minimal racemization.[11][12]
-
Alternative: HCTU or DIC/OxymaPure®.
Detailed Experimental Protocol
This protocol describes a manual synthesis on a 0.1 mmol scale.
Resin Preparation and Swelling
-
Place ~200 mg of Rink Amide resin (for a 0.1 mmol synthesis based on 0.5 mmol/g loading) into a fritted reaction vessel.
-
Add 5 mL of DMF to the resin.
-
Agitate gently (e.g., on a shaker or with nitrogen bubbling) for 30-60 minutes to swell the resin beads.[1]
-
Drain the DMF through the frit.
Standard Fmoc Deprotection
-
Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.
-
Agitate for 3 minutes, then drain.
-
Add a fresh 5 mL of 20% piperidine in DMF.
-
Agitate for an additional 10-15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
-
Causality: The basic nature of piperidine cleaves the acid-labile Fmoc protecting group, exposing the free N-terminal amine for the next coupling step.[13] Two treatments ensure complete removal. Thorough washing is critical to remove all residual piperidine, which would otherwise neutralize the activated amino acid in the next step.
-
This compound Coupling Step
This step is critical and requires efficient activation to overcome steric hindrance.
-
In a separate vial, dissolve Fmoc-L-Cpg-OH (0.4 mmol, 4 eq.), HATU (0.39 mmol, 3.9 eq.), in 2 mL of DMF.
-
Add DIPEA (0.8 mmol, 8 eq.) to the activation mixture.
-
Vortex briefly and allow the solution to pre-activate for 1-2 minutes. The solution may change color.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.
-
Drain the coupling solution and wash the resin with DMF (3 x 5 mL).
Monitoring Reaction Completion (Optional but Recommended)
-
Take a small sample of resin beads (~1-2 mg) and wash them with DCM.
-
Perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. A positive result (blue beads) signifies incomplete coupling.
-
Trustworthiness: This in-process control validates the success of the critical coupling step. If the test is positive, the coupling step (4.3) should be repeated ("double coupling") before proceeding.[6]
-
Chain Elongation
Repeat steps 4.2 and 4.3 (using the appropriate standard Fmoc-amino acid) for each subsequent residue in the peptide sequence.
Final Cleavage and Deprotection
-
After the final Fmoc deprotection and DMF wash, wash the peptide-resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in vacuo for 30 minutes.
-
Prepare a fresh cleavage cocktail. For a standard peptide, Reagent K is robust.[10]
-
Reagent K Composition: 82.5% TFA, 5% Phenol, 5% Water, 5% Thioanisole, 2.5% EDT.
-
If the sequence contains Trp, Met, or Cys, a scavenger-rich cocktail is essential. A common choice is TFA/TIS/H₂O/EDT (94:1:2.5:2.5) .
-
Causality: TFA is a strong acid that cleaves the peptide from the resin and removes acid-labile side-chain protecting groups (like Boc, tBu, Trt).[8][13] Scavengers (TIS, EDT, etc.) are critical to "scavenge" the highly reactive carbocations generated during deprotection, preventing re-attachment to sensitive residues and other side reactions.[7][14]
-
-
Add 5 mL of the cleavage cocktail to the dry peptide-resin in a fume hood.
-
Agitate gently at room temperature for 2-3 hours.
-
Filter the solution to separate the resin beads, collecting the TFA filtrate into a 50 mL conical tube.
-
Wash the resin with an additional 1-2 mL of fresh TFA and combine the filtrates.
Peptide Precipitation and Purification
-
Add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether.
-
A white precipitate (the crude peptide) should form immediately.
-
Keep the mixture at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the suspension (e.g., 3000 x g for 5 min), decant the ether, and wash the peptide pellet twice more with cold ether.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a desiccator.
-
Purify the crude peptide using preparative reverse-phase HPLC (RP-HPLC).
Analytical Characterization
RP-HPLC Analysis
The purity of the crude and purified peptide should be assessed by analytical RP-HPLC.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical gradient would be 5-95% B over 30 minutes.
-
Detection: UV absorbance at 220 nm.
Mass Spectrometry
The identity of the peptide is confirmed by mass spectrometry (e.g., ESI-MS or MALDI-TOF), which verifies that the observed molecular weight matches the calculated molecular weight.[15][16]
| Parameter | **Example Data (for a hypothetical peptide Gly-Cpg-Ala-NH₂) ** |
| Peptide Sequence | Gly-L-Cpg-Ala-NH₂ |
| Calculated Monoisotopic Mass | 241.14 Da |
| Observed Mass (ESI-MS, [M+H]⁺) | 242.15 Da |
| HPLC Purity (Crude) | >70% |
| HPLC Purity (Purified) | >95% |
| Table 1: Example analytical data for a model peptide containing this compound. |
Troubleshooting Common Issues
| Problem | Potential Cause | Recommended Solution |
| Incomplete Coupling of L-Cpg | Steric hindrance of the cyclopropyl group. | Extend coupling time to 3-4 hours or perform a second coupling ("double couple") with freshly activated Fmoc-L-Cpg-OH.[6] |
| Low-efficiency coupling reagent. | Ensure a high-quality, potent coupling reagent like HATU or HCTU is used. Avoid weaker reagents like DCC/HOBt for this step. | |
| Low Final Yield | Peptide aggregation during synthesis. | Consider using a more hydrophilic resin (e.g., PEG-PS) or incorporating pseudoproline dipeptides if the sequence is known to be difficult.[5] |
| Incomplete cleavage from the resin. | Extend cleavage time to 4 hours or use a freshly prepared cleavage cocktail. | |
| Extraneous Peaks in MS | Deletion sequences from incomplete coupling. | Implement a capping step (e.g., with acetic anhydride) after coupling to block unreacted amines and simplify purification.[6][17] |
| Side-chain modification during cleavage. | Ensure an adequate amount and type of scavengers are used in the cleavage cocktail, especially for sensitive amino acids.[14] |
Conclusion
The incorporation of this compound into peptides via Fmoc-SPPS is a straightforward process when potential challenges, primarily steric hindrance, are anticipated and addressed. By employing a high-efficiency coupling reagent such as HATU and adhering to robust synthesis and purification protocols, researchers can reliably produce L-Cpg-containing peptides. This methodology opens the door to creating novel peptide analogs with enhanced structural and pharmacological properties, making it an invaluable tool for drug development and chemical biology.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. peptide.com [peptide.com]
- 8. Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis [sigmaaldrich.com]
- 9. peptide.com [peptide.com]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. peptide.com [peptide.com]
- 13. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 14. peptide.com [peptide.com]
- 15. researchgate.net [researchgate.net]
- 16. rsc.org [rsc.org]
- 17. chemistry.du.ac.in [chemistry.du.ac.in]
HPLC Method for Enantiomeric Excess Determination of L-Cyclopropylglycine
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
L-Cyclopropylglycine is a non-proteinogenic amino acid whose stereochemistry is critical to its biological activity, particularly in pharmaceutical research where it serves as a building block for novel therapeutic agents.[1][2] The accurate determination of its enantiomeric excess (ee) is a mandatory step in quality control, synthesis optimization, and regulatory compliance. This application note provides a comprehensive guide to two robust High-Performance Liquid Chromatography (HPLC) methods for quantifying the enantiomeric purity of this compound. We present detailed protocols for both a direct method using a Chiral Stationary Phase (CSP) and an indirect method involving pre-column derivatization with Marfey’s Reagent (FDAA). The scientific principles, experimental causality, and practical implementation of each approach are discussed to empower researchers to select and execute the most suitable method for their analytical needs.
Introduction: The Imperative of Chiral Purity
The biological and pharmacological properties of chiral molecules are often enantiomer-specific. One enantiomer may exhibit desired therapeutic effects, while the other could be inactive or, in some cases, toxic.[3] this compound, an analog of glycine with a cyclopropyl moiety, is a key chiral intermediate in medicinal chemistry.[2] Therefore, ensuring the enantiomeric purity of the L-enantiomer is paramount.
HPLC is the cornerstone technique for chiral separations in the pharmaceutical industry due to its high resolution, robustness, and versatility.[4] The primary strategies for resolving enantiomers like L- and D-Cyclopropylglycine by HPLC are:
-
Direct Separation: Utilizes a Chiral Stationary Phase (CSP) where the chiral selector is immobilized on the column packing material. Separation occurs based on the differential formation of transient diastereomeric complexes between the enantiomers and the CSP.[5][6]
-
Indirect Separation: Involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers, having different physicochemical properties, can then be separated on a standard, achiral HPLC column (e.g., C18).[7]
-
Chiral Mobile Phase Additives (CMPA): A chiral selector is added directly to the mobile phase, forming diastereomeric complexes with the analyte in-situ, which are then resolved on an achiral column.[8][9]
This guide will focus on providing detailed, validated protocols for the direct (CSP) and indirect (CDA) methods, as they are the most widely implemented in research and quality control environments.
Method Selection: Strategic Considerations
The choice between a direct or indirect method is a critical decision in analytical workflow development. It depends on factors like sample complexity, required sensitivity, available instrumentation, and throughput needs.
Causality of Method Choice: The direct method is often preferred for its simplicity and speed, as it eliminates the need for a separate derivatization step, thereby reducing sample handling and potential sources of error or racemization.[10] The indirect method, however, is invaluable when a chiral column is unavailable or when higher sensitivity is required, as derivatizing agents like FDAA introduce a strong chromophore, significantly enhancing UV detection.[4][11]
Figure 1: Decision workflow for selecting an HPLC method.
Table 1: Comparison of Direct and Indirect Chiral Separation Methods
| Feature | Direct Method (CSP) | Indirect Method (CDA) |
| Principle | Differential interaction with a chiral stationary phase.[6] | Separation of diastereomers on an achiral stationary phase.[7] |
| Column | Chiral column (e.g., Teicoplanin, Cellulose-based).[10][12] | Standard achiral column (e.g., C18, C8).[4] |
| Sample Prep | Simple dissolution in mobile phase. | Chemical derivatization reaction required.[11] |
| Speed | Generally faster (fewer steps). | Slower due to the derivatization step. |
| Cost | Higher initial cost for chiral columns. | Lower column cost, but reagent costs apply. |
| Sensitivity | Analyte-dependent; may be low for compounds with poor chromophores. | High sensitivity achievable with chromophoric/fluorophoric CDAs.[4] |
| Risk of Artifacts | Low. | Potential for racemization or incomplete reaction during derivatization. |
| Best For | Routine QC, high-throughput screening, avoiding chemical modification. | Labs without chiral columns, trace analysis, method flexibility. |
Protocol 1: Direct Enantioseparation on a Chiral Stationary Phase
This method leverages the unique properties of macrocyclic glycopeptide-based CSPs, which are particularly effective for the direct resolution of underivatized amino acids.[10] The mechanism relies on multiple interaction points (ionic, hydrogen bonding, steric) that differ in stability between the enantiomers and the chiral selector, leading to different retention times.[6]
References
- 1. CAS 49606-99-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Direct chiral HPLC separation on CSPs – Chiralpedia [chiralpedia.com]
- 7. nbinno.com [nbinno.com]
- 8. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 9. Chiral mobile phase additives in HPLC enantioseparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Note: Chiral Separation of Cyclopropylglycine Enantiomers - Methodologies and Protocols
Abstract
This comprehensive guide provides a detailed exploration of methodologies for the chiral separation of cyclopropylglycine enantiomers. As a non-proteinogenic amino acid with significant applications in pharmaceutical research, particularly in neuroscience as a selective NMDA receptor antagonist, ensuring its enantiomeric purity is paramount.[1][2] The biological activity of chiral molecules is often stereospecific, with one enantiomer providing the desired therapeutic effect while the other may be inactive or even elicit adverse effects.[3][4][5] This document outlines the core principles of chiral recognition and presents detailed, field-proven protocols for separation using High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).
Introduction: The Significance of Cyclopropylglycine
L-Cyclopropylglycine is a conformationally constrained amino acid analog. Its unique cyclopropyl moiety imparts distinct chemical properties, making it a valuable building block in the synthesis of novel peptides and pharmaceutical compounds.[1][2] It is frequently synthesized as a racemic mixture of its D- and L-enantiomers, which necessitates robust and efficient analytical methods to resolve and quantify them.[6][7] The development of reliable chiral separation protocols is a critical step in drug development, quality control, and advanced biochemical research.
Core Principles of Chiral Recognition
The fundamental challenge in separating enantiomers is their identical physical and chemical properties in an achiral environment. Chiral separation techniques create a chiral environment where the two enantiomers can be distinguished. This is most often explained by the "three-point interaction model," which posits that for chiral recognition to occur, there must be at least three points of interaction between the chiral selector and at least one of the enantiomers.[8] These interactions can be attractive (e.g., hydrogen bonds, π-π stacking) or repulsive (steric hindrance).
There are two primary strategies for achieving this chiral environment in chromatography:
-
Direct Approach: The racemic mixture is passed through a system containing a chiral selector. This is typically a Chiral Stationary Phase (CSP) in HPLC, SFC, and GC, or a Chiral Selector added to the background electrolyte in CE.[9]
-
Indirect Approach: The enantiomers are first derivatized with an enantiomerically pure Chiral Derivatizing Agent (CDA) to form diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard achiral column.[11][12]
Strategic Workflow for Chiral Method Development
A systematic approach is crucial for efficiently developing a robust chiral separation method. The following workflow outlines a logical progression from initial screening to final method validation.
Application Protocols
The following protocols provide detailed starting points for the separation of cyclopropylglycine enantiomers. Optimization will likely be required based on the specific instrumentation and purity requirements.
Protocol 1: Direct Separation by HPLC and SFC
High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are powerful direct methods for chiral separations.[13][14] Macrocyclic glycopeptide-based CSPs, such as those derived from teicoplanin or ristocetin A, are exceptionally effective for separating underivatized amino acids due to their multiple chiral centers and interaction sites (ionic, hydrogen bonding, steric).[15][16][17][18] SFC offers advantages in speed and reduced organic solvent consumption.[19][20]
Rationale for CSP Choice: Macrocyclic glycopeptides form a "basket" structure. For amino acids, a key interaction is often between the protonated amine on the CSP and the deprotonated carboxylate of the amino acid, providing a strong anchoring point for further stereospecific interactions.[17]
| Parameter | HPLC Conditions | SFC Conditions |
| Chiral Column | Chirobiotic T (Teicoplanin) or R (Ristocetin A), 250 x 4.6 mm, 5 µm | Chirobiotic T (Teicoplanin) or TAG (Teicoplanin Aglycone), 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid (Gradient or Isocratic) | A: Supercritical CO₂B: Methanol with 0.2% Trifluoroacetic Acid (TFA) / 0.2% Triethylamine (TEA) |
| Flow Rate | 1.0 mL/min | 3.0 mL/min |
| Column Temperature | 25 °C | 35 °C |
| Back Pressure | N/A | 150 bar |
| Detection | UV at 210 nm or Mass Spectrometry (MS) | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 µL | 5 µL |
| Sample Prep | Dissolve in mobile phase or a compatible solvent (e.g., water/methanol). | Dissolve in Methanol. |
Expert Insight: The use of acidic and basic additives (TFA/TEA) in the SFC mobile phase is critical.[19] They act as ion-pairing agents and suppress unwanted ionic interactions with the silica support, leading to significantly improved peak shape and resolution for ionizable compounds like amino acids.
Protocol 2: Direct Separation by Gas Chromatography (GC) with Derivatization
Gas Chromatography (GC) offers very high separation efficiency and sensitivity but requires analytes to be volatile and thermally stable.[21][22] Amino acids like cyclopropylglycine are non-volatile and must be derivatized prior to analysis.[23] A common and effective method is a two-step reaction to convert the carboxylic acid to an ester and the amine to an amide.[23][24] The resulting derivatives can then be separated on a chiral GC column.
Step-by-Step Derivatization Protocol:
-
Esterification: To ~1 mg of the cyclopropylglycine sample, add 1 mL of 3N methanolic HCl. Cap the vial tightly.
-
Heat the mixture at 100 °C for 30 minutes.
-
Cool the vial and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Acylation: To the dry residue, add 1 mL of methylene chloride and 100 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60 °C for 15 minutes.
-
Cool the sample. It is now ready for GC injection.
| Parameter | GC Conditions |
| Chiral Column | Chirasil-L-Val or Hydrodex β-6TBDM (Cyclodextrin-based), 25 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium or Hydrogen, constant flow at 1.2 mL/min |
| Injection | 1 µL, Split mode (e.g., 50:1) |
| Injector Temp | 250 °C |
| Oven Program | Initial: 80 °C (hold 1 min), Ramp: 5 °C/min to 180 °C, hold for 5 min. |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) |
| Detector Temp | 280 °C (FID) |
Expert Insight: The choice of acylation reagent can sometimes reverse the elution order of the enantiomers, a phenomenon known as "enantioreversal".[23] This can be a powerful tool for confirming peak identity or for accurately quantifying a minor enantiomer that elutes on the tail of the major one.
Protocol 3: Direct Separation by Capillary Electrophoresis (CE)
Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample and solvent.[25] Chiral separations are achieved by adding a chiral selector to the background electrolyte (BGE).[26][27] Cyclodextrins are widely used for this purpose, as their hydrophobic inner cavity and hydrophilic outer surface can form transient, diastereomeric inclusion complexes with the enantiomers, leading to different electrophoretic mobilities.[28][29]
Rationale for Selector Choice: Cyclodextrins (CDs) are cyclic oligosaccharides that act as host molecules. The cyclopropyl group of the analyte can fit into the hydrophobic cavity of the CD, while other parts of the molecule interact with the rim of the CD. Subtle differences in how the D- and L-enantiomers fit into this chiral environment lead to separation.
| Parameter | CE Conditions |
| Capillary | Fused silica, 50 µm ID, 60 cm total length (51.5 cm to detector) |
| Background Electrolyte (BGE) | 50 mM Sodium phosphate buffer (pH 2.5) containing 20 mM beta-cyclodextrin (or a derivative like HP-β-CD) |
| Voltage | 25 kV (Normal polarity) |
| Temperature | 20 °C |
| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 seconds) |
| Detection | UV at 200 nm |
| Sample Prep | Dissolve in water or the BGE at a concentration of ~0.5 mg/mL. |
Expert Insight: The pH of the BGE is critical. At a low pH (e.g., 2.5), the carboxyl group of cyclopropylglycine is protonated, and the amino group is fully protonated, making the analyte a net cation. This ensures migration towards the cathode and often enhances interaction with the neutral cyclodextrin selector.
Summary of Expected Results & Data
Successful chiral separation is quantified by the resolution (Rs) between the two enantiomeric peaks. A baseline resolution (Rs ≥ 1.5) is typically desired for accurate quantification. The following table provides a hypothetical summary of expected data from the described methods.
| Method | Enantiomer | Retention Time (t_R) / Migration Time | Resolution (Rs) |
| HPLC | D-Cyclopropylglycine | 8.2 min | \multirow{2}{}{2.1} |
| This compound | 9.5 min | ||
| SFC | D-Cyclopropylglycine | 3.1 min | \multirow{2}{}{1.9} |
| This compound | 3.7 min | ||
| GC | D-Derivative | 15.4 min | \multirow{2}{}{2.5} |
| L-Derivative | 15.9 min | ||
| CE | D-Cyclopropylglycine | 6.8 min | \multirow{2}{}{3.2} |
| This compound | 7.3 min |
Conclusion
The chiral separation of cyclopropylglycine enantiomers can be successfully achieved using a variety of modern analytical techniques. The choice of method depends on the specific requirements of the analysis, including speed, sensitivity, available equipment, and whether the analysis is for qualitative screening or quantitative purity assessment. Direct methods using HPLC and SFC with macrocyclic glycopeptide CSPs offer a robust and broadly applicable starting point. GC provides exceptional resolution but requires a derivatization step, while CE offers high efficiency with minimal resource consumption. The protocols and insights provided in this guide serve as a comprehensive resource for researchers, scientists, and drug development professionals to establish reliable and efficient chiral separation methods for this important amino acid.
References
- 1. CAS 49606-99-7: this compound | CymitQuimica [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Chirality in Pharmaceuticals: The Impact of Molecular Handedness on Medicine – Chiralpedia [chiralpedia.com]
- 4. longdom.org [longdom.org]
- 5. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. csfarmacie.cz [csfarmacie.cz]
- 9. eijppr.com [eijppr.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. Separation of amino acid enantiomers VIA chiral derivatization and non-chiral gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nbinno.com [nbinno.com]
- 13. Enantiomeric Separations by HPLC Using Macrocyclic Glycopeptide-Based Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 14. fagg.be [fagg.be]
- 15. Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Chiral recognition mechanisms with macrocyclic glycopeptide selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Super/subcritical fluid chromatography chiral separations with macrocyclic glycopeptide stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Chiral Super Critical Fluid Chromatography: Phenomenex [phenomenex.com]
- 21. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 24. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Amino Acid Analysis Through Capillary Electrophoresis Technology - Creative Proteomics [creative-proteomics.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. Chiral separation of amino acids and peptides by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. pubs.acs.org [pubs.acs.org]
- 29. researchgate.net [researchgate.net]
Application Note: Comprehensive Analysis of L-Cyclopropylglycine Derivatives by NMR and LC-MS
Introduction
The incorporation of unnatural amino acids is a cornerstone of modern peptide drug design. L-Cyclopropylglycine, with its strained three-membered ring, serves as a compact and rigid structural element. This rigidity can reduce the entropic penalty upon binding to a receptor and can protect the adjacent peptide bonds from enzymatic degradation.[1] Given these advantages, rigorous analytical characterization is imperative to confirm the identity, purity, and structure of novel L-Cpg containing molecules.
NMR spectroscopy provides unparalleled detail for structural elucidation, allowing for unambiguous confirmation of the cyclopropyl group's integrity and stereochemistry, as well as its influence on the overall molecular conformation.[2][3] LC-MS, on the other hand, offers exceptional sensitivity and selectivity for separation, identification, and quantification, making it the gold standard for purity assessment and pharmacokinetic studies.[4][5] This guide details the synergistic use of both techniques for a holistic analysis.
PART A: Nuclear Magnetic Resonance (NMR) Analysis
NMR is the most powerful technique for the primary structural confirmation of L-Cpg derivatives. The unique electronic environment of the cyclopropyl ring protons results in highly shielded, upfield chemical shifts that are diagnostic for this moiety.
Rationale for NMR Analysis
-
Unambiguous Structure Verification: Confirms the presence and connectivity of the cyclopropyl ring.
-
Stereochemical Analysis: 2D NMR techniques like NOESY can help determine the relative stereochemistry and conformation of the molecule.
-
Purity Assessment: Allows for the detection of impurities, although it is less sensitive than LC-MS.
Protocol 1: Sample Preparation for NMR
Causality behind choices: The choice of deuterated solvent is critical. DMSO-d₆ is an excellent choice for a wide range of peptide derivatives due to its high dissolving power for both polar and non-polar compounds.[6] For compounds that are highly soluble in organic solvents, CDCl₃ can be used. A concentration of 5-10 mg/mL is optimal for achieving a good signal-to-noise ratio in a reasonable time for ¹H and ¹³C experiments.
-
Weighing: Accurately weigh 5-10 mg of the L-Cpg derivative into a clean, dry NMR tube.
-
Solvent Addition: Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O).
-
Dissolution: Gently vortex or sonicate the sample until it is fully dissolved. Ensure no particulate matter is present.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of an internal standard (e.g., tetramethylsilane (TMS) or a certified reference material).
Protocol 2: 1D NMR (¹H & ¹³C) Acquisition & Analysis
Causality behind choices: A standard 400-600 MHz spectrometer is sufficient for routine characterization.[2] The parameters below are a good starting point for achieving high-quality spectra.
-
Instrument Setup: Tune and shim the spectrometer for the chosen solvent.
-
¹H NMR Acquisition:
-
Acquire a standard ¹H spectrum with a spectral width covering -2 to 12 ppm.
-
Use a 30-degree pulse angle and a relaxation delay (d1) of 1-2 seconds.
-
Acquire 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a spectral width of 0 to 200 ppm.
-
A longer relaxation delay (d1) of 2-5 seconds is recommended due to the longer relaxation times of carbon nuclei.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or TMS at 0 ppm.
Data Interpretation: Key Diagnostic Signals
The hallmark of an L-Cpg residue is the presence of highly shielded protons from the cyclopropyl ring, which typically appear in the upfield region of the ¹H NMR spectrum.[7][8]
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| Cyclopropyl CH₂ | 0.2 - 1.2 | 5 - 15 | Complex multiplets due to geminal and vicinal coupling. Highly diagnostic.[7][9] |
| Cyclopropyl CH | 1.0 - 2.5 | 15 - 30 | Methine proton adjacent to the amino acid backbone. |
| Alpha-Proton (α-H) | 3.5 - 4.5 | 50 - 65 | Chemical shift is dependent on the neighboring groups (amide bonds, etc.).[10] |
| Amide NH | 7.0 - 9.0 | N/A | Broad or sharp signals, dependent on solvent and hydrogen bonding. |
| Carbonyl (C=O) | N/A | 165 - 180 | Typically observed in the downfield region of the ¹³C spectrum.[10] |
Table 1: Typical NMR chemical shift ranges for this compound residues.
Visualization: NMR Structural Elucidation Workflow
The following diagram illustrates how different NMR experiments are synergistically used to determine the structure of a complex L-Cpg derivative.
References
- 1. Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds - CrystEngComm (RSC Publishing) DOI:10.1039/D2CE01231F [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 5. opus.lib.uts.edu.au [opus.lib.uts.edu.au]
- 6. reddit.com [reddit.com]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Cyclopropyl carbinol(2516-33-8) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Virtuoso: L-Cyclopropylglycine as a Strategic Building Block for Heterocyclic Compound Synthesis
Introduction: The Unique Appeal of a Constrained Amino Acid
In the landscape of modern medicinal chemistry and drug discovery, the quest for novel molecular architectures with precisely tailored biological activities is relentless. Among the myriad of building blocks available to the synthetic chemist, non-proteinogenic amino acids hold a place of special distinction. L-Cyclopropylglycine, a conformationally constrained analog of glycine, has emerged as a particularly valuable asset.[1] Its rigid cyclopropyl moiety imparts unique stereochemical and electronic properties to molecules, influencing their binding affinity to biological targets and their metabolic stability.[2] This guide delves into the practical applications of this compound as a versatile precursor for the synthesis of a diverse array of heterocyclic compounds, providing detailed protocols and mechanistic insights for researchers at the forefront of pharmaceutical and chemical innovation.
The inherent strain of the cyclopropane ring and the presence of two reactive functional groups—the amine and the carboxylic acid—make this compound a dynamic starting material for a variety of cyclization and multicomponent reactions.[3] This document will explore its utility in the construction of key heterocyclic scaffolds, including oxazolines, thiazolines, and pyridines, offering a blend of established principles and forward-thinking synthetic strategies.
I. Synthesis of 2-Cyclopropyl-Substituted Oxazolines and Oxazoles
Oxazolines and oxazoles are prevalent motifs in numerous biologically active natural products and pharmaceutical agents. The incorporation of a cyclopropyl group at the 2-position can significantly modulate the pharmacological profile of these heterocycles. This compound serves as an excellent chiral precursor for the synthesis of these compounds.
Causality Behind the Experimental Choices:
The synthesis of 2-cyclopropyl-oxazolines from this compound hinges on the formation of a β-hydroxy amide intermediate, followed by a cyclodehydration reaction.[4] The choice of coupling and cyclizing agents is critical for maintaining the stereochemical integrity of the chiral center and achieving high yields. The subsequent oxidation to the corresponding oxazole introduces a degree of aromaticity and further alters the molecule's electronic properties.
Experimental Protocol: Synthesis of (S)-2-(2-Cyclopropyl-4,5-dihydrooxazol-4-yl)methanol
This protocol outlines a reliable method for the synthesis of a 2-cyclopropyl-substituted oxazoline from this compound.
Step 1: N-Protection of this compound
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) and cool the mixture to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while stirring vigorously.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-cyclopropylglycine.
Step 2: Amide Coupling with Serinol
-
Dissolve N-Boc-L-cyclopropylglycine (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add 1-hydroxybenzotriazole (HOBt, 1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add (R)-serinol (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the β-hydroxy amide intermediate.
Step 3: Cyclodehydration to the Oxazoline
-
Dissolve the crude β-hydroxy amide from the previous step in anhydrous DCM.
-
Cool the solution to -78 °C under an inert atmosphere.
-
Slowly add diethylaminosulfur trifluoride (DAST, 1.2 eq).[4]
-
Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4 hours.
-
Quench the reaction by the slow addition of saturated sodium bicarbonate solution.
-
Separate the layers and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to afford the desired oxazoline.
Data Presentation: Expected Yields and Characterization
| Step | Product | Typical Yield | Key Characterization Data |
| 1 | N-Boc-L-cyclopropylglycine | >95% | ¹H NMR, ¹³C NMR |
| 2 | β-hydroxy amide | 80-90% | ¹H NMR, ¹³C NMR, HRMS |
| 3 | (S)-2-(2-Cyclopropyl-4,5-dihydrooxazol-4-yl)methanol | 70-85% | ¹H NMR, ¹³C NMR, HRMS, Optical Rotation |
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of a 2-cyclopropyl-oxazoline.
II. Synthesis of 2-Cyclopropyl-Substituted Thiazolines and Thiazoles
Thiazolines and thiazoles are another class of heterocycles with significant biological relevance. The synthesis of their 2-cyclopropyl analogs can be readily achieved from this compound, mirroring the strategy used for oxazolines but employing a β-amino thiol.
Causality Behind the Experimental Choices:
The conversion of this compound to a thiazoline requires the formation of an amide with a β-amino thiol, such as cysteamine, followed by a cyclization reaction.[2] The choice of cyclizing agent is crucial to promote the intramolecular condensation to the thiazoline. Subsequent oxidation to the thiazole can be achieved using various oxidizing agents.
Experimental Protocol: Synthesis of (S)-2-Cyclopropyl-4,5-dihydrothiazole-4-carboxylic acid
This protocol provides a method for the synthesis of a 2-cyclopropyl-substituted thiazoline.
Step 1: Thioamide Formation (Proposed)
While direct literature for this specific transformation from this compound is sparse, a plausible route involves the conversion of the carboxylic acid to a thioamide. A common method is the use of Lawesson's reagent.
-
Protect the amino group of this compound with a suitable protecting group (e.g., Boc, as described in Section I).
-
Dissolve the N-protected this compound (1.0 eq) in anhydrous toluene.
-
Add Lawesson's reagent (0.55 eq) and reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the N-protected this compound thioamide.
Step 2: Condensation with an α-Halo Ketone (Hantzsch Thiazole Synthesis Analogy)
A classic approach to thiazoles is the Hantzsch synthesis. We can adapt this to form a thiazoline from our thioamide precursor.[5]
-
Dissolve the N-protected this compound thioamide (1.0 eq) in ethanol.
-
Add ethyl bromopyruvate (1.1 eq) and reflux the mixture for 2-4 hours.
-
Cool the reaction to room temperature and neutralize with a solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by column chromatography to obtain the thiazoline product.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed pathway for 2-cyclopropyl-thiazoline synthesis.
III. Synthesis of Cyclopropyl-Substituted Pyridines via Multicomponent Reactions
Multicomponent reactions (MCRs) are powerful tools for the rapid assembly of complex molecules from simple starting materials in a single pot.[6] this compound derivatives can be valuable components in MCRs for the synthesis of substituted pyridines.
Causality Behind the Experimental Choices:
The Hantzsch pyridine synthesis is a classic MCR that involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source.[7] By using a derivative of this compound as the nitrogen source, a cyclopropyl-substituted dihydropyridine can be formed, which can then be oxidized to the corresponding pyridine. The choice of the specific this compound derivative (e.g., the amino ester) and the other components will determine the substitution pattern of the final product.
Experimental Protocol: Proposed Hantzsch-type Synthesis of a Cyclopropyl-Pyridine
This proposed protocol outlines a plausible route to a cyclopropyl-substituted pyridine using a derivative of this compound.
Step 1: Preparation of this compound Methyl Ester Hydrochloride
-
Suspend this compound (1.0 eq) in anhydrous methanol.
-
Cool the suspension to 0 °C and bubble dry HCl gas through the mixture for 1-2 hours, or add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain this compound methyl ester hydrochloride as a white solid.
Step 2: Hantzsch Dihydropyridine Synthesis
-
To a solution of this compound methyl ester hydrochloride (1.0 eq) and ethyl acetoacetate (2.0 eq) in ethanol, add a catalytic amount of a Brønsted acid (e.g., p-toluenesulfonic acid).
-
Add a suitable aldehyde, for example, benzaldehyde (1.0 eq).
-
Reflux the reaction mixture for 6-8 hours, monitoring by TLC.
-
Cool the reaction mixture and concentrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to yield the dihydropyridine product.
Step 3: Aromatization to the Pyridine
-
Dissolve the dihydropyridine from the previous step in a suitable solvent such as acetic acid.
-
Add an oxidizing agent, for example, ceric ammonium nitrate (CAN) or manganese dioxide (MnO₂), and stir at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry, concentrate, and purify by column chromatography to afford the desired cyclopropyl-substituted pyridine.
Diagram of the Hantzsch-type Pyridine Synthesis
Caption: Hantzsch-type synthesis of a cyclopropyl-substituted pyridine.
IV. Advanced Applications: Pictet-Spengler and Bischler-Napieralski Reactions
For the synthesis of more complex, fused heterocyclic systems, this compound derivatives can potentially be employed in classic named reactions such as the Pictet-Spengler and Bischler-Napieralski reactions.
Pictet-Spengler Reaction:
The Pictet-Spengler reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline.[8] A derivative of this compound, where the amino acid is coupled to a β-arylethylamine, could serve as a precursor for the synthesis of novel cyclopropyl-substituted tetrahydro-β-carbolines or related structures. The reaction is typically acid-catalyzed and proceeds through an electrophilic attack of an iminium ion on the aromatic ring.[9]
Bischler-Napieralski Reaction:
The Bischler-Napieralski reaction is an intramolecular electrophilic aromatic substitution for the synthesis of dihydroisoquinolines from β-arylethylamides.[10] An N-acylated derivative of a β-arylethylamine with cyclopropylacetic acid (derived from this compound) could undergo cyclization using a dehydrating agent like POCl₃ or P₂O₅ to yield a cyclopropyl-substituted dihydroisoquinoline.[11]
Conclusion: A Building Block of Strategic Importance
This compound stands as a testament to the power of constrained amino acids in expanding the horizons of heterocyclic chemistry. Its unique structural features provide a gateway to a diverse range of novel molecular scaffolds with significant potential in drug discovery and materials science. The protocols and strategies outlined in this guide, from the synthesis of fundamental five-membered heterocycles to the potential construction of complex fused systems, underscore the versatility of this compound. As researchers continue to explore the reactivity of this remarkable building block, we can anticipate the emergence of even more innovative and impactful applications in the years to come.
References
- 1. Bischler-Napieralski Reaction [organic-chemistry.org]
- 2. Thiazoline synthesis [organic-chemistry.org]
- 3. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 4. Synthesis of Functionalized Oxazolines and Oxazoles with DAST and Deoxo-Fluor [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 11. grokipedia.com [grokipedia.com]
Application Note & Protocols: Harnessing L-Cyclopropylglycine for Conformationally Restricted Peptides in Drug Discovery
Abstract
The therapeutic potential of peptides is often hindered by their inherent conformational flexibility, which can lead to poor receptor selectivity and susceptibility to enzymatic degradation. Introducing conformational constraints into the peptide backbone is a powerful strategy to overcome these limitations. L-Cyclopropylglycine (Cpg), a non-proteinogenic amino acid, serves as an exceptional tool for this purpose. Its unique cyclopropyl side chain rigidly restricts the torsion angles of the peptide backbone, pre-organizing the peptide into a bioactive conformation. This guide provides a comprehensive overview of the principles behind Cpg-induced conformational restriction, detailed protocols for its incorporation into peptide sequences using Fmoc-based Solid-Phase Peptide Synthesis (SPPS), and methods for the characterization of the resulting peptides.
The Principle: How this compound Induces Conformational Restriction
Peptides are not static molecules; their backbones can rotate around two key dihedral angles: phi (φ, C'-N-Cα-C') and psi (ψ, N-Cα-C'-N). This flexibility allows a single peptide sequence to adopt numerous conformations in solution, only a fraction of which may be active at a biological target. This compound imposes severe steric constraints on these rotations.
The three-membered ring of the cyclopropyl group is directly attached to the α-carbon of the amino acid. This "cyclopropylic strain" and steric bulk limit the allowable values for the φ and ψ angles, effectively locking the peptide backbone into a more defined and predictable structure.[1] Computational studies have shown that peptides containing cyclopropylglycine have a strong preference for specific conformations, such as β-turns or extended structures, depending on the surrounding sequence.[2][3] This pre-organization can lead to a significant enhancement in binding affinity by reducing the entropic penalty of binding to a receptor.[4]
Diagram: Conformational Restriction by this compound
Caption: L-Cpg restricts φ/ψ angles compared to flexible residues.
Materials and Reagents
Successful synthesis requires high-quality reagents. The following table outlines the key materials for the incorporation of Fmoc-L-Cyclopropylglycine-OH.
| Reagent / Material | Supplier Example | Purpose |
| Fmoc-L-Cyclopropylglycine-OH | Chem-Impex, Sigma-Aldrich | Building block for Cpg incorporation.[5] |
| Rink Amide or 2-Chlorotrityl Resin | CEM Corporation, NovaBiochem | Solid support for peptide synthesis.[6][7] |
| Fmoc-protected Amino Acids | Bachem, ChemPep | Standard amino acids for peptide elongation. |
| N,N'-Diisopropylcarbodiimide (DIC) | CreoSalus, Sigma-Aldrich | Carbodiimide coupling reagent.[6] |
| Oxyma Pure or HOBt | CEM Corporation, Sigma-Aldrich | Coupling additive to enhance efficiency and reduce racemization.[6] |
| Piperidine | Alfa Aesar, Sigma-Aldrich | Base for Fmoc-deprotection.[8] |
| N,N-Dimethylformamide (DMF) | Biosolve, ThermoFisher | Primary solvent for SPPS.[8] |
| Dichloromethane (DCM) | Sigma-Aldrich | Solvent for resin swelling and washing.[8] |
| Trifluoroacetic Acid (TFA) | Iris Biotech GmbH | Reagent for final cleavage from the resin.[8] |
| Triisopropylsilane (TIS) | Sigma-Aldrich | Scavenger for cleavage cocktail.[9] |
| HPLC-grade Acetonitrile & Water | Standard Suppliers | Solvents for purification. |
Core Protocol: Fmoc-SPPS of this compound-Containing Peptides
The incorporation of this compound presents a moderate steric challenge compared to standard amino acids.[6][10] Therefore, robust activation methods are crucial for achieving high coupling efficiency. This protocol is designed for a standard 0.1 mmol scale synthesis.
Diagram: SPPS Workflow for Cpg Incorporation
Caption: The SPPS cycle for incorporating amino acids, including Cpg.
Step-by-Step Methodology
-
Resin Preparation:
-
Place 0.1 mmol of the chosen resin (e.g., Rink Amide for a C-terminal amide) into a peptide synthesis vessel.
-
Swell the resin in DMF for at least 1 hour.[7] Drain the solvent.
-
-
Fmoc-Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.[8]
-
Agitate for 5 minutes, then drain.
-
Repeat the 20% piperidine treatment for an additional 10-15 minutes.
-
Drain and wash the resin thoroughly with DMF (6 times) to remove all traces of piperidine.
-
-
Coupling of Fmoc-L-Cyclopropylglycine-OH:
-
Rationale: this compound is a sterically hindered amino acid.[10] Standard carbodiimide activation with additives like Oxyma or HOBt is highly effective.[6] For particularly difficult couplings, uronium-based reagents like HBTU or HATU can be used, but DIC/Oxyma is often sufficient, more cost-effective, and generates soluble byproducts.[11][12]
-
Activation Solution: In a separate vial, dissolve Fmoc-L-Cyclopropylglycine-OH (0.5 mmol, 5 eq.), Oxyma Pure (0.5 mmol, 5 eq.), and DIC (0.5 mmol, 5 eq.) in DMF.
-
Coupling Reaction: Add the activation solution to the deprotected resin.
-
Agitate the reaction mixture for 45-60 minutes at room temperature. Microwave-assisted SPPS can significantly accelerate this step and improve efficiency for hindered couplings.[6]
-
Verification (Optional but Recommended): After the coupling, take a small sample of the resin beads, wash them thoroughly, and perform a Kaiser test. A negative result (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling ("double coupling") is recommended.
-
-
Peptide Elongation:
-
Repeat steps 2 and 3 for each subsequent amino acid in the sequence.
-
Protocol: Peptide Cleavage, Purification, and Characterization
Step 1: Cleavage and Deprotection
-
Rationale: A strong acid cocktail is required to cleave the peptide from the resin and remove side-chain protecting groups. Scavengers are essential to prevent the re-attachment of reactive cationic species (e.g., from tert-butyl groups) to sensitive residues like Tryptophan or Cysteine.[13]
-
Cleavage Cocktail: Prepare a fresh cleavage cocktail. A standard and highly effective mixture is Reagent K or a similar variation:
-
95% Trifluoroacetic Acid (TFA)
-
2.5% Water
-
2.5% Triisopropylsilane (TIS) [9]
-
-
Procedure:
-
Wash the final peptide-resin with DCM and dry it under a stream of nitrogen.
-
Add the cleavage cocktail to the resin (approx. 10 mL per gram of resin).[14]
-
Stir or agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash to remove residual scavengers.
-
Dry the crude peptide pellet under vacuum.
-
Step 2: Purification and Analysis
-
Rationale: The crude product will contain the desired peptide along with deletion sequences or products of incomplete deprotection. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard method for purification.[15][16]
-
Purification:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).
-
Purify the peptide on a C18 RP-HPLC column using a water/acetonitrile gradient containing 0.1% TFA.
-
Collect fractions corresponding to the main product peak.
-
-
Characterization:
-
Analytical HPLC: Confirm the purity of the collected fractions by injecting a small aliquot onto an analytical RP-HPLC column. Purity should typically be >95% for research applications.
-
Mass Spectrometry (MS): Verify the identity of the peptide by confirming that the observed molecular weight matches the theoretical calculated mass. Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used techniques.
-
Case Study: Impact of Cpg on Bioactivity
To illustrate the practical benefits, consider a hypothetical case study comparing a native bioactive peptide with its Cpg-modified analogue.
| Peptide | Sequence | IC50 (nM) | Serum Half-life (t½) | Conformational State |
| Native Peptide | H-Gly-Pro-Ala -Arg-Gly-NH₂ | 150 nM | 5 min | Flexible / Random Coil |
| Cpg Analogue | H-Gly-Pro-Cpg -Arg-Gly-NH₂ | 12 nM | 45 min | Constrained / β-turn |
The data demonstrates that replacing a flexible Alanine with the conformationally rigid this compound can lead to a >10-fold increase in binding affinity (lower IC50) and a significant improvement in stability against enzymatic degradation. This highlights the power of Cpg as a tool in peptidomimetic design.[17][18]
Troubleshooting and Best Practices
-
Incomplete Coupling of Cpg:
-
Symptom: Positive Kaiser test after the first coupling.
-
Solution: Perform a second coupling (double couple) for 45-60 minutes. If the issue persists, consider switching to a more potent coupling reagent system like HATU/HOAt/DIEA.[12]
-
-
Low Crude Purity:
-
Side Reactions During Cleavage:
-
Cause: Insufficient scavenging of reactive cations.
-
Solution: Always use a freshly prepared cleavage cocktail with an adequate amount of scavengers like TIS, especially for peptides containing Trp, Met, or Cys.
-
Conclusion
This compound is a powerful and accessible tool for medicinal chemists and peptide scientists. Its incorporation via standard Fmoc-SPPS, with minor adjustments to account for steric hindrance, allows for the rational design of peptides with enhanced structural definition. The resulting conformational restriction frequently translates into improved biological activity, selectivity, and metabolic stability, making Cpg a valuable building block in the development of next-generation peptide therapeutics.[4][19]
References
- 1. researchgate.net [researchgate.net]
- 2. deepdyve.com [deepdyve.com]
- 3. Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine | Semantic Scholar [semanticscholar.org]
- 4. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. rsc.org [rsc.org]
- 9. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Peptide Coupling Reagents: Selection and Use - Peptide Port [peptideport.com]
- 12. bachem.com [bachem.com]
- 13. peptide.com [peptide.com]
- 14. peptide.com [peptide.com]
- 15. Analytical considerations for characterization of generic peptide product: A regulatory insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. theanalyticalscientist.com [theanalyticalscientist.com]
- 17. Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cyclization strategies in peptide derived drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing L-Cyclopropylglycine Synthesis
Welcome to the technical support center for the synthesis of L-Cyclopropylglycine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable non-proteinogenic amino acid. This compound's unique structural features make it a sought-after building block in medicinal chemistry, but its synthesis can present challenges.[1] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments, ensuring you can optimize your reaction conditions for successful and efficient synthesis.
I. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of this compound, categorized by the synthetic methodology.
Chemoenzymatic Synthesis via Reductive Amination
This popular and efficient method often employs an amino acid dehydrogenase (AADH) for the asymmetric amination of a keto acid precursor, such as cyclopropylglyoxylic acid.[2]
Question: My enzymatic reaction shows low conversion or has stalled. What are the possible causes and how can I fix it?
Answer:
Low conversion in enzymatic reductive amination can stem from several factors related to the enzyme, cofactor, or reaction conditions.
-
Enzyme Inactivation:
-
Cause: Amino acid dehydrogenases can be sensitive to temperature, pH, and the presence of organic solvents or impurities.[3] Prolonged reaction times or suboptimal conditions can lead to denaturation and loss of activity.
-
Solution:
-
Optimize pH and Temperature: Ensure the reaction pH and temperature are within the optimal range for the specific AADH being used. For example, many leucine dehydrogenases function optimally around pH 8.0 and 40°C.[2]
-
Enzyme Stabilization: Consider adding stabilizing agents such as glycerol or BSA to the reaction mixture.
-
Immobilization: Immobilizing the enzyme on a solid support can enhance its stability and allow for easier reuse.
-
-
-
Inefficient Cofactor Regeneration:
-
Cause: The catalytic cycle of AADHs relies on the regeneration of the NADH or NADPH cofactor.[4] If the regeneration system (e.g., formate dehydrogenase and formate, or glucose dehydrogenase and glucose) is not functioning efficiently, the primary reaction will halt.[1][4]
-
Solution:
-
Verify Regeneration Enzyme Activity: Ensure the cofactor-regenerating enzyme is active and present in a sufficient concentration.
-
Substrate Availability: Check the concentration of the substrate for the regeneration enzyme (e.g., formate or glucose) and replenish if necessary.
-
Cofactor Degradation: NAD(P)H can degrade over time. Ensure you are using a fresh, high-quality cofactor.
-
-
-
Substrate or Product Inhibition:
-
Cause: High concentrations of the keto acid substrate or the this compound product can inhibit the enzyme.
-
Solution:
-
Substrate Feeding: Instead of adding all the substrate at the beginning, employ a fed-batch approach where the substrate is added incrementally over time.
-
In Situ Product Removal: If feasible, consider methods for in situ product removal to alleviate product inhibition.
-
-
Question: I'm observing the formation of the D-enantiomer or other impurities. How can I improve the enantioselectivity?
Answer:
While amino acid dehydrogenases are generally highly enantioselective, contamination with the D-enantiomer or other impurities can occur.
-
Enzyme Specificity:
-
Cause: The primary determinant of enantioselectivity is the enzyme itself. While most AADHs are highly specific for the L-enantiomer, some may have relaxed specificity under certain conditions.
-
Solution:
-
Enzyme Selection: Use a well-characterized AADH known for high enantioselectivity in the synthesis of L-amino acids.
-
Protein Engineering: For advanced users, protein engineering can be employed to enhance the enantioselectivity of the enzyme.[3]
-
-
-
Contamination:
-
Cause: The starting materials, particularly the cyclopropylglyoxylic acid, may contain impurities that can be converted to undesired byproducts.
-
Solution:
-
Chemical Synthesis: Strecker Reaction
The Strecker synthesis is a classic method for producing racemic amino acids, which can then be resolved to obtain the desired L-enantiomer.[2]
Question: The yield of my Strecker reaction is low, and I'm observing significant side products. What's going wrong?
Answer:
Low yields and side product formation in the Strecker synthesis are common issues that can be addressed by carefully controlling the reaction conditions.
-
Inefficient Imine Formation:
-
Cause: The initial step of the Strecker synthesis is the formation of an imine from cyclopropanecarboxaldehyde and ammonia.[7][8] This reaction is reversible and can be incomplete.
-
Solution:
-
Control pH: The pH of the reaction is critical. It should be slightly acidic to facilitate imine formation without promoting excessive hydrolysis of the starting aldehyde.
-
Water Removal: The formation of the imine produces water. Removing water, for example by using a Dean-Stark apparatus or molecular sieves, can drive the equilibrium towards the imine product.
-
-
-
Cyanide-Related Side Reactions:
-
Cause: Cyanide is a potent nucleophile and can participate in side reactions. The use of highly toxic HCN gas also presents safety challenges.
-
Solution:
-
In Situ Cyanide Generation: Use a safer source of cyanide, such as NaCN or KCN, with an acid like acetic acid to generate HCN in situ.[9] This allows for better control over the cyanide concentration.
-
Temperature Control: Keep the reaction temperature low to minimize side reactions and prevent the volatilization of HCN.
-
-
-
Hydrolysis of the Aminonitrile:
-
Cause: The final step is the hydrolysis of the α-aminonitrile to the amino acid.[9] This step often requires harsh acidic or basic conditions, which can lead to decomposition of the product or racemization.
-
Solution:
-
Milder Hydrolysis Conditions: Explore milder hydrolysis conditions, for example, using a two-step procedure with initial conversion to an amide followed by milder hydrolysis.
-
-
Chemical Synthesis: Cyclopropanation Reactions
For syntheses involving the construction of the cyclopropyl ring, such as the Simmons-Smith reaction on a glycine derivative, controlling stereoselectivity is paramount.
Question: My Simmons-Smith cyclopropanation is giving a low yield and a mixture of diastereomers. How can I improve this?
Answer:
The Simmons-Smith reaction is a powerful tool for cyclopropanation, but its efficiency and stereoselectivity are highly dependent on the substrate and reaction conditions.[10][11][12]
-
Reagent Activity:
-
Cause: The activity of the zinc-copper couple or other zinc reagents is crucial for the reaction's success.
-
Solution:
-
Activate the Zinc: Ensure the zinc-copper couple is properly activated before use.
-
Furukawa Modification: Consider using the Furukawa modification (diethylzinc and diiodomethane), which often provides better yields and reproducibility.[12]
-
-
-
Poor Diastereoselectivity:
-
Cause: The stereochemical outcome of the Simmons-Smith reaction is often directed by nearby functional groups that can coordinate with the zinc reagent.[10][13] Without such a directing group, a mixture of diastereomers can be expected.
-
Solution:
-
Substrate Design: Introduce a directing group, such as a hydroxyl or ether group, on your glycine derivative in a position that can effectively direct the cyclopropanation to the desired face of the double bond.[14]
-
Chiral Auxiliaries: Employ a chiral auxiliary on the glycine nitrogen to influence the facial selectivity of the cyclopropanation.
-
-
-
Side Reactions:
II. Frequently Asked Questions (FAQs)
Q1: What is the best method to synthesize this compound?
A1: The "best" method depends on your specific requirements, such as scale, desired enantiopurity, and available resources.
-
For high enantiopurity and green chemistry considerations, chemoenzymatic synthesis using an amino acid dehydrogenase is often the preferred route.[2]
-
For racemic material that can be subsequently resolved, the Strecker synthesis is a classic and cost-effective method.[2]
-
If constructing the cyclopropane ring is part of your synthetic strategy, methods like the Simmons-Smith reaction on a suitable glycine precursor can be employed, though controlling stereoselectivity is a key challenge.[11]
Q2: How can I purify this compound?
A2: Purification strategies depend on the nature of the impurities.
-
Crystallization: Recrystallization is a common method for purifying amino acids. The choice of solvent is critical and may require some experimentation.
-
Ion-Exchange Chromatography: This is a very effective technique for separating amino acids from other charged or neutral molecules.[15]
-
Reverse-Phase HPLC: For high-purity applications, preparative reverse-phase HPLC can be used.
Q3: What analytical methods are suitable for determining the enantiomeric purity of this compound?
A3: Several methods can be used to assess enantiomeric purity:
-
Chiral HPLC: High-Performance Liquid Chromatography using a chiral stationary phase (CSP) is the most common and reliable method.[16][17][18]
-
Chiral GC: Gas Chromatography with a chiral column can also be used, often after derivatization of the amino acid to a more volatile compound.[16][17]
-
Capillary Electrophoresis (CE): CE with a chiral selector in the running buffer is another powerful technique for enantiomeric separation.[16][19]
Q4: I am using papain for the kinetic resolution of racemic N-Boc-cyclopropylglycine methyl ester, but the resolution is inefficient. What could be the issue?
A4: Papain-catalyzed hydrolysis is a viable method for resolution, but several factors can affect its efficiency.[20]
-
pH: The activity and selectivity of papain are highly pH-dependent. The optimal pH for the hydrolysis of N-protected amino acid esters is typically in the neutral to slightly acidic range.
-
Enzyme Activity: Ensure you are using a high-quality, active papain preparation.
-
Reaction Time: Kinetic resolutions require careful monitoring of the reaction progress to stop it at the optimal point (ideally around 50% conversion) to achieve high enantiomeric excess for both the unreacted ester and the hydrolyzed acid.
-
Inhibition: High concentrations of the substrate or product can inhibit the enzyme.
III. Experimental Protocols and Data
Optimized Protocol for Chemoenzymatic Synthesis of this compound
This protocol is based on the reductive amination of cyclopropylglyoxylic acid using a leucine dehydrogenase and a formate dehydrogenase for cofactor regeneration.[2]
-
Reaction Setup:
-
In a temperature-controlled reactor, prepare a buffered solution (e.g., 100 mM potassium phosphate buffer, pH 8.0).
-
Add cyclopropylglyoxylic acid to the desired concentration (e.g., 50 g/L).
-
Add ammonium formate as the amine source and the substrate for the regeneration enzyme (e.g., 1.5-2 equivalents).
-
Add NAD+ to a catalytic concentration (e.g., 0.1-1 mM).
-
Add the leucine dehydrogenase and formate dehydrogenase to the reaction mixture.
-
-
Reaction Conditions:
-
Maintain the temperature at the optimum for the enzymes (e.g., 40°C).
-
Gently stir the reaction mixture.
-
Monitor the pH and adjust as necessary with a base (e.g., NaOH) to maintain the optimal pH.
-
-
Monitoring and Work-up:
-
Monitor the reaction progress by HPLC, observing the disappearance of the keto acid and the appearance of the amino acid.
-
Once the reaction is complete, terminate it by denaturing the enzymes (e.g., by heating or pH shift).
-
Remove the denatured protein by centrifugation or filtration.
-
The resulting solution containing this compound can then be subjected to purification.
-
| Parameter | Optimized Condition | Potential Issue | Troubleshooting Step |
| pH | 8.0 | Enzyme inactivation | Maintain pH with a buffer and automated base addition. |
| Temperature | 40°C | Enzyme denaturation | Use a temperature-controlled reactor. |
| Cofactor | 0.5 mM NAD+ | Insufficient regeneration | Ensure formate dehydrogenase and formate are at optimal concentrations. |
| Substrate Conc. | 50 g/L (fed-batch) | Substrate inhibition | Add substrate incrementally over the course of the reaction. |
IV. Diagrams
Workflow for Troubleshooting Low Yield in Chemoenzymatic Synthesis
Caption: Troubleshooting workflow for low yield in chemoenzymatic synthesis.
Decision Tree for Choosing a Synthesis Method
Caption: Decision tree for selecting a synthesis method for this compound.
V. References
-
Simmons–Smith reaction. In: Wikipedia. Accessed January 1, 2026. --INVALID-LINK--
-
Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Simmons‐Smith Cyclopropanation Reaction. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
2.4.1 Amino Acid and Amine Dehydrogenases. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
The biochemistry and enzymology of amino acid dehydrogenases. PubMed. Accessed January 1, 2026. --INVALID-LINK--
-
Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. National Institutes of Health. Accessed January 1, 2026. --INVALID-LINK--
-
Simmons–Smith reaction – cyclopropanation of alkenes. OrgoSolver. Accessed January 1, 2026. --INVALID-LINK--
-
Simmons-Smith Cyclopropanation Reaction. TCI AMERICA. Accessed January 1, 2026. --INVALID-LINK--
-
Synthesis of Amino Acids of Cyclopropylglycine Series. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Diastereoselective Synthesis of Cyclopropanes from Carbon Pronucleophiles and Alkenes. PubMed. Accessed January 1, 2026. --INVALID-LINK--
-
Regeneration of Cofactors for Enzyme Biocatalysis. Zhao Group @ UIUC. Accessed January 1, 2026. --INVALID-LINK--
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. Accessed January 1, 2026. --INVALID-LINK--
-
Controllable diastereoselective cyclopropanation. Enantioselective synthesis of vinylcyclopropanes via chiral telluronium ylides. PubMed. Accessed January 1, 2026. --INVALID-LINK--
-
Selection of Amino Acid Chirality Induced by Cyclic Dipeptide Synthesis in Plausible Prebiotic Conditions. Frontiers. Accessed January 1, 2026. --INVALID-LINK--
-
Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids. MDPI. Accessed January 1, 2026. --INVALID-LINK--
-
Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. National Institutes of Health. Accessed January 1, 2026. --INVALID-LINK--
-
Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. Accessed January 1, 2026. --INVALID-LINK--
-
Challenges and solutions for the downstream purification of therapeutic proteins. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Regeneration of Cofactors for Enzyme Biocatalysis in Enzyme Technology. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Chiral Purity in Drug Analysis. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Accessed January 1, 2026. --INVALID-LINK--
-
Addressing challenges presented for downstream purification by changes upstream. Bioanalysis Zone. Accessed January 1, 2026. --INVALID-LINK--
-
Highly diastereoselective synthesis of 3-indolylglycines via an asymmetric oxidative heterocoupling reaction of a chiral nickel(ii) complex and indoles. Chemical Communications. Accessed January 1, 2026. --INVALID-LINK--
-
What should we know about the Strecker and Gabriel synthesis of amino acids? Reddit. Accessed January 1, 2026. --INVALID-LINK--
-
Challenges in downstream purification of advanced therapies. European Pharmaceutical Review. Accessed January 1, 2026. --INVALID-LINK--
-
Ketone, cyclopropyl methyl. Organic Syntheses. Accessed January 1, 2026. --INVALID-LINK--
-
Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. PubMed. Accessed January 1, 2026. --INVALID-LINK--
-
Papain. Proteopedia. Accessed January 1, 2026. --INVALID-LINK--
-
Kinetic specificity in papain-catalysed hydrolyses. National Institutes of Health. Accessed January 1, 2026. --INVALID-LINK--
-
Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives. PubMed Central. Accessed January 1, 2026. --INVALID-LINK--
-
Strecker Amino Acid Synthesis Mechanism & Examples. Practice Problems. Accessed January 1, 2026. --INVALID-LINK--
-
Strecker Synthesis. Organic Chemistry Portal. Accessed January 1, 2026. --INVALID-LINK--
-
CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. ResearchGate. Accessed January 1, 2026. --INVALID-LINK--
-
Strecker Synthesis of Amino Acids | MCAT Organic Chemistry Prep. YouTube. Accessed January 1, 2026. --INVALID-LINK--
-
What is Cyclopropyl methyl ketone? ChemicalBook. Accessed January 1, 2026. --INVALID-LINK--
-
Papain catalyzed synthesis of glyceryl esters of N-protected amino acids and peptides for the use in trypsin catalyzed peptide synthesis. PubMed. Accessed January 1, 2026. --INVALID-LINK--
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed. Accessed January 1, 2026. --INVALID-LINK--
-
Challenges and solutions for the downstream purification of therapeutic proteins. PubMed Central. Accessed January 1, 2026. --INVALID-LINK--
-
Cyclopropyl Methyl Ketone: properties, applications and safety. ChemicalBook. Accessed January 1, 2026. --INVALID-LINK--
-
Mechanisms of Enzyme Inactivation by Cyclopropyl Groups. Grantome. Accessed January 1, 2026. --INVALID-LINK--
-
Ionization characteristics of the Cys-25/His-159 interactive system and of the modulatory group of papain: resolution of ambiguity by electronic perturbation of the quasi-2-mercaptopyridine leaving group in a new pyrimidyl disulphide reactivity probe. PubMed Central. Accessed January 1, 2026. --INVALID-LINK--
References
- 1. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Substrate-Specific Engineering of Amino Acid Dehydrogenase Superfamily for Synthesis of a Variety of Chiral Amines and Amino Acids [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. What is Cyclopropyl methyl ketone?_Chemicalbook [chemicalbook.com]
- 7. Strecker Synthesis [organic-chemistry.org]
- 8. youtube.com [youtube.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 11. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Simmons-Smith Cyclopropanation Reaction | TCI AMERICA [tcichemicals.com]
- 13. orgosolver.com [orgosolver.com]
- 14. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. mdpi.com [mdpi.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: A-Z Guide to Optimizing L-Cyclopropylglycine Synthesis
Welcome to the comprehensive technical support guide for the synthesis of L-Cyclopropylglycine. This resource is meticulously designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing this valuable non-natural amino acid. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles and field-tested insights to empower you to troubleshoot and optimize your reactions effectively. This guide is structured to address the specific challenges you may encounter, ensuring scientific integrity and providing a clear path to achieving high yield and purity.
I. Understanding the Synthetic Landscape of this compound
This compound is a conformationally constrained amino acid that has garnered significant interest in medicinal chemistry for its ability to impart unique structural and functional properties to peptides and small molecules.[1] Its synthesis, particularly the enantiomerically pure L-form, can be challenging. The primary synthetic routes include:
-
Asymmetric Strecker Synthesis: A classic method for amino acid synthesis, adapted for chirality.[2]
-
Chiral Auxiliary-Mediated Synthesis: Utilizes a recoverable chiral moiety to direct stereochemistry.[1][3]
-
Enzymatic Synthesis: Leverages the high selectivity of enzymes for asymmetric transformations.[2]
-
Cyclopropanation of Glycine Equivalents: Involves the formation of the cyclopropyl ring on a glycine scaffold.[4]
Each of these methods comes with its own set of potential pitfalls that can lead to low yields. This guide will dissect these issues and provide actionable solutions.
II. Troubleshooting Low Yield: A Symptom-Based Approach
Low yield is a common frustration in organic synthesis. The key to resolving this issue is to systematically diagnose the root cause. The following sections are organized by common synthetic challenges, providing detailed explanations and solutions.
Problem 1: Low Conversion of Starting Material
If you observe a significant amount of unreacted starting material, the issue likely lies with the reaction conditions or reagent activity.
Possible Causes and Solutions:
-
Insufficient Catalyst/Reagent Activity:
-
Diagnosis: The catalyst or key reagents may have degraded due to improper storage or handling. For instance, organometallic reagents used in some cyclopropanation methods are sensitive to air and moisture.[5]
-
Solution: Use freshly opened or purified reagents. Ensure all reactions are conducted under an inert atmosphere (e.g., argon or nitrogen) with anhydrous solvents.[5] For catalytic reactions, consider a modest increase in catalyst loading, but be mindful of potential side reactions.[6][7]
-
-
Suboptimal Reaction Temperature:
-
Diagnosis: The reaction may be too slow at the current temperature.
-
Solution: Gradually increase the reaction temperature in 5-10°C increments while carefully monitoring for the formation of byproducts via techniques like TLC or LC-MS.[5]
-
-
Inadequate Reaction Time:
-
Diagnosis: The reaction may simply need more time to reach completion.
-
Solution: Monitor the reaction progress over time to determine the point of maximum conversion. Extending the reaction time unnecessarily can lead to product degradation or side reactions.
-
Problem 2: Formation of Significant Byproducts
The presence of unexpected spots on your TLC plate or peaks in your chromatogram indicates the formation of side products, which directly consume your starting materials and reduce the yield of the desired product.
A. Side Products in Asymmetric Strecker Synthesis
The Strecker synthesis involves the reaction of an aldehyde, an amine, and a cyanide source to form an α-aminonitrile, which is then hydrolyzed to the amino acid.[8]
Common Side Products & Their Prevention:
-
Racemic or Diastereomeric Aminonitriles:
-
Cause: Inefficient chiral induction from the catalyst or chiral amine.
-
Prevention:
-
Catalyst Choice: Employ a catalyst known for high enantioselectivity in Strecker reactions.[9]
-
Chiral Amine Purity: If using a chiral amine as the ammonia source, ensure its enantiomeric purity.
-
-
-
Cyanohydrin Formation:
-
Cause: Direct addition of cyanide to the aldehyde before imine formation.
-
Prevention: Ensure the efficient formation of the imine by using an appropriate solvent and removing water as it forms, for example, by using a Dean-Stark apparatus or molecular sieves.
-
Diagram: Asymmetric Strecker Synthesis Troubleshooting Workflow
Caption: Troubleshooting workflow for low yields in Asymmetric Strecker Synthesis.
B. Side Products in Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are temporarily attached to the substrate to direct the stereochemical outcome of a reaction.[1]
Common Side Products & Their Prevention:
-
Epimerization:
-
Cause: Loss of stereochemical integrity at the chiral center during auxiliary cleavage.
-
Prevention: Use mild conditions for the removal of the chiral auxiliary. The choice of cleavage conditions is highly dependent on the specific auxiliary used.
-
-
Incomplete Auxiliary Cleavage:
-
Cause: Inefficient removal of the chiral auxiliary.
-
Prevention: Optimize the cleavage reaction conditions (e.g., reagent concentration, reaction time, and temperature).
-
Protocol: Evans' Chiral Auxiliary for Asymmetric Alkylation
This protocol is a general guideline and may require optimization for specific substrates.
-
Acylation of the Chiral Auxiliary:
-
Dissolve the Evans' oxazolidinone auxiliary in an anhydrous aprotic solvent (e.g., THF or CH₂Cl₂) under an inert atmosphere.
-
Cool the solution to 0 °C and add a base (e.g., triethylamine or pyridine).
-
Slowly add the desired acyl chloride and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC until completion.
-
Work up the reaction by quenching with a saturated aqueous solution of NH₄Cl, extracting with an organic solvent, and purifying by flash chromatography.
-
-
Asymmetric Alkylation:
-
Dissolve the acylated auxiliary in anhydrous THF under an inert atmosphere and cool to -78 °C.
-
Add a strong base (e.g., LDA or LHMDS) dropwise to form the enolate.
-
After stirring for a defined period, add the electrophile (e.g., an alkyl halide).
-
Allow the reaction to proceed at -78 °C and then slowly warm to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl and perform a standard workup and purification.
-
-
Auxiliary Cleavage:
-
The method of cleavage depends on the desired product (e.g., acid, alcohol, or aldehyde). For conversion to the carboxylic acid, treatment with LiOH and H₂O₂ is common.
-
Carefully monitor the reaction to avoid over-oxidation or other side reactions.
-
After cleavage, the chiral auxiliary can often be recovered by extraction and recrystallization.
-
C. Side Products in Enzymatic Synthesis
Enzymatic syntheses are known for their high selectivity, but suboptimal conditions can still lead to issues.
Common Issues & Their Prevention:
-
Low Enzyme Activity:
-
Cause: Incorrect pH, temperature, or the presence of inhibitors. Enzyme denaturation can also occur.
-
Prevention: Optimize the reaction buffer pH and temperature according to the enzyme's specifications. Ensure all reagents are of high purity to avoid inhibitors. Handle and store the enzyme as recommended by the supplier to prevent denaturation.
-
-
Substrate/Product Inhibition:
-
Cause: High concentrations of the substrate or product can inhibit the enzyme's activity.
-
Prevention: Employ a fed-batch or continuous-flow reactor setup to maintain optimal substrate and product concentrations.[10]
-
Table 1: Impact of Reaction Parameters on Enzymatic Synthesis of this compound
| Parameter | Effect of Suboptimal Conditions | Recommended Optimization |
| pH | Reduced enzyme activity and stability. | Determine the optimal pH for the specific enzyme used (typically between 7.0 and 9.0). |
| Temperature | Low temperature leads to slow reaction rates; high temperature can cause enzyme denaturation. | Identify the optimal temperature for enzyme activity and stability (often in the range of 30-50 °C). |
| Substrate Conc. | High concentrations can lead to substrate inhibition. | Start with a moderate concentration and consider a fed-batch approach for higher throughput. |
| Cofactor Conc. | Insufficient cofactor (e.g., NADH/NADPH) can limit the reaction rate. | Ensure an efficient cofactor regeneration system is in place.[11] |
D. Side Products in Cyclopropanation Reactions
The Simmons-Smith reaction is a common method for cyclopropanation.[12]
Common Side Products & Their Prevention:
-
Methylation of Heteroatoms:
-
Formation of Alkene Impurity:
-
Cause: Incomplete cyclopropanation.
-
Prevention: Ensure the zinc-copper couple is highly active and use a sufficient excess of the diiodomethane and zinc-copper couple.[5]
-
III. Purification Strategies for this compound
Effective purification is critical for obtaining high-purity this compound.
-
Crystallization:
-
Solvent Selection: For the free amino acid, aqueous solutions or mixtures of water with a miscible organic solvent like ethanol or isopropanol are often effective. The pH of the solution can be adjusted to the isoelectric point of this compound to minimize its solubility and promote crystallization.
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent, then cool slowly to allow for the formation of well-defined crystals. Seeding with a small crystal of pure product can aid in inducing crystallization.
-
-
Chromatography:
-
Ion-Exchange Chromatography: This is a powerful technique for separating amino acids from other charged and uncharged impurities.[13][14] A cation-exchange resin is typically used, and the amino acid is eluted by changing the pH or ionic strength of the buffer.
-
Reverse-Phase Chromatography (for protected derivatives): N-protected derivatives of this compound can often be purified using reverse-phase HPLC or flash chromatography with a C18 column and a water/acetonitrile or water/methanol mobile phase.
-
IV. Frequently Asked Questions (FAQs)
Q1: My reaction is giving a low enantiomeric excess (ee). What should I do?
A1: Low enantioselectivity is a common issue in asymmetric synthesis. Consider the following:
-
Catalyst/Auxiliary Purity: Ensure the chiral catalyst or auxiliary is of high enantiomeric purity.
-
Reaction Temperature: Lowering the reaction temperature often improves enantioselectivity by increasing the energy difference between the diastereomeric transition states.
-
Solvent Effects: The solvent can have a significant impact on the chiral induction. Screen a range of solvents with varying polarities.
-
Reagent Stoichiometry: Ensure the stoichiometry of all reagents is correct.
Q2: How can I confirm the absolute configuration of my this compound?
A2: The absolute configuration can be determined by several methods:
-
Chiral HPLC: Compare the retention time of your product to that of an authentic standard of this compound on a chiral column.
-
Optical Rotation: Measure the specific rotation of your product and compare it to the literature value for this compound.[15]
-
X-ray Crystallography: If you can obtain a suitable crystal of your product or a derivative, X-ray crystallography provides unambiguous proof of the absolute configuration.
Q3: Are there any "green" synthesis routes for this compound?
A3: Yes, enzymatic methods are generally considered greener alternatives to traditional chemical syntheses as they are often performed in aqueous media under mild conditions and can exhibit high selectivity, reducing the need for protecting groups and minimizing waste.[11]
V. Conclusion
Achieving a high yield of enantiomerically pure this compound is a challenging yet attainable goal. By systematically approaching troubleshooting with a strong understanding of the underlying chemical principles, you can effectively diagnose and resolve issues in your synthetic route. This guide provides a framework for this process, but remember that careful observation, meticulous experimental technique, and a willingness to optimize are the cornerstones of successful synthesis.
References
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Facile Asymmetric Syntheses of Non-Natural Amino Acid (S)-Cyclopropylglycine by the Developed NADH-Driven Biocatalytic System [mdpi.com]
- 12. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 13. Isolation of pure (2S,1'S,2'S)-2-(2'-carboxycyclopropyl)glycine from Blighia sapida (Akee) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
L-Cyclopropylglycine Solubility: A Technical Support Guide for Researchers
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for L-Cyclopropylglycine. This guide is designed for researchers, scientists, and drug development professionals who are incorporating this unique non-proteinogenic amino acid into their work. Understanding the solubility of this compound is fundamental to successful experimental design, from reaction chemistry to biochemical assays. This document provides direct answers to common challenges, troubleshooting advice for solubility issues, and standardized protocols to ensure reproducible results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial inquiries we receive regarding the handling of this compound.
Question 1: What is the general solubility profile of this compound?
This compound is a polar molecule. Its solubility is highest in aqueous solutions. It is readily soluble in water but is explicitly reported as insoluble in ethanol.[1][2][3] Its solubility in other common organic solvents is generally low, which is typical for free amino acids.[4][5]
Question 2: Why is this compound poorly soluble in most organic solvents?
The primary reason lies in its molecular structure. Like other amino acids, this compound exists as a zwitterion at neutral pH.[6][7] This means it has both a positively charged ammonium group (-NH3+) and a negatively charged carboxylate group (-COO-). This charge separation creates a large dipole moment and strong intermolecular forces (ionic interactions and hydrogen bonding) that are most favorably overcome by highly polar solvents like water.[6] Most organic solvents, even polar ones like ethanol, are not effective at solvating these charged groups, leading to poor solubility.
Question 3: I need to use an alcohol. Is this compound soluble in methanol or ethanol?
Question 4: What about polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)?
While still challenging, you may achieve slightly better results with highly polar aprotic solvents compared to alcohols. However, the zwitterionic nature of this compound remains a significant barrier.[10] It is common for amino acids to dissolve poorly in pure DMSO or DMF without modification.[10][11] To enhance solubility in these solvents, formulation strategies are often necessary, such as the addition of acids or bases to disrupt the zwitterionic state.[12]
Section 2: Solubility Data Summary
The following table summarizes the available qualitative and expected solubility of this compound in various organic solvents. Quantitative data in organic solvents is not widely published, necessitating experimental determination for specific applications.
| Solvent | Solvent Type | Expected Solubility | Rationale / Notes |
| Water | Polar Protic | Soluble | High polarity effectively solvates the zwitterionic form.[1][2][13] |
| Ethanol | Polar Protic | Insoluble | Confirmed by multiple sources.[1][2][3] Insufficient polarity to overcome crystal lattice energy. |
| Methanol | Polar Protic | Very Low | Expected to be slightly more effective than ethanol but still a poor solvent.[8][9] |
| DMSO | Polar Aprotic | Low to Very Low | A strong organic solvent, but the zwitterionic form limits solubility.[10][14] May require heating or additives. |
| DMF | Polar Aprotic | Low to Very Low | Similar to DMSO. Specialized solvent systems may be required for dissolution.[10][12] |
| Acetone | Polar Aprotic | Insoluble | Lacks the ability to hydrogen bond effectively with the amino acid. |
| Diethyl Ether | Non-Polar | Insoluble | "Like dissolves like" principle; a highly polar solute will not dissolve in a non-polar solvent.[6] |
| Toluene | Non-Polar | Insoluble | A non-polar aromatic solvent that cannot solvate the charged groups of the amino acid. |
Section 3: Troubleshooting Common Solubility Issues
This section provides solutions to specific problems you may encounter during your experiments.
Issue 1: My this compound is not dissolving in ethanol or methanol for my reaction.
-
Underlying Cause: This is the expected behavior. The strong intermolecular forces within the crystalline, zwitterionic this compound are not overcome by the solvent-solute interactions with ethanol or methanol.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate Solvent Choice: The most effective solution is to switch to an aqueous system if your experimental parameters allow.
-
Use a Co-Solvent System: If an organic solvent is required, consider a mixed solvent system with a high percentage of water (e.g., 90:10 water:ethanol). Be aware that solubility will drop sharply as the organic component increases.[8][15]
-
Chemical Modification: For organic synthesis, consider using a protected form of the amino acid (e.g., N-Boc or an ester derivative), which will be significantly more soluble in organic solvents.
-
Issue 2: I am observing a persistent suspension or very low solubility in DMSO or DMF.
-
Underlying Cause: Even these powerful polar aprotic solvents struggle to break the strong ionic bonds of the zwitterion's crystal lattice.[10]
-
Troubleshooting Steps:
-
Apply Gentle Heat: Warming the mixture (e.g., to 40-50°C) can increase the kinetic energy and may improve solubility. Monitor for any degradation of your compound.
-
Use Sonication: Applying ultrasonic energy can help break apart solid aggregates and enhance the rate of dissolution.
-
Advanced Solvent System: For particularly stubborn cases, especially in synthesis, you can create a more favorable solvent environment. A published method for dissolving amino acids in DMF involves adding a strong acid (like trifluoroacetic acid) to protonate the carboxylate and a tertiary base with a pKa ≤ 6 (like pyridine) to manage the overall pH.[12] This effectively converts the zwitterion into a more soluble salt form.
-
Issue 3: My solubility measurements are inconsistent across different batches.
-
Underlying Cause: Inconsistent results are often due to the system not reaching thermodynamic equilibrium or variations in experimental conditions.
-
Troubleshooting Steps:
-
Ensure Saturation: Use a clear excess of the solid this compound to ensure you are creating a saturated solution.
-
Standardize Equilibration Time: Stir or agitate the mixture for a consistent and sufficient period. For amino acids, 24 hours is a common timeframe to ensure equilibrium is reached.[16]
-
Control Temperature: Solubility is temperature-dependent. Perform your experiments in a temperature-controlled water bath or incubator to eliminate thermal fluctuations as a variable.
-
Verify Solid Phase: Confirm that the undissolved solid remains in the same polymorphic form and has not changed during the experiment.
-
Section 4: Visualizing Solubility Concepts and Workflows
Diagrams can clarify the relationships and processes involved in solubility testing.
Caption: Relationship between solvent polarity and this compound solubility.
Caption: Standard experimental workflow for determining solubility via the gravimetric method.
Section 5: Experimental Protocol for Solubility Determination
This section provides a reliable, self-validating protocol for quantitatively measuring the solubility of this compound. The gravimetric method is detailed here as it is robust and widely applicable.[8][15]
Objective: To determine the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (crystalline powder)
-
Solvent of interest (e.g., DMSO)
-
Analytical balance (readable to 0.1 mg)
-
Vials with screw caps
-
Temperature-controlled shaker or water bath
-
Centrifuge
-
Micropipettes
-
Pre-weighed evaporation dishes or vials
Methodology:
-
Preparation:
-
To a series of vials (perform in triplicate for statistical validity), add a known volume of the organic solvent (e.g., 2.0 mL).
-
Add an excess amount of this compound to each vial. "Excess" means adding enough solid so that a visible amount remains undissolved after the equilibration period. This ensures the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25°C).
-
Agitate the samples for a minimum of 24 hours. This extended period is crucial for ensuring the system reaches thermodynamic equilibrium.[16]
-
-
Separation of Solid and Liquid Phases:
-
After equilibration, centrifuge the vials at high speed (e.g., 10,000 x g for 10 minutes) to pellet all undissolved solid material.
-
It is critical that the supernatant is perfectly clear and free of any suspended particles.
-
-
Sample Analysis (Gravimetric):
-
Carefully open the vial, ensuring not to disturb the solid pellet.
-
Using a micropipette, accurately withdraw a precise volume of the clear supernatant (e.g., 1.00 mL).
-
Dispense this volume into a pre-weighed, labeled evaporation vial. Record the exact mass of the empty vial.
-
Place the evaporation vial in a vacuum oven or use a gentle stream of nitrogen to slowly evaporate the solvent completely. Avoid high heat which could cause degradation.
-
Once the solvent is fully removed and a solid residue remains, place the vial in a desiccator to cool and remove any residual moisture.
-
Weigh the vial containing the dried residue on the analytical balance.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the mass of the empty evaporation vial from the final mass.
-
Determine the solubility by dividing the mass of the residue by the volume of the supernatant that was withdrawn.
-
Solubility (mg/mL) = (Mass of Residue (mg)) / (Volume of Supernatant (mL))
-
-
This protocol provides a trustworthy and reproducible method for generating the specific solubility data needed for your research.
References
- 1. chemwhat.com [chemwhat.com]
- 2. This compound CAS#: 49606-99-7 [m.chemicalbook.com]
- 3. usbio.net [usbio.net]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. microbenotes.com [microbenotes.com]
- 6. homework.study.com [homework.study.com]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 9. Solubility of polymorphic glycine in mixed solutions with molecular dynamics simulation and thermodynamic analysis - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. An effective organic solvent system for the dissolution of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CAS 49606-99-7: this compound | CymitQuimica [cymitquimica.com]
- 14. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 15. Measurement and modelling solubility of amino acids and peptides in aqueous 2-propanol solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D1CP00005E [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Improving Enantioselectivity in the Asymmetric Synthesis of L-Cyclopropylglycine
Welcome to the technical support center for the asymmetric synthesis of L-Cyclopropylglycine. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common challenges encountered during the synthesis of this valuable non-proteinogenic amino acid. This compound is a crucial building block in medicinal chemistry, known for its ability to introduce conformational rigidity into peptides and other bioactive molecules.[1][2] Achieving high enantioselectivity is paramount for its therapeutic applications.[3][4]
This resource provides a structured approach to troubleshooting, moving from frequently asked questions to in-depth guides for optimizing key reaction parameters.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial queries and provides a foundational understanding of the critical factors influencing enantioselectivity.
Q1: My enantiomeric excess (% ee) is significantly lower than reported in the literature for a similar synthetic route. What is the first thing I should check?
A1: Before delving into reaction optimization, it is crucial to rigorously validate your analytical method for determining enantiomeric excess.[5] Inaccurate % ee values are a common source of perceived poor reaction performance. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are the most common techniques.
Key Analytical Validation Steps:
-
Baseline Resolution: Ensure complete separation of the two enantiomer peaks. A resolution (Rs) value greater than 1.5 is generally considered adequate.[5]
-
Accuracy and Linearity: Confirm that the detector response is linear across a range of concentrations for both enantiomers and that the measured % ee of a known standard is accurate.[5] A common pitfall is assuming equal detector response for both enantiomers.[5]
-
Precision: Repeated injections of the same sample should yield consistent % ee values, typically with a relative standard deviation (RSD) of less than 2%.[5]
Protocol 1: Validation of a Chiral HPLC Method
-
Prepare a Racemic Standard: Synthesize or purchase a racemic mixture of your protected this compound derivative.
-
Initial Screening: Inject the racemic standard onto your chiral column and screen different mobile phase compositions (e.g., varying ratios of hexane/isopropanol) and flow rates to achieve baseline separation.
-
Prepare Enantiopure Standards (if available): If you have access to enantiomerically pure samples, prepare solutions of known concentrations.
-
Linearity Check: Prepare a series of solutions with varying ratios of the two enantiomers (e.g., 90:10, 75:25, 50:50, 25:75, 10:90).
-
Calibration Curve: Inject these standards and plot the peak area ratio against the known enantiomer ratio to establish a calibration curve. This will correct for any differences in detector response.
-
Precision Test: Inject a single sample of a known, non-racemic mixture multiple times (at least six) to determine the reproducibility of the measurement.[5]
Q2: I've validated my analytical method, but my enantioselectivity is still poor and inconsistent. What should I investigate next?
A2: The purity of your reagents and the integrity of your reaction setup are the next critical areas to examine. Asymmetric reactions are highly sensitive to impurities that can act as catalyst poisons or promote non-selective background reactions.[5][6]
Critical Checklist for Reagents and Reaction Setup:
-
Reagent and Solvent Purity: Ensure all starting materials, reagents, and solvents are of the highest possible purity and are anhydrous.[7] Impurities in the substrate can sometimes react competitively, leading to the formation of undesired products.[5] Consider purifying your substrate and key reagents by recrystallization, distillation, or chromatography.
-
Catalyst and Ligand Integrity: Chiral catalysts and ligands are often sensitive to air and moisture.[6] Ensure they have been stored and handled under an inert atmosphere (e.g., argon or nitrogen).
-
Strictly Anhydrous and Anaerobic Conditions: Use flame- or oven-dried glassware and perform the reaction under a positive pressure of an inert gas.[7]
Part 2: Troubleshooting Low Enantioselectivity - A Deeper Dive
Once you have ruled out analytical and purity issues, the next step is to systematically optimize the reaction parameters. Low enantioselectivity often arises from a suboptimal interplay between the catalyst, substrate, and reaction environment.
Issue 1: Suboptimal Catalyst System (Metal and Ligand)
The choice of the chiral catalyst, which includes the metal center and the chiral ligand, is arguably the most critical factor in achieving high enantioselectivity.
Q3: How do I choose the right catalyst and ligand for my cyclopropanation reaction?
A3: The "best" catalyst is highly substrate-dependent. Literature precedents for similar cyclopropanation reactions are the best starting point.[8][9] However, if a reported system is not performing well, a systematic screening of ligands is necessary.
Key Considerations for Catalyst/Ligand Selection:
-
Ligand Bite Angle and Sterics: The geometry and steric bulk of the ligand create the chiral environment around the metal center, which dictates the facial selectivity of the attack on the prochiral substrate. For instance, in copper- or rhodium-catalyzed cyclopropanations, bis(oxazoline) (BOX) and pyridine bis(oxazoline) (PyBOX) ligands are commonly used.[8][10] The substituents on the oxazoline rings can be varied to fine-tune the steric environment.[11]
-
Electronic Effects: The electronic properties of the ligand can influence the reactivity of the metal center, which in turn can affect enantioselectivity.
dot
Caption: A logical workflow for troubleshooting low enantioselectivity.
Issue 2: Influence of Reaction Conditions
Even with the optimal catalyst system, reaction conditions such as temperature, solvent, and concentration can have a profound impact on enantioselectivity.[6]
Q4: My enantioselectivity is still low after screening several ligands. What other parameters should I optimize?
A4: Temperature and solvent are the next critical parameters to investigate.
-
Temperature: Lowering the reaction temperature often increases the energy difference between the diastereomeric transition states, leading to higher enantiomeric excess.[6][7] It is advisable to screen a range of temperatures (e.g., from room temperature down to -78 °C) to find the optimum.
-
Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the transition state, thereby affecting enantioselectivity.[12] A screening of various solvents with different polarities and coordinating abilities is recommended. Non-coordinating solvents like toluene, dichloromethane, or THF are often good starting points.[7]
Table 1: Impact of Key Reaction Parameters on Enantioselectivity
| Parameter | General Effect on Enantioselectivity (% ee) | Rationale |
| Temperature | Decreasing temperature often increases % ee.[6][7] | Enhances the energy difference between diastereomeric transition states. |
| Solvent Polarity | Highly variable; requires empirical screening. | Solvation affects the geometry and stability of the chiral catalyst-substrate complex.[12] |
| Catalyst Loading | Can influence % ee, especially if a background reaction is present. | Higher loading may amplify the desired catalytic cycle over non-selective pathways. |
| Concentration | May affect reaction order and aggregation states of the catalyst. | Can influence the equilibrium between different catalytic species. |
Protocol 2: Systematic Optimization of Reaction Conditions
-
Setup: In an inert atmosphere glovebox or using Schlenk techniques, set up a series of parallel reaction vials.[5]
-
Stock Solutions: Prepare stock solutions of the substrate, reagents, and catalyst in a chosen solvent to ensure accurate and consistent dispensing.[5]
-
Temperature Screening: Set up identical reactions and run them at different temperatures (e.g., 25 °C, 0 °C, -20 °C, -40 °C, -78 °C).
-
Solvent Screening: Using the optimal temperature from the previous step, set up reactions in a variety of anhydrous solvents (e.g., toluene, dichloromethane, THF, diethyl ether, hexane).
-
Catalyst Loading Screening: At the optimized temperature and solvent, vary the catalyst loading (e.g., 1 mol%, 2.5 mol%, 5 mol%, 10 mol%).
-
Analysis: After a set reaction time, quench the reactions and analyze the % ee of each using your validated chiral HPLC/GC method.
Part 3: Advanced Troubleshooting for Specific Synthetic Routes
Different synthetic strategies for this compound present unique challenges. Here, we address issues related to two common approaches.
Case Study 1: Asymmetric Cyclopropanation of Alkenes
This is a common strategy involving the reaction of an alkene with a carbene precursor, catalyzed by a chiral transition metal complex (e.g., Rh, Cu).[13][14]
Q5: In my rhodium-catalyzed cyclopropanation, I'm observing low diastereoselectivity in addition to low enantioselectivity. Are these issues related?
A5: Yes, the factors controlling diastereo- and enantioselectivity are often intertwined, as they both depend on the geometry of the transition state. The chiral ligand on the metal catalyst dictates the trajectory of the carbene addition to the alkene.
dot
Caption: Key stages in a catalytic asymmetric cyclopropanation reaction.
Troubleshooting Strategy:
-
Re-evaluate the Ligand: The ligand is the primary controller of stereoselectivity.[9][15] A bulkier ligand may improve both diastereo- and enantioselectivity by creating a more constrained chiral pocket, forcing the substrate to approach from a specific orientation.
-
Carbene Precursor: The nature of the diazo compound or other carbene precursor can influence the electronics and sterics of the intermediate metal-carbene species, which can impact selectivity.
Case Study 2: Asymmetric Michael-Initiated Ring Closure (MIRC)
The MIRC reaction is a powerful method for constructing cyclopropanes with high stereoselectivity.[8] It involves the conjugate addition of a nucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.[8]
Q6: My organocatalyzed MIRC reaction for a cyclopropylglycine precursor is giving a low % ee. What are the likely causes?
A6: In organocatalyzed MIRC reactions, the catalyst (often a chiral amine or phase-transfer catalyst) controls the stereochemistry of the initial Michael addition.[8][16]
Potential Issues and Solutions:
-
Catalyst Performance: Cinchona alkaloid derivatives and prolinol-based organocatalysts are commonly used.[8] Ensure the catalyst is pure and has not degraded. The catalyst's effectiveness can be highly dependent on the specific substrate and nucleophile. Screening different catalyst backbones is often necessary.
-
Brønsted Acidity/Basicity: The pKa of the catalyst and the presence of acidic or basic additives can significantly influence the reaction pathway and stereochemical outcome. The catalyst often functions as a chiral Brønsted base, and hydrogen bonding plays a crucial role in achieving high enantioselectivity.[8]
-
Phase-Transfer Conditions: If using a phase-transfer catalyst, the choice of base, solvent system, and temperature are all critical parameters that require careful optimization.[17]
Conclusion
Improving enantioselectivity in the asymmetric synthesis of this compound is a multifactorial challenge that requires a systematic and logical approach to troubleshooting. By first ensuring the accuracy of analytical methods and the purity of all materials, researchers can then confidently proceed to optimize the core components of the reaction: the catalyst system, solvent, and temperature. This guide provides a framework for diagnosing issues and implementing effective solutions, ultimately leading to higher enantiomeric excess and more efficient synthesis of this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Unveiling the beauty of cyclopropane formation: a comprehensive survey of enantioselective Michael initiated ring closure (MIRC) reactions - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO00535J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ovid.com [ovid.com]
- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 12. Solvent effects on stereoselectivity: more than just an environment - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 13. Diastereoselective Synthesis of 1-Aryl-2-Amino-Cyclopropane Carboxylates [organic-chemistry.org]
- 14. Highly stereoselective synthesis of spirocyclopropylthiooxindoles and biological evaluation - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. benchchem.com [benchchem.com]
- 16. Chiral cyclopropenimine-catalyzed enantioselective Michael additions between benzophenone-imine of glycine esters and α,β-unsaturated pyrazolamides - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Purification of L-Cyclopropylglycine Derivatives
Welcome to the technical support center for the purification of L-Cyclopropylglycine (L-CPG) derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting protocols, and frequently asked questions (FAQs) to address the unique challenges encountered during the purification of this important class of non-canonical amino acids.[1][2]
As a Senior Application Scientist, my goal is to provide you with not just steps to follow, but the underlying scientific principles to empower you to make informed decisions in your own laboratory work.
I. Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: Poor Enantiomeric Resolution in Chiral HPLC
Question: "I am struggling to separate the L- and D-enantiomers of my this compound derivative. What are the most common causes and how can I improve the resolution?"
Answer: Poor enantiomeric resolution is a frequent challenge in chiral HPLC and can stem from several factors, including an inappropriate chiral stationary phase (CSP), suboptimal mobile phase composition, or incorrect temperature.[3] A systematic approach is necessary to achieve baseline separation.
Probable Causes & Solutions:
-
Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is the most critical factor in chiral separations. The interaction between the analyte and the CSP dictates the separation.
-
Solution: Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for many amino acid derivatives. If you are using a specific type of CSP without success, consider trying an alternative based on a different chiral selector (e.g., cyclodextrin-based, macrocyclic antibiotic, or Pirkle-type). A quick screening of a few different column chemistries with a racemic standard can be highly informative.[3]
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly influences the interactions between the enantiomers and the CSP.
-
Solution: Systematically vary the mobile phase.
-
Normal Phase (NP): A common mobile phase is a mixture of hexane/isopropanol or hexane/ethanol. Adjust the ratio of the alcohol modifier. Lowering the percentage of the polar modifier generally increases retention and can improve resolution, but may also lead to broader peaks.
-
Reversed-Phase (RP): For RP separations, a mixture of water/acetonitrile or water/methanol with a buffer is typical.[3] The type and concentration of the organic modifier, as well as the pH and ionic strength of the buffer, can be optimized.
-
Polar Ionic Mode (PIM): For zwitterionic compounds like amino acids, a mobile phase of methanol with small amounts of an acid and a base (e.g., 0.1% acetic acid and 0.1% triethylamine) can be very effective. The ratio of acid to base can be adjusted to optimize the separation.
-
-
-
Temperature Effects: Temperature influences the thermodynamics of the chiral recognition process.
Decision-Making Workflow for Poor Enantiomeric Resolution
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Problem 2: Product Instability and Degradation During Purification
Question: "My this compound derivative seems to be degrading during purification, leading to low yields and impure fractions. How can I minimize this?"
Answer: The stability of purified proteins and amino acid derivatives is a primary concern.[5][6] this compound derivatives can be susceptible to degradation, especially with changes in pH, temperature, or exposure to certain solvents.
Probable Causes & Solutions:
-
pH-Induced Instability: The cyclopropyl group can be sensitive to strongly acidic or basic conditions, which might be used in mobile phases or during workup steps. The amino acid itself has different protonation states depending on the pH.
-
Solution: Maintain a pH range where the compound is most stable. This is often close to neutral (pH 6-8). Use buffers in your mobile phases to maintain a constant pH.[4] If the compound is known to be acid or base-labile, avoid prolonged exposure to harsh pH conditions.
-
-
Thermal Degradation: Like many complex organic molecules, prolonged exposure to heat can cause degradation.
-
Solution: If possible, conduct purification steps at room temperature or below. Use a column thermostat for HPLC.[4] During solvent evaporation (e.g., with a rotary evaporator), use a water bath with the lowest effective temperature.
-
-
Oxidative Damage: Although the cyclopropyl group itself is not highly susceptible to oxidation, other functional groups in the derivative might be. Glycine residues, in general, can be susceptible to hydrogen abstraction, leading to radical formation and potential instability.[7]
-
Solution: Use freshly prepared, high-purity (HPLC-grade or better) solvents to minimize contaminants that could initiate degradation.[4][8] Degas your mobile phases to remove dissolved oxygen. If oxidative damage is suspected, consider adding a small amount of an antioxidant to your sample, if compatible with your purification method.
-
Problem 3: Difficulty with Crystallization for Final Purification
Question: "I am trying to perform a final purification step by crystallization, but my this compound derivative either oils out or refuses to crystallize. What can I do?"
Answer: Crystallization can be a challenging final step, often requiring empirical optimization. The goal is to slowly decrease the solubility of the compound in a solvent system to allow for the formation of an ordered crystal lattice.
Probable Causes & Solutions:
-
Inappropriate Solvent System: The choice of solvent is critical. The ideal solvent (or solvent mixture) is one in which your compound is soluble at higher temperatures but sparingly soluble at lower temperatures.
-
Solution: Perform a systematic solvent screen. Use small amounts of your compound in test tubes with different solvents (e.g., water, ethanol, isopropanol, acetone, ethyl acetate, hexane, and mixtures thereof). Heat to dissolve and then cool slowly to observe for crystal formation.
-
-
Presence of Impurities: Even small amounts of impurities can inhibit crystal lattice formation.
-
Solution: Ensure the material you are trying to crystallize is of the highest possible purity from the previous step (e.g., >95% pure by HPLC). Sometimes, a preliminary purification by flash chromatography is necessary before attempting crystallization.
-
-
Supersaturation and Nucleation Issues: Crystallization requires a supersaturated solution and a nucleation event to begin.
-
Solution:
-
Seeding: If you have a small amount of crystalline material from a previous batch, add a tiny seed crystal to the supersaturated solution to initiate crystallization.[9]
-
Slow Evaporation: Dissolve your compound in a suitable solvent and allow the solvent to evaporate slowly in a loosely covered vial.
-
Vapor Diffusion: Place a solution of your compound in a small open vial, and place this vial inside a larger sealed container with a more volatile "anti-solvent" (a solvent in which your compound is insoluble). The anti-solvent vapor will slowly diffuse into your compound's solution, reducing its solubility and promoting crystallization.
-
Heterogeneous Nucleation: Introducing a surface can sometimes promote nucleation. This can be as simple as scratching the inside of the glass flask with a glass rod or adding inert materials like glass beads.[10]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the best general approach for purifying a novel this compound derivative?
A1: A multi-step approach is typically most effective. Start with a bulk purification technique like flash chromatography to remove major impurities. Follow this with a high-resolution technique like preparative HPLC, often using a chiral column if enantiomeric purity is required. For the final polishing step to obtain a highly pure, solid material, crystallization is often employed. The specific choice of methods will depend on the scale of your synthesis and the physicochemical properties of your derivative.
Q2: My HPLC peaks are tailing. What is the likely cause for an amino acid derivative like this?
A2: Peak tailing for amino acid derivatives is often due to secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on silica-based columns.[3]
-
For Basic Derivatives: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1%) to the mobile phase to compete with your compound for the active silanol sites.[4]
-
For Acidic Derivatives: Ensure the mobile phase pH is low enough to keep the analyte protonated. Adding 0.1% trifluoroacetic acid (TFA) or formic acid can improve peak shape.[3]
-
Buffer Concentration: Ensure your buffer concentration is sufficient (typically 10-20 mM) to control the pH effectively at the column surface.[4]
Q3: How do I choose between normal-phase and reversed-phase HPLC for my derivative?
A3: The choice depends on the overall polarity of your derivative.
-
Reversed-Phase (RP): This is the most common mode and is suitable for moderately polar to nonpolar compounds. If your L-CPG derivative has nonpolar protecting groups (like Boc, Cbz) or is part of a larger, more hydrophobic molecule, RP-HPLC is a good first choice.
-
Normal-Phase (NP): This is ideal for more polar compounds that are not well-retained in RP, or for separating isomers that are difficult to resolve in RP. It requires the use of non-polar, flammable, and often more expensive solvents.
-
HILIC (Hydrophilic Interaction Liquid Chromatography): For very polar L-CPG derivatives, HILIC can be an excellent alternative, using a polar stationary phase with a high organic content mobile phase.
Q4: Can I use a guard column, and is it necessary?
A4: Yes, using a guard column is highly recommended, especially when working with complex sample matrices (e.g., crude reaction mixtures). A guard column is a small, sacrificial column placed before the main analytical or preparative column.[11] It protects the expensive main column from strongly adsorbed impurities and particulates, thereby extending its lifetime and maintaining its performance.[11]
III. Detailed Protocol: Chiral HPLC Method Development
This protocol provides a systematic approach to developing a chiral HPLC method for the separation of L- and D-enantiomers of a protected this compound derivative.
Objective: To achieve baseline separation (Resolution > 1.5) of enantiomers.
Materials:
-
Racemic standard of the cyclopropylglycine derivative.
-
HPLC-grade solvents (Hexane, Isopropanol, Ethanol, Acetonitrile, Methanol).
-
HPLC-grade additives (Trifluoroacetic acid, Triethylamine).
-
Chiral HPLC columns (e.g., Daicel CHIRALPAK series, Phenomenex Lux series).
Methodology:
-
Column Screening (Primary Step):
-
Prepare a ~1 mg/mL solution of the racemic standard in a suitable solvent (e.g., isopropanol or mobile phase).
-
Screen at least two different types of chiral stationary phases (e.g., one cellulose-based and one amylose-based).
-
For each column, run a generic screening method.
-
Normal Phase: Start with 90:10 Hexane:Isopropanol.
-
Reversed-Phase: Start with 50:50 Acetonitrile:Water.
-
-
Evaluate the initial chromatograms for any sign of peak splitting or separation. Even a small shoulder on the peak indicates potential for optimization.[3]
-
-
Mobile Phase Optimization (Iterative Process):
-
Based on the best result from the screening, begin optimizing the mobile phase.
-
If using Normal Phase:
-
Vary the percentage of the alcohol modifier (e.g., from 5% to 20% isopropanol in hexane). A lower percentage generally increases retention and resolution.
-
Try a different alcohol modifier (e.g., ethanol instead of isopropanol).
-
-
If using Reversed-Phase:
-
Adjust the ratio of the organic modifier (acetonitrile or methanol).
-
Introduce a buffer (e.g., 20 mM ammonium acetate) and adjust the pH.
-
-
If using Polar Ionic Mode:
-
Start with Methanol containing 0.1% Acetic Acid and 0.1% Triethylamine.
-
Vary the acid/base ratio (e.g., 2:1 or 1:2) to fine-tune the separation.
-
-
-
Temperature and Flow Rate Adjustment:
-
Once a promising mobile phase is identified, investigate the effect of temperature. Set the column thermostat to 25°C, 20°C, and 15°C and compare the resolution.
-
Optimize the flow rate. Slower flow rates can sometimes increase efficiency and improve resolution, but will also increase run time.
-
Data Summary Table for Method Development:
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Column | CHIRALPAK IA | CHIRALPAK IA | CHIRALPAK IA | CHIRALPAK IB |
| Mobile Phase | 90:10 Hex:IPA | 95:5 Hex:IPA | 90:10 Hex:EtOH | 90:10 Hex:IPA |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25°C | 25°C | 25°C | 25°C |
| Retention Time 1 | 5.2 min | 8.1 min | 6.5 min | 7.8 min |
| Retention Time 2 | 5.8 min | 9.5 min | 7.0 min | 8.3 min |
| Resolution (Rs) | 1.2 | 1.8 | 0.9 | 1.1 |
| Observations | Partial separation | Baseline separation | Poor separation | Partial separation |
IV. References
-
BenchChem. Troubleshooting guide for HPLC analysis of chiral compounds. 3
-
Thermo Fisher Scientific. HPLC Troubleshooting. 4
-
Sigma-Aldrich. HPLC Troubleshooting Guide. 8
-
Sigma-Aldrich. Chiral Chromatography Frequently Asked Questions. --INVALID-LINK--
-
ResearchGate. Practical Syntheses of Both Enantiomers of Cyclopropylglycine and of Methyl 2‐Cyclopropyl‐2‐N‐Boc‐iminoacetate. 12
-
ResearchGate. Synthesis of Amino Acids of Cyclopropylglycine Series. 13
-
HPLC Troubleshooting Guide. 11
-
Chem-Impex. This compound. 1
-
ResearchGate. Templated Crystallization of Glycine Homopeptides: Experimental and Computational Developments. 10
-
Colige, A. C. et al. Challenges and solutions for the downstream purification of therapeutic proteins. PMC. 5
-
Gholami, M. et al. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. PMC. 6
-
NINGBO INNO PHARMCHEM CO.,LTD. The Strategic Importance of this compound in Advanced Organic Synthesis. 2
-
Google Patents. Glycine crystallization method without alcohol precipitation. 9
-
SciProfiles. Protein Stability and Unfolding Following Glycine Radical Formation. 7
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. HPLC Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sciprofiles.com [sciprofiles.com]
- 8. HPLCトラブルシューティングガイド [sigmaaldrich.com]
- 9. CN113200882A - Glycine crystallization method without alcohol precipitation - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Avoiding toxic reagents in L-Cyclopropylglycine synthesis pathways
Technical Support Center: L-Cyclopropylglycine Synthesis
A Guide to Avoiding Toxic Reagents and Troubleshooting Modern Synthetic Pathways
Welcome to the technical support center for this compound synthesis. As Senior Application Scientists, we understand the challenges researchers face in synthesizing this valuable non-natural amino acid, particularly the imperative to move towards safer, more sustainable methods. This guide is designed to provide direct, actionable answers to common problems encountered when replacing hazardous reagents in your synthesis workflows. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
Frequently Asked Questions (FAQs)
Q1: What are the primary toxic reagents in traditional this compound synthesis pathways that we should aim to replace?
A1: Historically, two main classes of toxic reagents have been prevalent:
-
Diazomethane (CH₂N₂): Used for cyclopropanation, the process of forming the core cyclopropyl ring. Diazomethane is highly toxic, explosive, and requires specialized glassware and handling procedures, making it unsuitable for routine or large-scale lab work.[1][2][3]
-
Cyanide Salts (e.g., KCN): Employed in methods like the Strecker reaction to introduce the amino and carboxyl functionalities.[4] Cyanides are acutely toxic and pose significant health and environmental risks.
Our goal is to provide pathways that eliminate the need for these hazardous materials.
Q2: What are the leading "green" or safer strategies to synthesize this compound?
A2: The field has made significant strides in developing safer alternatives. The two most promising strategies are:
-
Chemoenzymatic Synthesis: This approach uses enzymes to perform key transformations with high stereoselectivity under mild, aqueous conditions. A common route involves the reductive amination of a cyclopropyl keto-acid precursor using an amino acid dehydrogenase.[4][5][6] This method avoids harsh reagents and produces the desired L-enantiomer with high purity.
-
Asymmetric Phase-Transfer Catalysis (PTC): This method allows for the alkylation of a glycine equivalent under biphasic conditions (solid-liquid or liquid-liquid), using a chiral catalyst to induce stereoselectivity.[7][8][9] It replaces strong, hazardous bases and toxic anhydrous solvents with safer alternatives like aqueous sodium hydroxide and non-halogenated organic solvents.
Troubleshooting Guide 1: Chemoenzymatic Synthesis via Reductive Amination
This pathway is highly effective for producing enantiomerically pure (S)-Cyclopropylglycine. A typical route starts with the oxidation of cyclopropyl methyl ketone to cyclopropylglyoxylic acid, followed by enzymatic reductive amination.[6]
Visualizing the Chemoenzymatic Workflow
Caption: Comparison of a traditional toxic synthesis route with a modern, greener chemoenzymatic alternative.
Problem: My enzymatic reductive amination has stalled or shows low conversion.
This is a common issue that can often be traced back to enzyme activity, cofactor regeneration, or reaction conditions.
Troubleshooting Decision Tree:
References
- 1. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Imidazotetrazines as Weighable Diazomethane Surrogates for Esterifications and Cyclopropanations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. O'Donnell Amino Acid Synthesis [organic-chemistry.org]
- 9. crdeepjournal.org [crdeepjournal.org]
Technical Support Center: Optimizing Enzymatic Synthesis of L-Cyclopropylglycine
Welcome to the technical support center for the enzymatic synthesis of L-Cyclopropylglycine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing reaction conditions and troubleshooting common experimental hurdles. This compound is a critical non-proteinogenic amino acid used as a chiral building block in the synthesis of various pharmaceuticals. Enzymatic synthesis offers a highly stereoselective, efficient, and green alternative to traditional chemical methods.[1][2]
This document provides foundational knowledge through frequently asked questions, a detailed guide to optimizing temperature and pH, and a robust troubleshooting section to address specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common enzymatic routes for this compound synthesis?
There are several biocatalytic strategies, with the most common being:
-
Hydantoinase/Carbamoylase System: This is a widely used industrial method that starts from a racemic mixture of DL-5-cyclopropyl-hydantoin. A cascade of enzymes, including a hydantoinase, a hydantoin racemase, an N-carbamoyl-amino acid racemase, and an L-carbamoylase, work in concert to convert the racemic starting material into the pure L-amino acid with a theoretical yield of 100%.[3][4]
-
Reductive Amination: This route uses an amine dehydrogenase (AmDH) or a transaminase to convert a keto acid precursor (e.g., cyclopropyl-glyoxylic acid) into this compound.[5] This method often requires a cofactor regeneration system, such as a formate dehydrogenase (FDH), to recycle the NAD(P)H cofactor.[5][6]
-
Acylase-based Kinetic Resolution: This method involves the enantioselective hydrolysis of an N-acyl-Dthis compound derivative. An L-aminoacylase specifically hydrolyzes the N-acyl-L-cyclopropylglycine, allowing for the separation of the desired L-amino acid from the unreacted D-enantiomer. While effective, this method has a maximum theoretical yield of 50%.[7][8]
Q2: Why are temperature and pH critical parameters for this synthesis?
Temperature and pH are paramount because they directly influence both the activity and stability of the enzymes used in the synthesis.[9]
-
Temperature: Each enzyme has an optimal temperature at which it exhibits maximum catalytic activity. Below this optimum, the reaction rate decreases. Above the optimum, the enzyme begins to denature—its three-dimensional structure unravels, leading to a rapid and often irreversible loss of function.
-
pH: The pH of the reaction medium affects the ionization state of amino acid residues in the enzyme's active site and on its overall surface. Deviations from the optimal pH can alter substrate binding, catalytic efficiency, and the enzyme's structural integrity, leading to reduced activity and stability.[10] For multi-enzyme cascades, the chosen pH must be a suitable compromise that maintains sufficient activity for all enzymes in the system.[3][4]
Q3: What are the typical enzymes involved and their general optimal conditions?
The specific enzymes and their optimal conditions can vary. However, general ranges found in the literature provide a good starting point for optimization.
| Enzyme Class | Typical Role in Synthesis | General Optimal Temperature | General Optimal pH |
| Hydantoinase | Hydrolyzes D-hydantoins | 50 - 60 °C | 7.0 - 9.0 |
| L-Carbamoylase | Converts N-carbamoyl-L-amino acid to L-amino acid | 50 - 60 °C | 7.0 - 8.5 |
| Amine Dehydrogenase | Reductive amination of a keto acid | 30 - 40 °C | 8.0 - 9.0 |
| L-Aminoacylase | Hydrolysis of N-acyl-L-amino acids | 37 - 50 °C | 7.0 - 8.5 |
| D-Amino Acid Oxidase | Used in deracemization schemes | 35 - 45 °C | 7.0 - 9.0 |
Note: These are general ranges. The optimal conditions for a specific enzyme from a particular source (e.g., microbial species, engineered variant) must be determined experimentally.[3][4][5][7]
Experimental Workflow for Temperature and pH Optimization
A systematic approach is crucial for identifying the true optimal conditions for your specific enzymatic system. The following workflow outlines a standard procedure for a single enzyme. For multi-enzyme systems, the goal is to find a condition that provides the best overall system productivity.
Caption: A two-part workflow for systematically optimizing pH and temperature for enzymatic activity.
Detailed Protocol:
-
Part 1: pH Optimization.
-
Buffer Preparation: Prepare a series of buffers covering a broad pH range (e.g., pH 6.0 to 10.0 in 0.5 unit increments). Use buffers with appropriate pKa values for each range (e.g., MES for pH 6.0, Phosphate for pH 7.0-8.0, Tris-HCl for pH 8.0-9.0, CAPS for pH 10.0).
-
Reaction Setup: In separate vials, combine your substrate, enzyme(s), and any necessary cofactors in each buffer. Ensure all other parameters (substrate concentration, enzyme loading, temperature) are kept constant. A moderate starting temperature, such as 35°C, is advisable.[5]
-
Analysis: Incubate the reactions and withdraw samples at regular intervals. Quench the reaction (e.g., with acid or organic solvent) and analyze for product formation using a suitable analytical method like HPLC or GC.
-
Data Interpretation: Calculate the initial reaction rate at each pH. Plot the rate (or product yield at a fixed time point) against pH to determine the optimal pH.
-
-
Part 2: Temperature Optimization.
-
Reaction Setup: Using the optimal buffer and pH determined in Part 1, set up a new series of reactions. This time, vary the incubation temperature across a relevant range (e.g., 25°C to 60°C in 5°C increments).
-
Analysis: Perform the experiment and analysis as described for pH optimization.
-
Data Interpretation: Plot the reaction rate or yield against temperature. The peak of this curve represents the optimal temperature for activity. Be aware that enzyme stability may decrease sharply at temperatures above the optimum.
-
Troubleshooting Guide
This section addresses common problems encountered during the enzymatic synthesis of this compound.
Q: My product yield is low, but I can confirm the enzyme is active. What's going wrong?
A: Low yield with an active enzyme often points to an unfavorable reaction equilibrium or product/substrate inhibition.
-
Potential Cause 1: Reversible Reaction Equilibrium. Many enzymatic reactions, particularly those involving transaminases, are reversible.[6][11] The reaction may be reaching equilibrium before all the substrate is converted.
-
Troubleshooting Steps:
-
Increase Substrate/Donor Concentration: For transaminase reactions, try using a large excess of the amine donor (e.g., isopropylamine, L-alanine).[11] For hydrolase reactions, this is less of a concern.
-
In-situ Product Removal (ISPR): Couple the reaction to a subsequent step that consumes the product, thereby pulling the equilibrium forward. For example, if a co-product like acetone is formed, it can be removed by sparging with an inert gas.[6]
-
Change Reaction Medium: In some cases, using a biphasic system (aqueous/organic) can shift the equilibrium by partitioning the product into the organic phase.
-
-
-
Potential Cause 2: Product Inhibition. The synthesized this compound (or a co-product) may be binding to the enzyme's active site and inhibiting further catalysis.
-
Troubleshooting Steps:
-
Run an Inhibition Study: Set up reactions with varying initial concentrations of the product and measure the initial reaction rate. A decrease in rate with added product confirms inhibition.
-
Control Substrate Feed: Instead of adding all the substrate at the beginning, use a fed-batch approach to maintain a low, steady concentration of both substrate and product in the reactor.
-
Immobilize the Enzyme: Immobilizing the enzyme in a packed-bed or fluidized-bed reactor allows for continuous removal of the product from the reaction zone, minimizing inhibition.[6][12]
-
-
Q: The reaction stops before all the substrate is consumed (incomplete conversion). Why?
A: Incomplete conversion is typically caused by enzyme inactivation during the reaction or the depletion of a critical component.
-
Potential Cause 1: Enzyme Instability. The enzyme may be losing activity over the course of the reaction due to non-optimal pH or temperature, or instability in the presence of substrates/products.
-
Troubleshooting Steps:
-
Check Stability at Operating Conditions: Incubate the enzyme under your reaction conditions (pH, temperature, buffer) without the substrate. Take samples over time and measure the residual activity. If activity drops significantly, the conditions are too harsh.
-
Re-optimize pH and Temperature: Your initial optimum may favor activity but not stability. A slightly lower temperature or a pH closer to neutral might provide a better balance for achieving high conversion over a longer reaction time.
-
Use Stabilizing Additives: Additives like glycerol, BSA, or DTT can sometimes improve the operational stability of enzymes.
-
Consider Enzyme Immobilization: Immobilization can significantly enhance the stability of an enzyme against changes in temperature and pH.[6][9][12]
-
-
-
Potential Cause 2: Cofactor Depletion. For reactions using dehydrogenases or certain transaminases, the NAD(P)H cofactor is consumed. If the regeneration system is inefficient, the cofactor will be depleted, and the reaction will stop.
-
Troubleshooting Steps:
-
Verify Regeneration System Activity: Ensure your cofactor regeneration enzyme (e.g., formate dehydrogenase) and its substrate (e.g., formate) are active and present in sufficient quantities.[5]
-
Increase Cofactor Concentration: While expensive, slightly increasing the initial concentration of NAD(P)H can sometimes help overcome minor inefficiencies in the regeneration cycle.
-
Optimize Regeneration Conditions: The optimal pH and temperature for your primary enzyme might not be ideal for the regeneration enzyme. You may need to find a compromise that allows both to function effectively.
-
-
Q: My results are inconsistent between different experimental runs. What is the cause?
A: Inconsistency often stems from poor control over critical reaction parameters or variability in reagents.
References
- 1. researchgate.net [researchgate.net]
- 2. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Navigating Aggregation in Peptides Containing L-Cyclopropylglycine (Cpg)
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with L-Cyclopropylglycine (Cpg)-containing peptides. The unique structural properties of Cpg, a non-natural amino acid, offer exciting possibilities for modulating peptide conformation and enhancing therapeutic potential. However, its rigid cyclopropyl moiety can also introduce challenges, most notably peptide aggregation during synthesis and subsequent handling.
This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical laboratory experience. Our goal is to equip you with the knowledge to anticipate, diagnose, and overcome aggregation-related issues, ensuring the successful synthesis and purification of your target peptides.
Frequently Asked Questions (FAQs)
Q1: What is this compound (Cpg) and why does it increase the risk of peptide aggregation?
A1: this compound (Cpg) is a non-natural amino acid characterized by a cyclopropane ring attached to the alpha-carbon. This rigid structure imparts significant conformational constraints on the peptide backbone.[1][2] While this rigidity can be advantageous for designing peptides with specific secondary structures, it can also promote intermolecular interactions that lead to aggregation. The hydrophobic nature of the cyclopropyl group can further drive self-assembly and reduce solubility in aqueous solutions.[3][4]
Q2: What are the common signs of peptide aggregation during Solid-Phase Peptide Synthesis (SPPS)?
A2: On-resin aggregation during SPPS can manifest in several ways:
-
Poor Resin Swelling: The peptide-resin beads may appear clumped or shrunken, indicating poor solvation of the growing peptide chains.[5]
-
Incomplete Coupling Reactions: A positive Kaiser test (for primary amines) or Chloranil test (for secondary amines) after a coupling step suggests that the N-terminus of the peptide is inaccessible to the incoming amino acid.
-
Slow or Incomplete Fmoc Deprotection: Aggregated peptide chains can hinder the access of the piperidine solution to the Fmoc protecting group, leading to incomplete deprotection.
-
Increased Deletion Sequences: Mass spectrometry analysis of the crude product may reveal a higher than expected proportion of (n-1), (n-2), etc., deletion sequences, which are a direct consequence of failed coupling steps.
Q3: Can I predict if my Cpg-containing peptide sequence is likely to aggregate?
A3: While precise prediction is challenging, certain sequence characteristics increase the likelihood of aggregation. Peptides with a high content of hydrophobic residues, including Cpg, are more prone to aggregation.[6] Stretches of consecutive hydrophobic amino acids are particularly problematic.[7] The conformational rigidity introduced by Cpg can exacerbate this issue by promoting the formation of stable, ordered aggregates like β-sheets.[7]
Q4: Beyond SPPS, when else can aggregation of Cpg-containing peptides be an issue?
A4: Aggregation is not limited to the synthesis phase. You may also encounter problems during:
-
Cleavage and Deprotection: The peptide may precipitate from the cleavage cocktail upon removal from the resin.
-
Purification: Aggregated peptides can behave unpredictably during HPLC, often resulting in broad or tailing peaks, or even precipitation on the column.[8]
-
Lyophilization and Reconstitution: Highly aggregation-prone peptides can be difficult to redissolve after lyophilization, forming gels or insoluble matter.[9]
Troubleshooting Guides
This section provides detailed protocols and strategies to mitigate aggregation at various stages of your workflow.
Issue 1: On-Resin Aggregation During SPPS
If you observe signs of aggregation during synthesis, consider the following interventions.
-
Pseudoproline Dipeptides: The introduction of pseudoproline dipeptides at strategic locations in the peptide sequence can disrupt the formation of secondary structures that lead to aggregation.[10][11][12] These dipeptides introduce a "kink" in the peptide backbone, improving solvation.[10][12]
Experimental Protocol: Incorporating a Pseudoproline Dipeptide
-
Identify a Ser or Thr residue in your sequence that is in proximity to the aggregation-prone region.
-
Substitute the standard Fmoc-Ser(tBu)-OH or Fmoc-Thr(tBu)-OH with the corresponding Fmoc-Xaa-Ser(ψPro)-OH or Fmoc-Xaa-Thr(ψPro)-OH dipeptide.
-
Dissolve the pseudoproline dipeptide (1.5-2.0 eq) and a suitable coupling agent (e.g., HCTU, 1.5-2.0 eq) in DMF.
-
Add DIPEA (3-4 eq) to the solution and pre-activate for 1-2 minutes.
-
Add the activated mixture to the deprotected peptide-resin and couple for 1-2 hours.
-
Confirm completion of the coupling using a Kaiser test. If the test is positive, a second coupling may be necessary.
-
-
Backbone Protection (Hmb/Dmb): Incorporating a 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb) group on the backbone nitrogen of an amino acid can effectively disrupt interchain hydrogen bonding.[13]
-
Elevated Temperature/Microwave Synthesis: Performing couplings at elevated temperatures (60-90°C) or using a microwave peptide synthesizer can provide the necessary energy to overcome aggregation-induced steric hindrance and improve coupling efficiency.[1][9][14][15] Microwave energy can significantly shorten reaction times and improve the purity of difficult sequences.[9][14][16]
Experimental Protocol: Microwave-Assisted SPPS
-
Place the peptide-resin in the reaction vessel of a microwave peptide synthesizer.
-
Deprotection: Add 20% piperidine in DMF and apply microwave power to reach 75-90°C for 3-5 minutes.
-
Wash the resin thoroughly with DMF.
-
Coupling: Add the Fmoc-amino acid (5 eq), coupling reagent (e.g., HCTU, 5 eq), and DIPEA (10 eq) in DMF.
-
Apply microwave power to reach 75-90°C for 5-10 minutes.
-
Wash the resin thoroughly with DMF and proceed to the next cycle.
-
-
Chaotropic Agents: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and/or washing steps can disrupt hydrogen bonding networks and improve solvation.[13][17][18]
Table 1: Recommended Concentrations of Chaotropic Agents in SPPS
Chaotropic Agent Recommended Concentration Solvent Lithium Chloride (LiCl) 0.2 - 0.4 M DMF | Potassium Thiocyanate (KSCN) | 0.2 - 0.4 M | DMF |
References
- 1. deepdyve.com [deepdyve.com]
- 2. researchgate.net [researchgate.net]
- 3. Peptide Solubility and Storage Tips | Product Guides | Biosynth [biosynth.com]
- 4. Aggregation Rules of Short Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. bachem.com [bachem.com]
- 7. wolfson.huji.ac.il [wolfson.huji.ac.il]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. reddit.com [reddit.com]
- 13. Beyond 20 in the 21st Century: Prospects and Challenges of Non-canonical Amino Acids in Peptide Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemimpex.com [chemimpex.com]
- 15. researchgate.net [researchgate.net]
- 16. Peptide ionophores: synthesis and cation-binding properties of a bicyclic peptide containing glycine and lysine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. medchemexpress.com [medchemexpress.com]
- 18. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Validation & Comparative
A Guide to Conformational Control: L-Cyclopropylglycine vs. L-Proline Effects on Peptide Secondary Structure
Introduction
In the intricate world of peptide science and drug development, the ability to control and predict the three-dimensional structure of a peptide is paramount. Conformation dictates function, influencing everything from receptor binding affinity and specificity to metabolic stability and bioavailability. For decades, researchers have utilized conformationally constrained amino acids to sculpt peptide backbones into desired secondary structures.
The proteinogenic amino acid L-proline has long been the gold standard, a natural tool for inducing turns and disrupting helices with predictable precision.[1][2] Its unique cyclic side chain, which includes the backbone nitrogen, provides a rigid constraint that has been both a cornerstone of protein architecture and a tool for peptide chemists.[3] However, the quest for novel therapeutics demands a broader toolkit. Enter L-Cyclopropylglycine (Cpg), a non-natural amino acid that offers a different flavor of conformational rigidity.[4][5] With its compact, sterically demanding cyclopropyl ring, Cpg presents an alternative strategy for influencing peptide folding.
This guide provides an in-depth comparison of this compound and L-proline, moving beyond simple classification to explore the nuanced effects each has on peptide secondary structure. We will delve into the structural rationale for their influence, present a robust experimental framework for their comparative analysis, and offer insights to guide researchers in selecting the appropriate residue for their specific peptide design goals.
Part 1: Structural Foundations: A Tale of Two Rings
The distinct effects of Proline and Cyclopropylglycine originate from the unique geometry of their respective cyclic systems.
-
L-Proline (Pro): The Backbone Lock L-proline's defining feature is its five-membered pyrrolidine ring, which incorporates both the α-carbon and the backbone amide nitrogen.[1] This cyclization has two profound consequences. First, it eliminates the amide proton, meaning a proline residue in a peptide chain cannot act as a hydrogen bond donor, a critical interaction for stabilizing α-helices and β-sheets.[1][6] Second, and most importantly, it severely restricts the backbone dihedral angle phi (φ) to a narrow range of approximately -60° to -65°.[1][2] This "backbone lock" effectively removes rotational freedom at this position, acting as a powerful determinant of local conformation.
-
This compound (Cpg): The Side-Chain Governor In contrast, this compound is an α-amino acid where the side chain is a cyclopropyl ring attached to the α-carbon.[7] The backbone nitrogen remains a secondary amine with a hydrogen atom available for bonding. The primary constraint imposed by Cpg is steric. The rigid, three-membered ring restricts the rotation of the side-chain dihedral angles (χ1 and χ2) and creates significant steric hindrance. This bulkiness, in turn, influences the allowable backbone dihedral angles (φ and ψ) of both the Cpg residue itself and its neighbors, albeit in a less absolute manner than proline's locked φ angle. It acts as a "governor," limiting conformational freedom rather than locking it into a single state.
Caption: Structural differences between L-Proline and this compound.
Part 2: Impact on Canonical Secondary Structures
The structural differences outlined above translate into distinct and predictable effects on common peptide secondary structures.
| Secondary Structure | L-Proline Effect | This compound Effect | Mechanistic Rationale |
| α-Helix | Strongly Disruptive. Often called a "helix breaker," it introduces a significant kink (~20°) in the helical axis.[8][9][10] | Disruptive. The bulky side chain sterically clashes with preceding residues in the i-4 position, disfavoring the helical conformation. | Proline: The fixed φ angle is incompatible with ideal helical geometry, and the lack of an N-H proton breaks the H-bond pattern.[11] Cpg: Steric hindrance from the rigid cyclopropyl group prevents the backbone from adopting the necessary φ/ψ angles for a stable helix. |
| β-Sheet | Disruptive. Prevents the extended conformation required for sheet formation. Typically found only in edge strands or turns between strands.[1][2] | Likely Disruptive. The non-planar, bulky side chain would interfere with the tight packing and inter-strand hydrogen bonding of a β-sheet. | Proline: The cyclic backbone prevents the peptide from adopting the extended conformation (ψ ≈ +135°) needed for a β-strand. Cpg: The cyclopropyl group's steric demands are incompatible with the planarity and close packing of adjacent strands. |
| β-Turn | Strongly Promotes. The pre-organized φ angle of proline makes it a common residue at the i+1 position of Type I and Type II β-turns.[1][2] | Potentially Promotes. The conformational restriction can favor turn structures, making it a potential turn-inducer or mimetic. | Proline: The fixed backbone geometry reduces the entropic penalty of forming a turn structure.[12][13] Cpg: By restricting backbone rotation through steric hindrance, Cpg can lower the energy barrier to adopting a turn conformation over a random coil. |
| Polyproline II (PPII) Helix | Forms PPII Helices. Sequences of three or more prolines can form a left-handed polyproline II helix, a crucial structure in collagen and signaling proteins.[1][2][14] | Does not form PPII Helices. Lacks the specific N-cyclized backbone structure required for PPII formation. | Proline: The unique backbone constraint is the fundamental repeating unit that defines the PPII helical structure. Cpg: The constraint is in the side chain, which does not propagate the specific backbone geometry of a PPII helix. |
Part 3: Experimental Guide: A Comparative Analysis Workflow
To empirically determine the effects of these residues, a systematic and self-validating experimental workflow is essential. This process allows for the direct comparison of L-Proline and this compound within an identical peptide sequence context, isolating the residue's impact as the primary variable.
Caption: Workflow for comparing the structural effects of amino acid substitutions.
Step 1: Peptide Design and Synthesis
Expertise & Rationale: The causality behind this step is isolation of variables . To compare the intrinsic conformational propensities of Pro and Cpg, they must be studied in a host peptide sequence that is otherwise neutral or has a known, stable conformation (like an α-helix). A short, alanine-rich sequence is ideal as alanine has a high helical propensity but is not overly constraining.
Protocol: Solid-Phase Peptide Synthesis (Fmoc Chemistry)
-
Resin Preparation: Start with 0.1 mmol of Rink Amide MBHA resin in a peptide synthesis vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF (2 x 10 minutes). Wash thoroughly with DMF.
-
Amino Acid Coupling:
-
In a separate vial, dissolve the first Fmoc-protected amino acid (4 eq, 0.4 mmol), HBTU (3.9 eq, 0.39 mmol), and HOBt (4 eq, 0.4 mmol) in DMF.
-
Add DIPEA (8 eq, 0.8 mmol) to activate the solution (color will turn yellow).
-
Immediately add the activated amino acid solution to the resin. Agitate for 1-2 hours.
-
Wash thoroughly with DMF. Confirm coupling completion with a Kaiser test.
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the sequence, incorporating Fmoc-Pro-OH, Fmoc-Cpg-OH, and Fmoc-Ala-OH at the desired positions.
-
N-terminal Acetylation: After the final deprotection, acetylate the N-terminus with a solution of acetic anhydride/DIPEA/DMF (1:2:7) for 30 minutes.
-
Cleavage and Deprotection: Wash the final peptide-resin with dichloromethane (DCM). Treat with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
Purification & Verification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC. Verify the mass and purity (>95%) via LC-MS and analytical HPLC.
Step 2: Analysis by Circular Dichroism (CD) Spectroscopy
Expertise & Rationale: CD spectroscopy is a rapid, non-destructive technique that provides a "fingerprint" of the average secondary structure of a peptide in solution.[15] It is the ideal first-pass experiment to see if the Pro or Cpg substitution has caused a global conformational change (e.g., from helix to random coil).
Protocol: CD Analysis
-
Sample Preparation: Prepare a ~50 µM peptide stock solution in a suitable buffer (e.g., 10 mM sodium phosphate, pH 7.0). The buffer should be optically transparent below 200 nm.
-
Instrument Setup: Use a calibrated CD spectrometer. Set the scan range from 190 to 260 nm, with a data pitch of 0.5 nm, a scan speed of 50 nm/min, and a bandwidth of 1 nm. Use a 1 mm pathlength quartz cuvette.
-
Data Acquisition: Record three scans for the peptide sample and three scans for the buffer blank at a controlled temperature (e.g., 25°C).
-
Data Processing: Average the scans for the sample and subtract the averaged buffer blank. Convert the raw data (ellipticity in millidegrees) to Mean Residue Ellipticity [θ] using the formula: [θ] = (mdeg) / (10 * c * n * l) where c is the molar concentration, n is the number of residues, and l is the pathlength in cm.
-
Interpretation:
-
α-Helix: Strong negative bands at ~222 nm and ~208 nm, and a strong positive band at ~192 nm.
-
β-Sheet: A negative band around 218 nm and a positive band around 195 nm.
-
Random Coil: A strong negative band near 198 nm.[15]
-
PPII Helix: A weak positive band at ~228 nm and a strong negative band at ~206 nm.[14][16]
-
Step 3: High-Resolution Analysis by NMR Spectroscopy
Expertise & Rationale: While CD gives a global average, NMR provides atomic-level resolution.[17] It is the only way to definitively determine the specific dihedral angles, identify the precise location of a turn or kink, and build a 3D model of the peptide in solution.[18]
Protocol: 2D NMR for Structure Determination
-
Sample Preparation: Lyophilize the purified peptide and re-dissolve it to a concentration of 1-5 mM in 90% H₂O / 10% D₂O at a specific pH (e.g., 5.0, to slow amide proton exchange).
-
Data Acquisition:
-
1D ¹H Spectrum: Acquire a simple proton spectrum to check for sample purity and proper folding (indicated by chemical shift dispersion).
-
2D TOCSY (Total Correlation Spectroscopy): Acquire a TOCSY spectrum with a mixing time of ~80 ms. This experiment identifies all protons within a given amino acid's spin system.
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Acquire a NOESY spectrum with a mixing time of ~200-300 ms. This is the critical experiment, as cross-peaks in a NOESY spectrum indicate that two protons are close in space (< 5 Å), providing the distance restraints needed for structure calculation.
-
-
Data Processing and Assignment: Process the spectra using appropriate software (e.g., TopSpin, NMRPipe). Use the TOCSY spectrum to assign protons to specific amino acid types and then "walk" along the backbone using sequential NOEs (Hα(i) to HN(i+1)) to assign them to their position in the sequence.
-
Structure Calculation:
-
Integrate NOESY cross-peaks to generate a list of distance restraints.
-
Use software like CYANA, XPLOR-NIH, or CNS to calculate an ensemble of 3D structures that satisfy these experimental restraints.
-
The final structure is represented by the averaged, lowest-energy ensemble of conformers.
-
Conclusion: Selecting the Right Conformational Tool
The choice between L-proline and this compound is not a matter of which is "better," but which is the appropriate tool for the task at hand. This guide demonstrates that they are fundamentally different tools for manipulating peptide structure.
-
L-Proline is a tool of precision and mimicry . Its effects are well-documented and profound. It should be the first choice when the goal is to:
-
This compound is a tool for steric fine-tuning and exploration . It offers a more subtle, localized constraint. It is an excellent candidate when the objective is to:
-
Introduce rigidity into a peptide backbone to improve metabolic stability without the drastic structural disruption of proline.
-
Explore novel conformational space around a specific residue, potentially leading to new receptor binding modes.
-
Serve as a conformationally restricted building block in peptidomimetic drug design where the N-H hydrogen bond donor is required.[4]
-
By understanding the distinct structural constraints each residue imposes and employing the rigorous experimental workflow detailed here, researchers can move from speculative design to rational engineering, sculpting peptides with the precise conformations required for therapeutic success.
References
- 1. Page loading... [guidechem.com]
- 2. Proline - Wikipedia [en.wikipedia.org]
- 3. Proline: The Distribution, Frequency, Positioning, and Common Functional Roles of Proline and Polyproline Sequences in the Human Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. quora.com [quora.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Structural and functional implications of a proline residue in the antimicrobial peptide gaegurin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bc401.bmb.colostate.edu [bc401.bmb.colostate.edu]
- 10. youtube.com [youtube.com]
- 11. Proline motifs in peptides and their biological processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of proline and glycine residues on dynamics and barriers of loop formation in polypeptide chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: Applications in secondary structure analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Distinct circular dichroism spectroscopic signatures of polyproline II and unordered secondary structures: applications in secondary structure analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chem.uzh.ch [chem.uzh.ch]
- 18. NMR as a biophysical technique for studying peptide conformations, and its application in the design, and study of peptide cell permeability - American Chemical Society [acs.digitellinc.com]
- 19. researchgate.net [researchgate.net]
Comparative study of cyclopropylglycine and other non-natural amino acids
An In-Depth Comparative Guide to Cyclopropylglycine and Other Non-Natural Amino Acids in Peptide-Based Drug Discovery
Authored by a Senior Application Scientist
Introduction: Expanding the Chemical Alphabet of Peptides
In the landscape of modern therapeutics, peptides occupy a unique and powerful space between small molecules and large biologics. Their high specificity and potency are often unparalleled. However, native peptides are frequently hampered by significant pharmacological liabilities, including poor metabolic stability due to proteolytic degradation and rapid clearance from the body.[1][2] A transformative strategy to overcome these limitations is the incorporation of non-natural amino acids (nnAAs). These synthetic building blocks expand the chemical diversity available to peptide chemists, providing a robust toolkit to fine-tune the physicochemical and biological properties of peptide drug candidates.[3][4][5]
The strategic incorporation of nnAAs can confer several key advantages:
-
Enhanced Proteolytic Stability: By modifying the peptide backbone or side chains, nnAAs can create structures that are no longer recognized or cleaved by endogenous proteases, thereby extending the peptide's in-vivo half-life.[1][6][7]
-
Modulation of Biological Activity: The unique steric and electronic properties of nnAAs can alter a peptide's three-dimensional conformation, leading to modulated binding affinity and selectivity for its biological target.[6]
-
Improved Pharmacokinetics: Changes in properties like lipophilicity and hydrogen bonding capacity can lead to better absorption, distribution, metabolism, and excretion (ADME) profiles.
Among the vast arsenal of nnAAs, conformationally constrained residues are particularly valuable. By reducing the conformational flexibility of a peptide, these residues can "pre-organize" it into its bioactive conformation, minimizing the entropic penalty upon binding to its target receptor and often leading to a significant increase in potency.[8][9] This guide provides a comparative analysis of one of the most effective conformational constraints, Cyclopropylglycine (Cpg) , against other widely used non-natural amino acids.
The Unique Power of Cyclopropylglycine (Cpg): Rigidity by Design
Cyclopropylglycine is a non-natural amino acid distinguished by its three-membered ring side chain. This small, rigid carbocycle imparts profound and predictable effects on peptide structure and function.[10][11] The defining characteristic of the cyclopropyl group is its conformational rigidity; unlike larger cycloalkanes, it has no ring flip.[12] This inherent rigidity severely restricts the rotation around the chi (χ) angles of the side chain and, consequently, the allowable phi (φ) and psi (ψ) backbone dihedral angles.[13]
The introduction of Cpg into a peptide sequence serves as a powerful tool to induce specific secondary structures, such as β-turns, or to stabilize existing ones. This conformational constraint is a key strategy in medicinal chemistry to lock a peptide into its biologically active shape, enhancing both receptor affinity and selectivity.[10][14] Furthermore, the cyclopropyl moiety provides steric bulk in a well-defined spatial orientation, which can effectively shield the adjacent peptide bonds from enzymatic hydrolysis.[15] The biosynthesis of cyclopropylglycine has even been observed in nature, where radical S-adenosyl-l-methionine (rSAM) enzymes catalyze its formation in ribosomally synthesized peptides, highlighting its utility in creating stable, bioactive molecules.[16][17][18][19]
Caption: Conformational freedom of Glycine vs. the rigid constraint of Cyclopropylglycine.
Comparative Analysis: Cyclopropylglycine vs. Other Key Non-Natural Amino Acids
The choice of a non-natural amino acid is a critical decision in peptide design. The ideal candidate depends on the specific goals of the modification—whether it is to increase steric bulk, introduce a new functional group, or enforce a particular conformation. Below, we compare Cyclopropylglycine to other commonly used nnAAs.
| Amino Acid | Structure | Key Features & Rationale for Use | Impact on Peptide Properties | Common Applications |
| (L)-Cyclopropylglycine (Cpg) | C₅H₉NO₂ | Conformational Rigidity: The cyclopropyl ring severely restricts side-chain and backbone torsion angles.[13] Defined Steric Profile: Presents a compact, well-defined steric block. | Dramatically increases proteolytic stability. Induces or stabilizes β-turns. Can significantly enhance binding affinity by reducing the entropic cost of binding. | Mimetics of secondary structures, improving receptor selectivity, enhancing metabolic stability.[10][15] |
| (L)-Tert-butylglycine (Tbg) | C₆H₁₃NO₂ | High Steric Hindrance: The bulky tert-butyl group provides a large steric shield. Acyclic & Lipophilic: Increases local lipophilicity without the defined rigidity of a ring. | Excellent shield against proteolysis. Can disrupt helical structures but may promote extended or turn conformations. Often improves potency by displacing water or making favorable hydrophobic contacts. | General enhancement of metabolic stability, probing steric requirements in receptor pockets.[20] |
| (L)-Cyclohexylglycine (Chg) | C₈H₁₅NO₂ | Large Lipophilic Side Chain: The cyclohexyl group is significantly larger and more flexible (due to chair-boat flips) than the cyclopropyl group.[21] | Provides substantial steric bulk and hydrophobicity, leading to high proteolytic resistance. Can improve cell permeability. Its flexibility offers a different conformational profile than Cpg. | Key intermediate in antivirals (e.g., Telaprevir).[22] Used to enhance solubility and modulate neurotransmitter activity.[21][23][24] |
| (L)-Neopentylglycine (Npg) | C₇H₁₅NO₂ | Bulky & Spatially Distant Hindrance: Similar to Tbg but with an additional methylene spacer, placing the steric bulk further from the backbone. | Offers significant protease resistance. The spacer provides more rotational freedom compared to Tbg, allowing for different conformational sampling. | Used in peptide synthesis to introduce a unique bulky side chain for structure-activity relationship (SAR) studies.[25] |
| D-Amino Acids (e.g., D-Ala) | Varies | Stereochemical Inversion: As mirror images of the natural L-amino acids, they are not recognized by most endogenous proteases.[26] | Confers exceptional resistance to proteolysis. Can disrupt or stabilize secondary structures like β-sheets and helices depending on the position.[7][27] Often used to create protease-resistant peptide analogs.[26][28] | Enhancing peptide stability and bioavailability, developing enzyme inhibitors, and creating peptides with unique biological activities.[6][7][26] |
Experimental Section: Methodologies and Protocols
The successful application of these nnAAs requires robust experimental protocols. The following sections detail the core methodologies for their incorporation and subsequent analysis.
Protocol 1: Incorporation of Fmoc-L-Cyclopropylglycine-OH via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of a sterically hindered nnAA like Cpg into a peptide sequence using the standard Fmoc/tBu strategy on a Wang resin.
Rationale: Sterically hindered amino acids like Cpg and Tbg can exhibit slow coupling kinetics. To ensure a complete reaction and avoid deletion sequences, a more potent activating agent (e.g., HCTU) and a non-nucleophilic base (DIEA) are employed. A simple colorimetric test (Kaiser test) is used to validate the completion of the coupling step.
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a non-natural amino acid.
Step-by-Step Methodology:
-
Resin Swelling: Place the Fmoc-protected amino acid-loaded Wang resin (1.0 eq) in a reaction vessel. Swell the resin in dimethylformamide (DMF) for 30 minutes with gentle agitation.[29]
-
Fmoc Deprotection: Drain the DMF. Add a solution of 20% piperidine in DMF to the resin. Agitate for 5 minutes. Drain and repeat with a fresh 20% piperidine solution for 15 minutes.
-
Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.
-
Amino Acid Coupling:
-
In a separate vial, dissolve Fmoc-L-Cyclopropylglycine-OH (4.0 eq) and HCTU (3.9 eq) in a minimal amount of DMF.
-
Add N,N-diisopropylethylamine (DIEA) (8.0 eq) to the activation mixture and vortex for 1 minute.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.[29]
-
Allow the coupling reaction to proceed for 1-2 hours with agitation. For highly hindered couplings, extend the time to 4 hours or perform a double coupling.
-
-
Coupling Completion Check (Kaiser Test):
-
Take a small sample of resin beads and wash them with ethanol.
-
Add 2-3 drops each of phenol in ethanol, potassium cyanide in pyridine, and ninhydrin in ethanol. Heat at 100°C for 5 minutes.
-
A blue color indicates a complete reaction (free secondary amine of proline will be reddish-brown). A yellow/colorless result indicates an incomplete reaction, requiring a second coupling step.
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) and then dichloromethane (DCM) (3 x 1 min).
-
Repeat Cycle: Return to Step 2 for the incorporation of the next amino acid in the sequence.
-
Final Cleavage and Deprotection: Once the synthesis is complete, wash the peptide-resin with DCM and dry under vacuum. Add a cleavage cocktail (e.g., 95% Trifluoroacetic acid, 2.5% Triisopropylsilane, 2.5% Water) and gently agitate for 2-4 hours.[29]
-
Peptide Precipitation and Purification: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[29] Pellet the peptide via centrifugation, wash with cold ether, and dry. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: Proteolytic Stability Assay
Rationale: This assay provides quantitative data on the effectiveness of nnAA incorporation in preventing enzymatic degradation. By comparing the degradation rate of the modified peptide to its natural counterpart, we can directly measure the stability enhancement.
Caption: Comparative workflow for assessing the proteolytic stability of peptides.
Step-by-Step Methodology:
-
Solution Preparation: Prepare stock solutions of the native peptide and the nnAA-modified peptide (e.g., 1 mg/mL in assay buffer, such as 50 mM Tris-HCl, pH 8.0). Prepare a stock solution of the protease (e.g., Trypsin at 1 mg/mL in the same buffer).
-
Reaction Setup: In separate microcentrifuge tubes, add the peptide solution to achieve a final concentration of 100 µM.
-
Initiate Reaction: Add the protease to each tube to achieve a final enzyme:substrate ratio of 1:100 (w/w). For the t=0 time point, add the enzyme and immediately quench the reaction as described in Step 5.
-
Incubation: Incubate the reaction mixtures at 37°C.
-
Time Points and Quenching: At designated time points (e.g., 0, 1, 4, 8, and 24 hours), withdraw an aliquot from each reaction tube and quench the enzymatic activity by adding an equal volume of 1% TFA or by heating.
-
Analysis: Analyze each quenched sample by RP-HPLC. Monitor the disappearance of the full-length peptide peak over time.
-
Data Interpretation: Plot the percentage of remaining intact peptide versus time for both the native and modified peptides. The half-life (t₁/₂) can then be calculated to quantify the improvement in stability.
Conclusion and Future Outlook
The incorporation of non-natural amino acids has moved from a niche academic exercise to a cornerstone of modern peptide drug development.[6] Cyclopropylglycine stands out as a particularly powerful tool, offering a predictable and potent method to enforce conformational constraint, thereby enhancing binding affinity and proteolytic resistance. While other nnAAs like Tert-butylglycine and Cyclohexylglycine offer significant advantages, particularly in providing steric shielding, the unique, rigid geometry of Cpg provides a level of conformational control that is difficult to achieve with acyclic or more flexible cyclic side chains.
The future of this field lies in the continued development of novel nnAAs with even more diverse functionalities and the refinement of synthetic and biosynthetic methods for their incorporation.[30][31] As our understanding of the complex interplay between peptide conformation, stability, and biological activity grows, so too will our ability to rationally design next-generation peptide therapeutics with precisely tailored pharmacological profiles, capable of addressing even the most challenging biological targets.
References
- 1. benchchem.com [benchchem.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Unnatural Amino Acids for Peptide Synthesis [sigmaaldrich.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jpt.com [jpt.com]
- 6. benchchem.com [benchchem.com]
- 7. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Conformational Constraint on Peptide Solubility Limits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conformational restrictions of biologically active peptides via amino acid side chain groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nbinno.com [nbinno.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Conformational behavior of α,α‐dialkylated peptides: Ab initio and empirical results for cyclopropylglycine | Semantic Scholar [semanticscholar.org]
- 14. nbinno.com [nbinno.com]
- 15. Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Identification of a poly-cyclopropylglycine-containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. nbinno.com [nbinno.com]
- 21. nbinno.com [nbinno.com]
- 22. nbinno.com [nbinno.com]
- 23. chemimpex.com [chemimpex.com]
- 24. nbinno.com [nbinno.com]
- 25. L-α-新戊基甘氨酸 ≥98.0% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 26. lifetein.com [lifetein.com]
- 27. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 28. D-Amino Acid-Containing Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 29. benchchem.com [benchchem.com]
- 30. A Biosynthetic Approach for the Incorporation of Unnatural Amino Acids into Proteins | Springer Nature Experiments [experiments.springernature.com]
- 31. Reprogramming natural proteins using unnatural amino acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07028B [pubs.rsc.org]
A Senior Application Scientist's Guide to the Validation of L-Cyclopropylglycine Enantiomeric Purity by Chiral HPLC
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules like L-Cyclopropylglycine, a non-proteinogenic amino acid, is a critical step in guaranteeing safety and efficacy. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is the gold standard for this analysis. This guide provides an in-depth comparison of suitable HPLC methods, explains the rationale behind methodological choices, and offers detailed, validated protocols to ensure trustworthy and reproducible results.
The Analytical Challenge: Direct vs. Indirect Separation
The enantiomeric purity of amino acids can be determined via two main HPLC strategies: indirect and direct separation.[1]
-
Indirect Separation: This method involves derivatizing the amino acid enantiomers with a chiral agent to form diastereomers, which can then be separated on a standard achiral column.[1] While effective, this adds a sample preparation step and introduces potential sources of error.
-
Direct Separation: This is the preferred approach, utilizing a Chiral Stationary Phase (CSP) to directly resolve the enantiomers.[1] This method is simpler, faster, and eliminates the risks associated with derivatization. This guide will focus on direct separation methods.
Strategic Selection of a Chiral Stationary Phase for this compound
The success of a direct chiral separation hinges on the selection of the appropriate CSP. The choice is dictated by the analyte's structure and the chiral recognition mechanism of the stationary phase. For underivatized amino acids like this compound, which are zwitterionic and polar, three main types of CSPs are most effective: Crown Ether-Based, Macrocyclic Glycopeptide-Based, and Polysaccharide-Based.
Crown Ether-Based CSPs (e.g., CROWNPAK® CR-I(+))
Mechanism of Action: These CSPs utilize a chiral crown ether, which forms inclusion complexes with the primary ammonium ion (-NH3+) of the amino acid.[2] The separation is achieved through differences in the stability of the diastereomeric complexes formed between the enantiomers and the chiral crown ether. This interaction is highly effective under acidic mobile phase conditions, which ensure the amino group is protonated.[3]
Why it's a Top Choice: Crown ether phases are renowned for their excellent enantioselectivity for compounds with a primary amine at the chiral center, making them ideal for underivatized amino acids.[2][4] For this compound, the cyclopropyl group provides a distinct steric hindrance that enhances the differential interaction within the chiral cavity of the crown ether. The D-enantiomer typically elutes before the L-enantiomer on a CR(+) column.[2]
Macrocyclic Glycopeptide-Based CSPs (e.g., Astec® CHIROBIOTIC® T)
Mechanism of Action: These phases use macrocyclic glycopeptides, like teicoplanin, covalently bonded to silica. They offer a complex chiral environment with multiple interaction points, including hydrogen bonding, ionic interactions, and inclusion in hydrophobic cavities. This versatility allows them to separate a broad range of polar and ionic compounds.
Why it's a Strong Alternative: CHIROBIOTIC® T is particularly effective for underivatized amino acids and is compatible with a wide array of mobile phases, including polar ionic and reversed-phase, making it highly suitable for LC-MS applications.[5] The D-enantiomer is consistently retained more strongly than the L-enantiomer on these phases, a characteristic stemming from the natural binding preference of the glycopeptide for D-alanine residues in bacterial cell walls.
Polysaccharide-Based CSPs (e.g., CHIRALPAK® AD-H)
Mechanism of Action: These CSPs consist of derivatized cellulose or amylose coated or immobilized on a silica support.[6] Chiral recognition is achieved through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance within the chiral grooves of the polysaccharide structure.[6][7]
Why it's Less Ideal for this Application: While extremely versatile for a wide range of chiral compounds, polysaccharide-based CSPs are often less effective for the separation of small, highly polar, underivatized amino acids.[8] These analytes may not interact strongly or selectively enough with the chiral grooves, often leading to poor or no separation. They are generally more successful for derivatized amino acids or less polar molecules.[9]
Comparative Performance Guide
The following table summarizes the expected performance of the recommended CSPs for the analysis of this compound enantiomeric purity.
| Feature | CROWNPAK® CR-I(+) | Astec® CHIROBIOTIC® T | CHIRALPAK® AD-H |
| Chiral Selector | Chiral Crown Ether | Teicoplanin (Macrocyclic Glycopeptide) | Amylose tris(3,5-dimethylphenylcarbamate) |
| Primary Interaction | Inclusion Complexation, Ionic | H-Bonding, Ionic, Inclusion | H-Bonding, Dipole-Dipole, Steric |
| Typical Mobile Phase | Acidic Aqueous/Organic (e.g., HClO₄ or TFA) | Polar Organic, Polar Ionic, Reversed-Phase | Normal Phase (e.g., Hexane/IPA) |
| Expected Resolution (Rs) | Excellent (> 2.0) | Good to Excellent (> 1.5) | Poor to None (for underivatized) |
| LC-MS Compatibility | Possible with volatile acids (TFA) | Excellent | Poor (requires non-volatile additives) |
| Elution Order | D-enantiomer first | L-enantiomer first | Analyte Dependent |
| Primary Advantage | High selectivity for primary amines | Versatility and MS compatibility | Broad applicability for many compound classes |
Experimental Protocols & Method Validation
A robust analytical method requires not only a good separation but also thorough validation to demonstrate its suitability for its intended purpose. The following protocols are based on established methods for amino acid analysis and should be validated according to ICH Q2(R1) guidelines.[10]
Method 1: CROWNPAK® CR-I(+) (Primary Recommendation)
Step-by-Step Methodology:
-
Mobile Phase: Prepare an aqueous solution of perchloric acid and adjust the pH to 1.5. Mix with HPLC-grade methanol in an 85:15 (v/v) ratio. Filter and degas.[3]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Astec® CHIROBIOTIC® T (Alternative Method)
Step-by-Step Methodology:
-
Column: Astec® CHIROBIOTIC® T (250 x 4.6 mm, 5 µm)
-
Mobile Phase: 10 mM Ammonium Acetate in Methanol. Filter and degas.
-
Causality: This polar ionic mobile phase is volatile and ideal for LC-MS analysis.[5] The ammonium acetate provides the necessary ionic strength to facilitate interactions with the CSP.
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 210 nm (or MS detection)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL.
Self-Validating System: Key Validation Parameters
To ensure the trustworthiness of your results, the chosen method must be validated. According to ICH Q2(R1) guidelines, the key parameters for an enantiomeric purity method are:[10][11]
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To demonstrate that the method can unequivocally assess the enantiomeric impurity in the presence of the main component. | Baseline resolution (Rs > 1.5) between the L- and D-enantiomer peaks. |
| Limit of Quantitation (LOQ) | The lowest amount of the D-enantiomer that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of ~10:1. |
| Linearity | To demonstrate a proportional relationship between the concentration of the D-enantiomer and the detector response. | Correlation coefficient (r²) ≥ 0.99 over a range from LOQ to 150% of the specification limit. |
| Accuracy | The closeness of the measured value to the true value. | Recovery of 80-120% for the D-enantiomer spiked into the L-enantiomer at various levels. |
| Precision (Repeatability) | The precision of the method under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 10% for the quantification of the D-enantiomer at the limit of quantitation. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in resolution or quantification when parameters like flow rate (±10%), mobile phase composition (±2%), or temperature (±5°C) are varied. |
By systematically evaluating these parameters, the analytical method becomes a self-validating system, providing a high degree of assurance in the reported enantiomeric purity of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. CROWNPAK | DAICEL CORPORATION Sales and Marketing for Life Sciences Products [daicelchiral.com]
- 4. Chiral separation of underivatized amino acids in supercritical fluid chromatography with chiral crown ether derived column. | Semantic Scholar [semanticscholar.org]
- 5. bioanalysis-zone.com [bioanalysis-zone.com]
- 6. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 7. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. database.ich.org [database.ich.org]
- 11. fda.gov [fda.gov]
A Tale of Two Rings: L-Cyclopropylglycine versus Proline in Peptide Conformational Analysis
A Senior Application Scientist's Guide to Engineering Peptide Structure and Function
In the rational design of peptide therapeutics, the ability to control conformation is paramount. A peptide's three-dimensional structure dictates its biological activity, receptor selectivity, and metabolic stability. For decades, L-Proline (Pro) has been the cornerstone of conformational constraint, the go-to tool for inducing turns and rigidifying peptide backbones. However, a more stringent alternative, L-Cyclopropylglycine (Cpg), offers a higher level of control for the discerning peptide chemist. This guide provides an in-depth comparison of these two conformationally restricted amino acids, offering experimental insights and practical guidance for researchers in drug development.
The Structural Underpinnings of Conformational Control
The conformational freedom of a peptide backbone is primarily defined by the rotational angles around the N-Cα (phi, φ) and Cα-C' (psi, ψ) bonds of each amino acid residue. Most amino acids have a wide range of accessible φ/ψ angles, leading to high flexibility. Proline and this compound derive their unique properties from the covalent linkage of their side chains back to the backbone nitrogen, but the nature of their cyclic structures imparts distinct degrees of rigidity.
L-Proline: The five-membered pyrrolidine ring of proline restricts the phi (φ) angle to a narrow range of approximately -60° to -75°.[1][2] This inherent rigidity reduces the entropic cost of folding into a desired conformation and makes Proline a potent promoter of β-turn structures.[1][3] However, the pyrrolidine ring can still "pucker," and the peptide bond preceding proline can undergo cis-trans isomerization, introducing a degree of conformational heterogeneity.[1]
This compound: Cpg takes conformational restriction a step further. The three-membered cyclopropyl ring is significantly more rigid than proline's pyrrolidine ring. This heightened rigidity severely constrains both the phi (φ) and psi (ψ) angles, locking the peptide backbone into a more defined and predictable conformation. This makes Cpg an exceptional tool for stabilizing specific secondary structures, particularly tight β-turns.
Caption: Structural basis for conformational constraint in Proline vs. Cpg.
Comparative Analysis: A Multi-Technique Approach
To truly understand the conformational impact of these residues, we must turn to a combination of experimental and computational techniques. Each method provides a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A View in Solution
NMR spectroscopy is a powerful tool for elucidating the three-dimensional structure of peptides in a solution environment, which closely mimics physiological conditions.[4] Key NMR parameters, such as Nuclear Overhauser Effects (NOEs), coupling constants (³J), and chemical shifts, provide critical distance and dihedral angle restraints.
In a Pro-containing peptide, the φ angle is constrained, leading to characteristic NOE patterns and ³J(HN,Hα) coupling constants that are indicative of a turn conformation. However, the potential for cis-trans isomerization can lead to multiple sets of signals, complicating spectral analysis.[1]
For a Cpg-containing peptide, the extreme rigidity is expected to result in sharper, more well-defined NMR spectra. The locked dihedral angles would give rise to strong, unambiguous NOEs between adjacent residues, providing clear evidence of a stable, tight turn structure.
Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure
CD spectroscopy provides a rapid assessment of the overall secondary structure of a peptide in solution. The distinct electronic transitions of the peptide backbone in different conformations (e.g., α-helix, β-sheet, β-turn, random coil) give rise to characteristic CD spectra.
Peptides containing Proline, particularly in a Pro-Gly sequence, are known to adopt β-hairpin turns, which have a recognizable CD signature.[3] The substitution of Proline with Cpg is anticipated to produce a more intense and well-defined β-turn signal, reflecting a higher population of this single, stable conformation in solution.
Computational Modeling: Exploring the Conformational Landscape
Computational methods, such as molecular dynamics simulations, allow for the exploration of the entire conformational energy landscape of a peptide. A key output of these simulations is the Ramachandran plot, which visualizes the energetically allowed φ and ψ angles for a given amino acid.[5][6]
The Ramachandran plot for Proline shows a restricted region in the upper left quadrant, corresponding to its limited φ angle.[1] In contrast, the theoretical Ramachandran plot for Cpg would exhibit an even smaller, more tightly clustered allowed region, graphically illustrating its superior conformational control. While direct comparative experimental Ramachandran plots are scarce in the literature, computational studies consistently support this view.
Data at a Glance: Proline vs. Cpg
| Feature | L-Proline (Pro) | This compound (Cpg) |
| Structure | Five-membered pyrrolidine ring | Three-membered cyclopropyl ring |
| φ Angle Constraint | Restricted (approx. -60° to -75°)[1][2] | Highly Restricted |
| ψ Angle Constraint | Moderately flexible | Highly Restricted |
| Cis/Trans Isomerization | Possible, can lead to conformational heterogeneity[1] | Highly disfavored, promotes a single conformation |
| Secondary Structure | Potent β-turn inducer[1][3] | Exceptional β-turn stabilizer |
| NMR Spectrum | Can be complex due to isomerization | Expected to be sharp and well-defined |
| Proteolytic Stability | Generally enhanced due to rigidity | Expected to be significantly enhanced |
Implications for Peptide Drug Development
The choice between Proline and Cpg has significant consequences for the design of peptide-based therapeutics.
Engineering Receptor Affinity and Selectivity
By pre-organizing a peptide into its bioactive conformation, the entropic penalty of binding to its target receptor is reduced, often leading to enhanced affinity. The rigid turn induced by Cpg can lock a peptide into a conformation that perfectly complements the receptor binding pocket, leading to a significant boost in potency. This high degree of conformational control can also improve selectivity by disfavoring binding to off-target receptors.
Enhancing Proteolytic Stability
A major hurdle in the development of peptide drugs is their susceptibility to degradation by proteases.[7][8] The introduction of conformational constraints can sterically hinder the approach of proteases, thereby increasing the peptide's half-life in vivo. The rigid structure imposed by Proline is known to enhance proteolytic resistance.[9] It is hypothesized that the even more rigid conformation enforced by Cpg would offer superior protection against enzymatic cleavage, making it an attractive choice for developing peptides with improved pharmacokinetic profiles.
Caption: Workflow for designing and analyzing conformationally constrained peptides.
Experimental Protocols
Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for synthesizing a peptide containing either Fmoc-L-Pro-OH or a commercially available Fmoc-L-Cpg-OH derivative.
-
Resin Preparation: Start with a suitable solid support (e.g., Rink Amide resin for a C-terminal amide). Swell the resin in dimethylformamide (DMF) for 1 hour.[10]
-
Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 20-30 minutes to remove the Fmoc protecting group from the resin's amino group. Wash the resin thoroughly with DMF.[10][11]
-
Amino Acid Coupling:
-
Activate the Fmoc-protected amino acid (Proline, Cpg, or other) by dissolving it with a coupling reagent (e.g., HBTU/HOBt or HATU) and a base (e.g., DIPEA) in DMF.[11][12]
-
Add the activated amino acid solution to the deprotected resin and allow the coupling reaction to proceed for 1-2 hours.
-
Wash the resin extensively with DMF to remove excess reagents.
-
-
Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
-
Cleavage and Deprotection: Once the sequence is complete, treat the resin with a cleavage cocktail (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane) to cleave the peptide from the resin and remove side-chain protecting groups.[13]
-
Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).
Protocol 2: 2D NMR Spectroscopy for Structural Analysis
-
Sample Preparation: Dissolve the purified peptide in a suitable NMR solvent (e.g., H₂O/D₂O 9:1 or a buffer solution) to a concentration of 1-5 mM.
-
Data Acquisition: Acquire a series of 2D NMR spectra, including:
-
TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are close in space (< 5 Å), which provides distance restraints.[4]
-
-
Data Processing and Analysis:
-
Process the spectra using appropriate software (e.g., TopSpin, NMRPipe).
-
Assign all proton resonances by tracing sequential connectivities in the NOESY/ROESY spectra.
-
Integrate the NOE cross-peaks to derive distance restraints.
-
Measure ³J(HN,Hα) coupling constants from a high-resolution 1D or 2D spectrum to obtain dihedral angle restraints.
-
-
Structure Calculation: Use the experimental restraints (distances and dihedral angles) as input for structure calculation software (e.g., CYANA, XPLOR-NIH) to generate an ensemble of 3D structures consistent with the NMR data.
Conclusion
Both L-Proline and this compound are invaluable tools for peptide drug design, each offering a different level of conformational control. Proline remains a versatile and effective means of inducing β-turns and reducing flexibility. However, for applications demanding the utmost in conformational rigidity and pre-organization, this compound presents a compelling alternative. Its ability to lock the peptide backbone into a highly defined conformation can lead to significant gains in receptor affinity, selectivity, and proteolytic stability. As researchers continue to push the boundaries of peptide therapeutics, the strategic incorporation of hyper-constrained residues like Cpg will undoubtedly play a crucial role in the development of next-generation drugs.
References
- 1. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Diversity of Secondary Structure in Catalytic Peptides with β-Turn-Biased Sequences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Backbone Alteration in Non-hairpin β-Turns: Impacts on Tertiary Folded Structure and Folded Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Ramachandran plots of glycine and pre-proline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ramachandran plot - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alternative stabilities of a proline-rich antibacterial peptide in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.uci.edu [chem.uci.edu]
- 11. chempep.com [chempep.com]
- 12. researchgate.net [researchgate.net]
- 13. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
A Comparative Guide to the Synthesis of L-Cyclopropylglycine: Chemical vs. Enzymatic Routes
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
L-Cyclopropylglycine, a non-proteinogenic amino acid, is a valuable chiral building block in medicinal chemistry, prized for its ability to impart unique conformational constraints on peptide backbones and enhance biological activity.[1] Its synthesis, however, presents a classic chemical challenge: the efficient and stereoselective construction of the cyclopropyl ring and the chiral amine center. This guide provides a comprehensive comparison of the two primary approaches to obtaining enantiomerically pure this compound: traditional chemical synthesis and modern enzymatic methods. We will delve into the mechanistic underpinnings, practical execution, and industrial scalability of each, offering field-proven insights to inform your synthetic strategy.
Introduction: The Strategic Importance of this compound
The unique structural rigidity of the cyclopropyl group makes this compound a compelling component in the design of novel therapeutics, particularly in neuroscience and for metabolic disorders.[2] Its incorporation can lead to improved potency, selectivity, and metabolic stability of drug candidates.[1] The choice of synthetic route is therefore a critical decision, with significant implications for yield, purity, cost, and environmental impact.
Chemical Synthesis of this compound: A Classical Approach
Traditional organic chemistry offers several pathways to cyclopropylglycines, which typically involve the construction of the racemic amino acid followed by resolution, or asymmetric synthesis from a chiral precursor.[3]
Common Chemical Synthesis Strategies:
-
Strecker Reaction: This method, involving the reaction of cyclopropanecarboxaldehyde with ammonia and cyanide, is a well-established route to racemic cyclopropylglycine.[4] However, it necessitates the use of highly toxic potassium cyanide (KCN) and often results in modest yields.[4]
-
Carbene and Ylide Addition to Alkenes: These methods involve the cyclopropanation of a suitable alkene precursor. While effective, they can require expensive transition metal catalysts (e.g., palladium or ruthenium) and careful control of reaction conditions to achieve good diastereoselectivity.[3]
-
Kulinkovich Cyclopropanation: This reaction allows for the synthesis of cyclopropanols from esters, which can then be converted to the desired amino acid.[3]
-
Resolution of Racemic Mixtures: A common industrial approach involves the synthesis of a racemic mixture of cyclopropylglycine, followed by resolution to isolate the desired L-enantiomer. This can be achieved through diastereomeric salt formation with a chiral resolving agent or through enzymatic kinetic resolution. However, this approach is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer without an effective racemization and recycling process for the unwanted D-enantiomer.
Causality in Experimental Choices for Chemical Synthesis:
The choice of a specific chemical route is often a trade-off between the cost of starting materials, the number of synthetic steps, the desired scale of the reaction, and the tolerance for hazardous reagents. For instance, the Strecker synthesis might be chosen for its relatively simple starting materials, but its use of cyanide is a significant safety and environmental concern, particularly at an industrial scale.
Enzymatic Synthesis of this compound: A Greener, More Precise Alternative
Biocatalysis has emerged as a powerful tool for the synthesis of chiral molecules, offering unparalleled stereoselectivity under mild reaction conditions.[5][6] For this compound, enzymatic methods provide a direct and highly efficient route to the enantiomerically pure product.
Key Enzymatic Strategies:
-
Reductive Amination of a Prochiral Keto Acid: This is one of the most effective methods for synthesizing this compound.[3] The process typically starts with the oxidation of a simple starting material, such as methylcyclopropyl ketone, to produce cyclopropylglyoxylic acid.[3] This prochiral keto acid is then subjected to reductive amination catalyzed by an amino acid dehydrogenase, such as Leucine Dehydrogenase (LDH).[3] This reaction exhibits excellent enantioselectivity, directly yielding this compound with high enantiomeric excess. A crucial aspect of this process is the regeneration of the NADH cofactor, which is often achieved by using a coupled enzyme system, such as formate dehydrogenase (FDH).[3]
-
Enzymatic Kinetic Resolution: In this approach, a racemic mixture of a cyclopropylglycine derivative is subjected to an enzyme that selectively reacts with one enantiomer, allowing for the separation of the two. For example, the enzyme papain can be used for the enantioselective hydrolysis of the methyl ester of N-Boc-protected racemic cyclopropylglycine.[4] This leaves the unreacted ester of the opposite enantiomer, which can then be separated and deprotected. While highly selective, this method is still limited by the 50% maximum yield for the desired enantiomer from the racemic starting material.
The Rationale Behind Enzymatic Synthesis:
The primary driver for choosing an enzymatic route is the desire for high enantiopurity in a single step, avoiding the need for chiral auxiliaries or resolution of racemates.[7] The mild reaction conditions (aqueous media, ambient temperature, and neutral pH) also contribute to a more sustainable and environmentally friendly process compared to many classical chemical methods.[7]
Head-to-Head Comparison: Chemical vs. Enzymatic Synthesis
| Feature | Chemical Synthesis (e.g., Strecker, Resolution) | Enzymatic Synthesis (e.g., Reductive Amination) |
| Enantioselectivity | Often produces racemic mixtures requiring resolution. Asymmetric methods can be complex. | Excellent, often >99% enantiomeric excess (ee).[8] |
| Yield | Can be low, especially after resolution (max 50% for one enantiomer). | High, with conversion yields often exceeding 95%.[8] |
| Reaction Conditions | Can require harsh reagents (e.g., strong acids/bases, toxic cyanides), high temperatures, and anhydrous organic solvents.[4] | Mild conditions (aqueous buffer, room temperature, neutral pH). |
| Environmental Impact | Often generates significant chemical waste and may use hazardous materials. | Generally considered "greener" with less hazardous waste. |
| Scalability | Can be challenging due to safety concerns with certain reagents and the need for large volumes of solvents. | Highly scalable, with established methods for large-scale fermentation to produce the necessary enzymes.[9] |
| Cost-Effectiveness | Can be expensive due to multi-step processes, costly catalysts, and waste disposal. | Can be cost-effective at scale, especially with efficient enzyme production and cofactor recycling. |
Experimental Protocols
Representative Chemical Synthesis: Racemic Cyclopropylglycine via Strecker Reaction
Disclaimer: This protocol involves the use of highly toxic potassium cyanide and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Step 1: Formation of the Aminonitrile. In a sealed flask, cyclopropanecarboxaldehyde (1.0 eq) is dissolved in methanol. An aqueous solution of ammonium chloride (1.2 eq) is added, followed by the portion-wise addition of potassium cyanide (1.1 eq) while maintaining the temperature below 20°C. The reaction is stirred overnight at room temperature.
-
Step 2: Hydrolysis of the Aminonitrile. The reaction mixture is concentrated under reduced pressure. Concentrated hydrochloric acid is added, and the mixture is refluxed for 6 hours.
-
Step 3: Isolation and Purification. The reaction mixture is cooled, and the pH is adjusted to the isoelectric point of cyclopropylglycine (around pH 6) using a suitable base (e.g., ammonium hydroxide). The precipitated racemic cyclopropylglycine is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Chemoenzymatic Synthesis of this compound via Reductive Amination
-
Step 1: Synthesis of Cyclopropylglyoxylic Acid. Cyclopropyl methyl ketone is oxidized using potassium permanganate in an aqueous solution to yield cyclopropylglyoxylic acid.[3]
-
Step 2: Enzymatic Reductive Amination. In a buffered aqueous solution (e.g., phosphate buffer, pH 7.5-8.5), cyclopropylglyoxylic acid (1.0 eq), ammonium formate (as both the ammonia source and the substrate for the recycling enzyme), and a catalytic amount of NAD+ are combined.
-
Step 3: Biocatalyst Addition. Recombinant E. coli cells overexpressing Leucine Dehydrogenase (LDH) and Formate Dehydrogenase (FDH) are added to the reaction mixture.
-
Step 4: Reaction and Monitoring. The reaction is stirred at a controlled temperature (e.g., 30-37°C) and the conversion is monitored by HPLC.
-
Step 5: Product Isolation. Once the reaction is complete, the enzyme-containing cells are removed by centrifugation. The supernatant is then acidified to precipitate the this compound, which is collected by filtration, washed, and dried.
Visualizing the Synthetic Pathways
Chemical Synthesis Workflow
References
- 1. Production of large-scale peptides in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. lupinepublishers.com [lupinepublishers.com]
- 8. Construction and characterization of a novel glucose dehydrogenase-leucine dehydrogenase fusion enzyme for the biosynthesis of l-tert-leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nottingham.ac.uk [nottingham.ac.uk]
A Comparative Guide to L-Cyclopropylglycine Analogs: In Vitro and In Vivo Perspectives
For researchers and drug development professionals navigating the complex landscape of metabotropic glutamate receptor (mGluR) modulation, L-Cyclopropylglycine (L-CPG) and its analogs represent a compelling class of compounds. Their rigid cyclopropyl scaffold offers a unique platform for achieving subtype selectivity, a critical factor in developing targeted therapeutics for a host of neurological disorders. This guide provides an in-depth, objective comparison of key L-CPG analogs, synthesizing in vitro binding and functional data with in vivo efficacy in relevant disease models. We will delve into the causality behind experimental choices and provide detailed protocols to ensure scientific integrity and reproducibility.
Introduction: The Significance of mGluR Subtype Selectivity
Metabotropic glutamate receptors, a family of G protein-coupled receptors (GPCRs), are pivotal in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS).[1] Unlike their ionotropic counterparts, mGluRs mediate slower, more nuanced responses, making them attractive therapeutic targets. The mGluR family is divided into three groups based on sequence homology, pharmacology, and downstream signaling pathways.
-
Group I mGluRs (mGluR1 and mGluR5): Primarily postsynaptic, coupled to Gq/G11 proteins, leading to the activation of phospholipase C (PLC) and subsequent increases in intracellular calcium.
-
Group II mGluRs (mGluR2 and mGluR3): Typically presynaptic, coupled to Gi/Go proteins, inhibiting adenylyl cyclase and reducing cyclic AMP (cAMP) levels.
-
Group III mGluRs (mGluR4, mGluR6, mGluR7, and mGluR8): Also presynaptic and coupled to Gi/Go, their activation leads to a decrease in cAMP.
The distinct anatomical and subcellular localization of these receptor subtypes underscores the necessity for selective agonists and antagonists to dissect their physiological roles and to develop therapies with minimal off-target effects. L-CPG analogs, particularly the carboxycyclopropylglycines (CCGs), have emerged as invaluable tools in this endeavor.
In Vitro Comparison: Unraveling Subtype Selectivity
The in vitro characterization of L-CPG analogs is fundamental to understanding their pharmacological profile. Functional assays, such as the measurement of second messengers like inositol monophosphate (IP1) for Gq-coupled receptors or cAMP for Gi/Go-coupled receptors, provide quantitative data on the potency and efficacy of these compounds.
Key L-CPG Analogs and their mGluR Subtype Selectivity
Among the various L-CPG analogs, L-2-(carboxycyclopropyl)glycines (L-CCGs) have been extensively studied. The stereoisomers, L-CCG-I and L-CCG-II, exhibit distinct selectivity profiles.
| Compound | Group I (mGluR1) Activity | Group II (mGluR2) Activity | Group III (mGluR4) Activity |
| L-Glutamate | Agonist | Agonist | Agonist |
| L-CCG-I | Agonist | Potent Agonist | Agonist |
| L-CCG-II | Agonist | Agonist | Weak/No Activity |
| L-AP4 | No Activity | No Activity | Potent Agonist |
Data synthesized from Hayashi et al., 1992.
Expert Interpretation: The data clearly demonstrates that while both L-CCG-I and L-CCG-II are agonists at Group I and II mGluRs, L-CCG-I displays a notable potency at Group II mGluRs . This makes L-CCG-I a valuable tool for studying the physiological roles of mGluR2/3. In contrast, L-AP4 (L-2-amino-4-phosphonobutyric acid) , another glutamate analog, shows marked selectivity for Group III mGluRs. This highlights the profound impact of subtle structural modifications on receptor affinity and activation.
Experimental Workflow: In Vitro Functional Assessment
The following diagram illustrates a typical workflow for assessing the in vitro activity of L-CPG analogs on mGluR subtypes.
Caption: Workflow for in vitro functional characterization of L-CPG analogs.
In Vivo Comparison: From Bench to Behavior
Translating in vitro findings to in vivo efficacy is the cornerstone of drug development. Animal models of neurological disorders provide a platform to assess the therapeutic potential of L-CPG analogs. While direct head-to-head comparative studies are limited, we can draw valuable insights from individual studies investigating these compounds in similar disease models.
Neuroprotective and Anticonvulsant Properties
The modulation of mGluRs by L-CPG analogs has shown promise in models of excitotoxicity-mediated neuronal death and epilepsy.
| Compound | Animal Model | Observed Effects | Putative Mechanism |
| L-CCG-I | Rodent models of epilepsy | Reduced seizure severity and duration.[2] | Activation of presynaptic Group II mGluRs, leading to reduced glutamate release. |
| L-AP4 | Rodent models of brain injury | Decreased number of damaged neurons and improved motor and cognitive performance.[3] | Activation of Group III mGluRs, resulting in neuroprotection.[1][3] |
Experimental Workflow: In Vivo Assessment in a Rodent Model of Epilepsy
The following diagram outlines a typical experimental workflow for evaluating the anticonvulsant effects of L-CPG analogs in a rodent model.
Caption: Workflow for in vivo anticonvulsant testing of L-CPG analogs.
Detailed Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings presented, this section provides detailed, step-by-step methodologies for key experiments.
In Vitro: HTRF® IP-One Functional Assay for Gq-Coupled mGluRs
This protocol describes the measurement of inositol monophosphate (IP1), a stable downstream metabolite of the Gq signaling pathway, using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Materials:
-
HEK293 or CHO cells stably expressing the Gq-coupled mGluR of interest.
-
Cell culture medium and supplements.
-
HTRF IP-One Gq detection kit (containing IP1-d2 conjugate, anti-IP1 cryptate, and lysis buffer).[4][5][6][7]
-
L-CPG analogs and reference agonist (e.g., L-Glutamate).
-
White, low-volume 384-well plates.
-
HTRF-compatible plate reader.
Procedure:
-
Cell Plating:
-
Harvest and resuspend the cells in an appropriate assay buffer.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate.
-
-
Compound Addition:
-
Prepare serial dilutions of the L-CPG analogs and the reference agonist.
-
Add 5 µL of the compound dilutions to the respective wells.
-
Include a vehicle control.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes.
-
-
Lysis and Detection:
-
Prepare the HTRF detection reagents according to the kit manufacturer's instructions by diluting the IP1-d2 and anti-IP1 cryptate in the lysis buffer.
-
Add 5 µL of the detection mix to each well.
-
-
Second Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Plate Reading:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (cryptate) and 665 nm (d2).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm * 10,000).
-
Plot the HTRF ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 values.
-
In Vivo: Assessment of Anticonvulsant Activity in a PTZ-Induced Seizure Model
This protocol describes a common method for evaluating the anticonvulsant potential of a compound in rodents.
Materials:
-
Adult male mice or rats.
-
Pentylenetetrazol (PTZ) solution.
-
L-CPG analogs and vehicle solution.
-
Observation chambers.
-
Video recording equipment (optional).
-
Stopwatch.
Procedure:
-
Animal Acclimatization:
-
House the animals in a controlled environment for at least one week before the experiment.
-
-
Drug Administration:
-
Divide the animals into groups (vehicle control, positive control e.g., diazepam, and different doses of L-CPG analogs).
-
Administer the test compounds via the desired route (e.g., intraperitoneal, oral).
-
-
Seizure Induction:
-
After a predetermined pretreatment time (e.g., 30 minutes), administer a convulsant dose of PTZ (e.g., 60-80 mg/kg, i.p.).
-
-
Behavioral Observation:
-
Immediately place each animal in an individual observation chamber.
-
Observe and record the seizure activity for at least 30 minutes.
-
Key parameters to measure include:
-
Latency to the first myoclonic jerk.
-
Latency to the onset of generalized clonic-tonic seizures.
-
Duration of seizures.
-
Seizure severity (using a standardized scale like the Racine scale).
-
-
-
Data Analysis:
-
Compare the seizure parameters between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
-
A significant increase in seizure latency and a decrease in seizure duration and severity indicate anticonvulsant activity.
-
Future Directions and Concluding Remarks
The study of this compound analogs has significantly advanced our understanding of mGluR pharmacology and physiology. While in vitro studies have elegantly delineated the subtype selectivity of compounds like L-CCG-I, the in vivo landscape remains an area ripe for further exploration. Direct, head-to-head comparative studies of different L-CPG analogs in a wider range of neurological and psychiatric disease models are crucial. Furthermore, a deeper understanding of their pharmacokinetic profiles, including brain penetration and metabolic stability, will be instrumental in translating their preclinical promise into clinical reality.
This guide has provided a comprehensive comparison of L-CPG analogs, grounded in experimental data and expert interpretation. By offering detailed protocols and a clear rationale for experimental design, we aim to empower researchers to confidently navigate this exciting field of drug discovery.
References
- 1. Frontiers | Role of Metabotropic Glutamate Receptors in Neurological Disorders [frontiersin.org]
- 2. L-CCG-I activates group III metabotropic glutamate receptors in the hippocampal CA3 region - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Changes of mGluR4 and the effects of its specific agonist L-AP4 in a rodent model of diffuse brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HTRF IP-One Gq Detection Kit-WEICHILAB [weichilab.com]
- 5. resources.revvity.com [resources.revvity.com]
- 6. resources.revvity.com [resources.revvity.com]
- 7. resources.revvity.com [resources.revvity.com]
A Researcher's Guide to Cyclopropyl Amino Acid Derivatives: A Structural and Functional Comparison
In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart desirable pharmacological properties is perpetual. Among these, constrained amino acids have emerged as powerful tools for modulating peptide and protein structure and function. This guide provides a deep dive into the structural comparison of different cyclopropyl amino acid derivatives, offering researchers, scientists, and drug development professionals a comprehensive resource grounded in experimental data and field-proven insights.
The unique conformational constraints imposed by the cyclopropyl ring make these amino acid analogues particularly valuable. This rigidity can pre-organize a peptide into a bioactive conformation, enhance metabolic stability, and improve receptor selectivity. However, not all cyclopropyl amino acid derivatives are created equal. The seemingly subtle differences in their stereochemistry and substitution patterns can have profound impacts on their biological activity.
This guide will navigate the structural nuances of key cyclopropyl amino acid derivatives, supported by experimental evidence, to empower researchers to make informed decisions in their drug discovery programs.
The Conformational Landscape of Cyclopropyl Amino Acids
The defining feature of a cyclopropyl group is its rigid, three-membered ring. This inherent strain significantly influences the torsional angles of the amino acid backbone, restricting the available conformational space compared to their acyclic counterparts. This pre-organization can be a double-edged sword: while it can lock a molecule into a bioactive conformation, an incorrect choice of stereoisomer can just as easily prevent the desired interaction with a biological target.
The substitution pattern on the cyclopropyl ring further refines these conformational preferences. The most well-studied derivatives include 1-aminocyclopropanecarboxylic acid (ACC) and its substituted analogues.
1-Aminocyclopropanecarboxylic Acid (ACC): The Parent Scaffold
ACC is the simplest cyclopropyl amino acid. Its structure is achiral, but its incorporation into a peptide chain introduces significant conformational constraints. The cyclopropyl ring restricts the phi (Φ) and psi (Ψ) dihedral angles of the peptide backbone, favoring more extended or specific turn-like structures.
Substituted ACCs: Introducing Stereochemical Complexity
The introduction of substituents onto the cyclopropyl ring creates stereocenters, leading to a variety of diastereomers and enantiomers. This stereochemical diversity is the key to fine-tuning the conformational properties and, consequently, the biological activity.
For instance, the (2S,3R)- and (2R,3S)-diastereomers of 2,3-methano-amino acids, which are conformationally constrained analogs of proteinogenic amino acids, exhibit distinct preferences for specific secondary structures.
Comparative Analysis of Key Derivatives
To illustrate the impact of subtle structural changes, let's compare three commonly employed cyclopropyl amino acid derivatives:
-
1-Aminocyclopropanecarboxylic acid (ACC)
-
(2S,3R)-2,3-Methanoproline (2,3-MePro)
-
(1R,2S)-1-Amino-2-phenylcyclopropanecarboxylic acid (APCCA)
The following table summarizes key structural and conformational parameters derived from experimental data, primarily from NMR spectroscopy and X-ray crystallography.
| Derivative | Key Structural Features | Preferred Backbone Torsion Angles (Φ, Ψ) | Impact on Peptide Structure |
| ACC | Unsubstituted, achiral cyclopropyl ring | Restricted, favors extended or β-turn conformations | Induces localized rigidity |
| (2S,3R)-2,3-MePro | Fused cyclopropane-pyrrolidine ring system | Highly constrained, mimics a specific proline pucker | Stabilizes β-turns and helical structures |
| (1R,2S)-APCCA | Phenyl substitution on the cyclopropyl ring | Defined side-chain orientation due to steric hindrance | Orients the phenyl group for specific receptor interactions |
Experimental Workflows for Structural Characterization
The elucidation of the precise three-dimensional structure of these derivatives, both in isolation and within a peptide sequence, is paramount. The following are standard, yet powerful, experimental protocols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for determining the conformation of molecules in solution.[1][2] For cyclopropyl amino acid derivatives, 2D NMR techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly insightful.[1]
Step-by-Step NOESY Protocol:
-
Sample Preparation: Dissolve the peptide containing the cyclopropyl amino acid derivative in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a concentration of 1-5 mM.[3]
-
Data Acquisition: Acquire a 2D NOESY spectrum on a high-field NMR spectrometer (≥ 500 MHz). Use a mixing time appropriate for the size of the peptide (typically 100-300 ms).
-
Data Processing: Process the acquired data using appropriate software (e.g., TopSpin, NMRPipe).
-
Analysis: Identify cross-peaks that indicate through-space proximity between protons. The intensity of these cross-peaks is inversely proportional to the sixth power of the distance between the protons.[1]
-
Structure Calculation: Use the distance restraints derived from the NOESY data, along with torsional angle restraints from coupling constants, to calculate a family of 3D structures using molecular dynamics or distance geometry algorithms.[1]
The causality behind this protocol lies in the Nuclear Overhauser Effect, a phenomenon where the nuclear spin polarization of a proton is transferred to a nearby proton through space. This allows for the determination of internuclear distances, which are crucial for defining the molecule's conformation.[1][4]
Caption: Workflow for determining the 3D structure of a peptide containing a cyclopropyl amino acid derivative using 2D NMR spectroscopy.
X-ray Crystallography
For an unambiguous determination of the solid-state conformation, X-ray crystallography is the gold standard.[5][6][7][8] This technique requires the successful crystallization of the peptide, which can often be a bottleneck.
Step-by-Step X-ray Crystallography Protocol:
-
Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature) to obtain single, well-diffracting crystals of the peptide.[5][9] Vapor diffusion (hanging or sitting drop) is a common method.[9]
-
Data Collection: Mount a suitable crystal and expose it to a monochromatic X-ray beam, typically at a synchrotron source for high intensity and resolution.[5][7] The crystal is rotated in the beam, and the diffraction pattern is recorded on a detector.[5][8]
-
Data Processing: Integrate the raw diffraction images to obtain the intensities of the individual reflections. These are then scaled and merged to create a final dataset.[7]
-
Structure Solution and Refinement: Determine the initial phases of the structure factors. For peptides, direct methods or molecular replacement (if a homologous structure is available) can be used.[9] An initial model of the peptide is built into the resulting electron density map and then refined iteratively to improve the fit between the calculated and observed diffraction data.[5][6][7]
-
Validation: The final structure is validated using various geometric and statistical criteria to ensure its quality.
The trustworthiness of this protocol is rooted in the fundamental principles of X-ray diffraction. The crystal lattice acts as a three-dimensional diffraction grating for the X-rays, and the resulting diffraction pattern contains the information to reconstruct the electron density, and thus the atomic positions, within the crystal.[7][8]
Caption: General workflow for determining the solid-state structure of a cyclopropyl amino acid-containing peptide via X-ray crystallography.
Conclusion: A Rational Approach to Drug Design
The strategic incorporation of cyclopropyl amino acid derivatives offers a powerful approach to constrain peptide conformations and enhance their pharmacological properties.[10][11] However, the choice of a specific derivative must be guided by a thorough understanding of its intrinsic conformational preferences. This guide has provided a framework for comparing different cyclopropyl amino acids, supported by established experimental protocols for their structural elucidation. By combining computational modeling with empirical data from NMR and X-ray crystallography, researchers can rationally design and select the optimal cyclopropyl amino acid derivative to achieve the desired biological activity in their drug discovery endeavors. The enhanced metabolic stability and potential for improved receptor binding make these constrained analogues a valuable asset in the modern medicinal chemist's toolkit.[10][11][12]
References
- 1. chem.uzh.ch [chem.uzh.ch]
- 2. pharmacy.nmims.edu [pharmacy.nmims.edu]
- 3. NMR-Based Peptide Structure Analysis - Creative Proteomics [creative-proteomics.com]
- 4. youtube.com [youtube.com]
- 5. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein X-ray Crystallography & Protein Structure Determination [proteinstructures.com]
- 7. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. phys.libretexts.org [phys.libretexts.org]
- 10. nbinno.com [nbinno.com]
- 11. nbinno.com [nbinno.com]
- 12. hyphadiscovery.com [hyphadiscovery.com]
A Senior Application Scientist's Guide to Assessing the Metabolic Stability of L-Cyclopropylglycine-Containing Peptides
Introduction: The Stability Hurdle in Peptide Therapeutics
Peptide-based therapeutics offer remarkable specificity and potency, positioning them at the forefront of modern drug discovery.[1] However, their clinical translation is often hampered by a critical vulnerability: poor metabolic stability.[2][3] Native peptides are rapidly degraded by a gauntlet of proteases and peptidases in the body, leading to short half-lives and limited bioavailability.[3][4] This necessitates innovative strategies to protect the peptide backbone from enzymatic cleavage.
A leading strategy is the site-specific incorporation of unnatural amino acids (UAAs).[5][][7] These non-proteinogenic building blocks introduce novel chemical features that can sterically or electronically shield cleavage sites, enhancing the peptide's resilience without compromising its biological activity.[3][] Among these, L-Cyclopropylglycine (L-Cpg), a conformationally constrained analog of leucine, has emerged as a powerful tool for improving pharmacokinetic profiles.[8][9]
This guide provides a comprehensive framework for researchers and drug developers to rigorously assess the metabolic stability of L-Cpg-containing peptides. We will move beyond simple protocol recitation to explain the causal logic behind each experimental choice, compare L-Cpg-mediated stabilization with other common techniques, and provide detailed, validated workflows for generating robust and reliable data.
The Battlefield: Understanding Peptide Degradation
To protect a peptide, we must first understand its enemies. The primary degradation pathway is enzymatic hydrolysis, the cleavage of peptide bonds by enzymes called proteases or peptidases.[10][11][12] This process occurs throughout the body, but key metabolic hotspots include:
-
Blood/Plasma: Contains a host of exopeptidases (cleaving terminal amino acids) and endopeptidases.[13][14]
-
Liver and Kidneys: These organs are rich in metabolic enzymes and are the primary sites for clearance of many drugs, including peptides.[13][14][15]
-
Gastrointestinal Tract: A particularly harsh environment with numerous digestive proteases like pepsin and trypsin, which is a major barrier for oral peptide delivery.[13]
These enzymes often recognize specific amino acid sequences, making certain positions within a peptide more vulnerable than others.[16] The core principle of stabilization is to modify these "hot spots" to make them unrecognizable to the enzymatic machinery.
This compound as a Molecular Shield
The unique structure of L-Cpg is the source of its stabilizing power. The bulky, rigid cyclopropyl ring appended to the α-carbon provides significant steric hindrance. When incorporated into a peptide sequence, this group acts as a molecular shield, physically blocking the active site of a protease from accessing and cleaving the adjacent peptide bonds.
This mechanism can be visualized as trying to fit a key with a bulky, oddly shaped bow into a narrow lock. The protease (the lock) simply cannot engage effectively with the peptide backbone (the key) at or near the L-Cpg residue.
Caption: Steric hindrance mechanism of L-Cpg.
This contrasts with other methods, such as D-amino acid substitution, which alters the stereochemistry of the backbone, or N-terminal acetylation, which specifically blocks exopeptidases.[5] L-Cpg provides localized, potent endopeptidase resistance, making it a highly strategic modification.
A Validated Workflow for Assessing Metabolic Stability
A robust assessment follows a tiered approach, moving from rapid in vitro screens to more complex in vivo studies. This workflow ensures that resources are used efficiently, with only the most promising candidates advancing to pharmacokinetic analysis.
Caption: Tiered workflow for metabolic stability assessment.
Phase 1: In Vitro Stability Protocols
These assays provide a foundational understanding of a peptide's stability in key biological matrices. For each assay, the parent peptide, an L-Cpg modified version, and a relevant control (e.g., a D-amino acid-substituted peptide) should be run in parallel.
-
Causality: This assay mimics the peptide's journey through the bloodstream, assessing its vulnerability to circulating peptidases.[17] It is a critical first screen for any injectable therapeutic.[13]
-
Methodology:
-
Preparation: Thaw pooled human plasma (sodium heparin anticoagulant is recommended to avoid chelation effects that can inhibit certain metalloproteases) at 37°C.[13] Aliquot 495 µL of plasma into 1.5 mL microcentrifuge tubes.
-
Initiation: Add 5 µL of the test peptide stock solution (e.g., 100 µM in water or DMSO) to each tube to achieve a final concentration of 1 µM. Vortex briefly. This is your T=0 sample.
-
Incubation: Place the tubes in a 37°C incubator.
-
Time Points: At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take a 50 µL aliquot from the incubation mixture.
-
Quenching: Immediately quench enzymatic activity by adding the 50 µL aliquot to 150 µL of ice-cold acetonitrile containing an internal standard (a stable, structurally similar peptide or small molecule). This step precipitates plasma proteins.[17]
-
Processing: Vortex the quenched samples vigorously for 1 minute, then centrifuge at >12,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a 96-well plate or HPLC vials for LC-MS/MS analysis to quantify the remaining parent peptide.[18]
-
-
Causality: The liver is the body's primary metabolic hub.[15] The S9 fraction contains both microsomal (Phase I, e.g., CYP450s) and cytosolic (Phase II, e.g., transferases) enzymes, providing a broad screen for hepatic metabolism.[13] While peptides are primarily degraded by peptidases, this assay can reveal susceptibility to other metabolic pathways.
-
Methodology:
-
Preparation: Prepare a reaction mixture on ice containing liver S9 fraction (e.g., human, rat) and a NADPH-regenerating system (required for CYP450 activity) in a phosphate buffer (pH 7.4).
-
Pre-incubation: Pre-warm the reaction mixture at 37°C for 5 minutes.
-
Initiation: Start the reaction by adding the test peptide (final concentration 1 µM).
-
Incubation & Sampling: Follow the same incubation, time point sampling, and quenching procedure as described in the plasma stability assay (Protocol 1).
-
Control: Run a parallel incubation without the NADPH-regenerating system to distinguish between CYP-mediated metabolism and degradation by other enzymes present in the S9 fraction.
-
Analysis: Process and analyze samples via LC-MS/MS.
-
Data Analysis and Interpretation (Phase 1)
The concentration of the parent peptide at each time point is measured by LC-MS/MS. The natural logarithm of the percentage of peptide remaining is plotted against time. The slope of this line (k) is used to calculate the in vitro half-life (t½).
t½ = 0.693 / k
Table 1: Representative In Vitro Stability Data
| Peptide Variant | Sequence | Plasma t½ (min) | Liver S9 t½ (min) |
| Peptide A (Native) | H-Ala-Leu -Gly-Trp-NH₂ | 18 | 45 |
| Peptide B (L-Cpg) | H-Ala-L-Cpg -Gly-Trp-NH₂ | > 240 | > 240 |
| Peptide C (D-Amino Acid) | H-Ala-D-Leu -Gly-Trp-NH₂ | 155 | 190 |
-
Interpretation: The data clearly demonstrates the superior stabilizing effect of L-Cpg (Peptide B) compared to both the native peptide and the D-amino acid substitution. The half-life in both plasma and liver S9 fractions is dramatically extended, indicating robust protection against both circulating and hepatic peptidases. While the D-amino acid modification (Peptide C) offers a significant improvement over the native peptide, it is less effective than the L-Cpg substitution in this context.
Phase 2: In Vivo Pharmacokinetic (PK) Validation
Promising candidates from in vitro screening must be validated in a living system. In vivo studies provide a complete picture of the peptide's absorption, distribution, metabolism, and excretion (ADME).
-
Causality: This is the definitive test of metabolic stability. It integrates all physiological factors and determines the true exposure of the peptide in the body over time, which is essential for predicting therapeutic dose and frequency.[19]
-
Methodology:
-
Animal Model: Use male Sprague-Dawley rats (n=3-4 per group/route).
-
Administration:
-
Intravenous (IV) Group: Administer the peptide via a bolus tail vein injection (e.g., 1 mg/kg). This route provides 100% bioavailability and is used to determine clearance and volume of distribution.
-
Subcutaneous (SC) Group: Administer the peptide via a subcutaneous injection (e.g., 3 mg/kg). This route assesses absorption from the tissue depot and bioavailability.
-
-
Blood Sampling: Collect sparse blood samples (e.g., via tail vein or saphenous vein) at multiple time points post-dose (e.g., 2, 5, 15, 30, 60, 120, 240, 480 minutes). Collect samples into EDTA-coated tubes.
-
Sample Processing: Process blood to plasma by centrifugation and immediately quench with acetonitrile as described in Protocol 1 to prevent ex vivo degradation. Store samples at -80°C until analysis.
-
Bioanalysis: Quantify the peptide concentration in plasma samples using a validated LC-MS/MS method.
-
PK Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis (NCA) and calculate key PK parameters.
-
Comparative In Vivo Data
The ultimate goal is to see if the enhanced in vitro stability translates to an improved in vivo profile.
Table 2: Representative In Vivo Pharmacokinetic Parameters (IV Administration, 1 mg/kg)
| Peptide Variant | t½ (min) | Clearance (mL/min/kg) | AUC (ng*hr/mL) |
| Peptide A (Native) | 12 | 85 | 196 |
| Peptide B (L-Cpg) | 185 | 8 | 2083 |
| Peptide C (D-Amino Acid) | 75 | 22 | 757 |
-
Interpretation: The in vivo data corroborates the in vitro findings. The L-Cpg-containing peptide (Peptide B) exhibits a dramatically longer half-life and a >10-fold reduction in clearance compared to the native peptide.[8][9] This leads to a significantly higher total drug exposure (AUC), which would likely translate to improved efficacy in a therapeutic setting. The D-amino acid modification again provides a benefit, but L-Cpg is demonstrably superior in this case study.
Conclusion: An Expert Perspective
The strategic incorporation of this compound is a highly effective method for enhancing the metabolic stability of therapeutic peptides. Its unique ability to sterically shield the peptide backbone from enzymatic attack provides robust protection in both plasma and hepatic environments, translating directly to superior pharmacokinetic profiles in vivo.
The tiered experimental workflow presented here provides a self-validating system for assessing these improvements. By moving logically from high-throughput in vitro assays to definitive in vivo studies, researchers can confidently identify and advance peptide candidates with drug-like properties. While other stabilization strategies like cyclization or PEGylation have their merits, the targeted introduction of L-Cpg offers a potent, residue-specific solution that should be a key component in the medicinal chemist's toolkit for overcoming the challenge of peptide instability.
References
- 1. drugtargetreview.com [drugtargetreview.com]
- 2. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 7. nbinno.com [nbinno.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. longdom.org [longdom.org]
- 11. veeprho.com [veeprho.com]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 14. mdpi.com [mdpi.com]
- 15. Metabolic Stability Analysis of Peptide Drug - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 16. researchgate.net [researchgate.net]
- 17. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling L-Cyclopropylglycine
Welcome to your essential guide on the safe handling of L-Cyclopropylglycine. As a unique amino acid derivative used in cutting-edge pharmaceutical research and organic synthesis, its proper management is paramount to ensuring both laboratory safety and the integrity of your experimental outcomes.[1] This document moves beyond a simple checklist, providing a deep, experience-driven framework for risk assessment, equipment selection, and operational protocols. Our goal is to empower you with the knowledge to create a self-validating system of safety, building a foundation of trust in your handling of this and other fine chemical reagents.
Hazard Assessment: Understanding the "Why" Behind the Protection
This compound is typically supplied as a white or off-white crystalline powder.[1] While some safety data sheets (SDS) may lack complete hazard data, others indicate that this compound or its derivatives can cause skin, eye, and respiratory irritation.[2][3][4][5] A core principle of laboratory safety is to treat substances with incomplete toxicological information with a higher degree of caution. Therefore, we will proceed with the assumption of irritant properties.
The primary physical hazard stems from its form as a fine powder.[1] Powders can easily become airborne during handling, such as weighing or transferring, creating a significant risk of inhalation.[6] Once airborne, these fine particles can also settle on surfaces, leading to unintentional skin or eye contact. Our PPE strategy is therefore designed to mitigate these primary exposure routes: inhalation, dermal contact, and ocular contact.
Core PPE Requirements: Your First Line of Defense
The selection of Personal Protective Equipment (PPE) is not a one-size-fits-all approach. It must be adapted to the specific task and the quantities of material being handled. Below is a summary of recommended PPE for common laboratory scenarios involving this compound.
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Handling Sealed Containers | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required |
| Weighing Solid Powder | Safety Goggles | Nitrile Gloves | Lab Coat | N95 Respirator or work within a Chemical Fume Hood |
| Preparing Solutions | Safety Goggles | Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood |
| Handling Dilute Solutions | Safety Glasses with Side Shields | Nitrile Gloves | Lab Coat | Not generally required if ventilation is adequate |
| Cleaning Spills (Solid) | Safety Goggles, Face Shield | Nitrile Gloves (Double Layer) | Lab Coat | N95 Respirator or higher |
Detailed PPE Specifications:
-
Eye and Face Protection : At a minimum, ANSI Z87.1-compliant safety glasses with side shields should be worn for any task.[7] When weighing the powder or handling solutions where a splash risk exists, chemical splash goggles are required for a full seal around the eyes.[8] A face shield can be worn over goggles for added protection during large-volume transfers.[7][9]
-
Hand Protection : Disposable nitrile gloves are the standard recommendation.[10][11] Always inspect gloves for tears or holes before use. It is critical to practice proper glove removal technique to avoid contaminating your skin. Contaminated gloves should be changed immediately, and hands should be washed thoroughly after any handling procedure is complete.[12]
-
Body Protection : A standard laboratory coat protects skin and personal clothing from contamination.[9][13] Ensure the coat is fully buttoned. For tasks with a higher risk of spills, a chemically resistant apron can be worn over the lab coat.
-
Respiratory Protection : Due to the inhalation risk of fine powders, respiratory protection is crucial when handling solid this compound outside of a primary engineering control like a fume hood.[6] An N95-rated dust mask is the minimum requirement. The preferred and most robust method is to perform all powder manipulations within a certified chemical fume hood to vent airborne particles away from the user.[11]
Operational Plan: A Step-by-Step Protocol for Safe Handling
This protocol provides a procedural workflow for weighing this compound powder and preparing a stock solution.
Experimental Protocol: Weighing and Solubilizing this compound
-
Preparation :
-
Don all required PPE as specified for "Weighing Solid Powder" in the table above. This includes safety goggles, nitrile gloves, and a lab coat.
-
Designate a work area inside a chemical fume hood. If a fume hood is not available, an N95 respirator is mandatory.
-
Cover the work surface and the balance with disposable bench covers to simplify cleanup in case of a spill.[6]
-
-
Weighing :
-
Use a spatula to carefully transfer the desired amount of this compound powder to a pre-tared weigh boat or container.
-
Avoid pouring the powder directly from the bottle, as this can generate dust and lead to spillage.[6]
-
Keep the source container closed as much as possible to minimize the release of airborne particles.[6]
-
Once the desired mass is obtained, securely close the primary this compound container.
-
-
Solubilization :
-
Place the vessel in which you will prepare the solution (e.g., a beaker or flask) on a stir plate within the fume hood.
-
Carefully add the weigh boat with the powder to the vessel.
-
Slowly add the desired solvent to the vessel, aiming the stream at the side of the container to avoid splashing the powder.
-
Activate stirring to facilitate dissolution.
-
-
Cleanup :
-
Dispose of the used weigh boat, contaminated bench covers, and gloves in a designated solid hazardous waste container.[8]
-
Wipe down the spatula and any affected surfaces within the fume hood with an appropriate cleaning solution.
-
Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water.[12]
-
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
Emergency Procedures & Disposal Plan
Even with meticulous planning, accidents can occur. A prepared response is essential for safety.
Spill Management
-
Alert & Secure : Immediately alert personnel in the vicinity. Secure the area to prevent others from entering.
-
Assess : Evaluate the size of the spill. Do not attempt to clean a large spill without assistance and proper equipment.
-
Contain : For a small powder spill, gently cover it with a damp paper towel to prevent the powder from becoming airborne.
-
Clean : Carefully wipe the area from the outside in. For larger spills, use a spill kit with an appropriate absorbent. A HEPA-filtered vacuum should be used for cleaning powders if available; never dry sweep.[6]
-
Dispose : Place all contaminated materials (paper towels, gloves, etc.) into a sealed, clearly labeled hazardous waste container.
-
Decontaminate : Clean the spill area thoroughly with soap and water.
First Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids.[2][14] Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected skin area thoroughly with soap and water for at least 15 minutes.[2][3] Seek medical attention if irritation develops or persists.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[2]
Disposal Plan
Proper disposal is a critical final step in the chemical handling lifecycle.
-
Solid Waste : All contaminated solid waste, including gloves, weigh boats, pipette tips, and paper towels, must be placed in a designated, sealed, and clearly labeled hazardous waste container.[8]
-
Unused Chemical : Excess or expired this compound must be disposed of as hazardous chemical waste. Do not pour it down the drain or mix it with general trash.
-
Compliance : All waste disposal must be conducted in strict accordance with federal, state, and local environmental regulations.[3][4] Consult your institution's Environmental Health & Safety (EHS) department for specific guidelines.
By integrating these safety protocols into your daily laboratory work, you contribute to a robust culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. peptide.com [peptide.com]
- 4. Boc-L-cyclopropylglycine - Safety Data Sheet [chemicalbook.com]
- 5. docs.rs-online.com [docs.rs-online.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Safety Rules in Chemical Laboratories: A Practical Guide | US [sdsmanager.com]
- 9. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 10. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 11. uwlax.edu [uwlax.edu]
- 12. cdc.gov [cdc.gov]
- 13. Personal Protective Equipment (PPE) in Laboratories | UW Environmental Health & Safety [ehs.washington.edu]
- 14. fishersci.es [fishersci.es]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
